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  • Product: O-octanoyl-D-carnitine
  • CAS: 96999-03-0

Core Science & Biosynthesis

Foundational

O-octanoyl-D-carnitine chemical structure and stereochemistry

Structural Architecture, Stereochemical Logic, and Biological Implications[1] Executive Summary O-Octanoyl-D-carnitine (D-Octanoylcarnitine) is the enantiomeric ester derivative of carnitine, characterized by an octanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Stereochemical Logic, and Biological Implications[1]

Executive Summary

O-Octanoyl-D-carnitine (D-Octanoylcarnitine) is the enantiomeric ester derivative of carnitine, characterized by an octanoic acid moiety esterified at the


-hydroxyl position.[1][2] Unlike its physiological counterpart (L-isomer), the D-isomer is biologically inactive in 

-oxidation and acts as a competitive antagonist in carnitine acyltransferase systems.[1] This guide details its chemical structure, stereoselective synthesis, and utility as a stereochemical probe in metabolic research.
Part 1: Chemical Identity & Structural Architecture[1]

The fundamental distinction between the physiological L-carnitine and the "xenobiotic" D-carnitine lies in the absolute configuration at the C3 chiral center.[1] For O-octanoyl-D-carnitine, the stereochemistry dictates its inability to be processed by mitochondrial Carnitine Palmitoyltransferase (CPT) systems, leading to its accumulation or competitive inhibition of transport.[1]

1.1 Nomenclature and Identifiers
PropertySpecification
IUPAC Name (3S)-3-(octanoyloxy)-4-(trimethylammonio)butanoate
Common Name O-Octanoyl-D-carnitine; D-Octanoylcarnitine
CAS Number 96999-03-0 (Specific to D-isomer)
Molecular Formula C

H

NO

(Inner salt)
Molecular Weight 287.40 g/mol
Stereochemistry (S)-Configuration (D-isomer)
1.2 Stereochemical Analysis (CIP Priority)

The absolute configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules at the C3 position.[1]

  • Priority 1: -O-CO-C

    
    H
    
    
    
    (Ester oxygen, highest atomic number attached to C3).[1]
  • Priority 2: -CH

    
    -N
    
    
    
    (CH
    
    
    )
    
    
    (Quaternary nitrogen group).[1]
  • Priority 3: -CH

    
    -COO
    
    
    
    (Carboxylate group).[1]
  • Priority 4: -H (Hydrogen).[1]

In O-octanoyl-D-carnitine , when the lowest priority group (-H) is oriented away from the viewer, the sequence 1


 2 

3 follows a Counter-Clockwise direction, designating the (S) configuration.[1] Conversely, the physiological L-isomer possesses the (R) configuration.

Stereochemistry cluster_0 Stereochemical Logic D_Isomer D-Carnitine Backbone (S-Configuration) Target O-Octanoyl-D-Carnitine (S-Ester) D_Isomer->Target Esterification L_Isomer L-Carnitine Backbone (R-Configuration) L_Isomer->Target Enantiomer Octanoyl Octanoyl Group (C8 Fatty Acid) Octanoyl->Target

Figure 1: Stereochemical relationship between carnitine isomers. The (S)-configuration of the D-isomer renders it sterically incompatible with L-specific enzymes.[1]

Part 2: Synthesis & Preparation Protocols

While enzymatic synthesis (using lipases) generally favors the L-enantiomer, chemical synthesis is required to efficiently produce O-octanoyl-D-carnitine from D-carnitine precursors.[1] The following protocol utilizes acid chloride esterification, a robust method for generating acylcarnitines.

2.1 Chemical Synthesis Workflow

Reagents: D-Carnitine hydrochloride, Octanoyl chloride, Trifluoroacetic acid (TFA).

  • Solubilization: Dissolve D-carnitine HCl in neat TFA. The strong acid environment protects the carboxylate group and promotes acylation.

  • Acylation: Add octanoyl chloride (1.2 equivalents) dropwise under nitrogen atmosphere.

  • Reaction: Reflux at 50°C for 2-4 hours. Monitor by TLC or HPLC.

  • Precipitation: Evaporate TFA under reduced pressure. Precipitate the crude ester using cold diethyl ether or acetone.

  • Purification: Recrystallize from isopropanol/ether to remove unreacted fatty acids.

Synthesis Start D-Carnitine HCl (Starting Material) Reaction Acylation Reaction (50°C, 2-4 hrs) Start->Reaction Reagent Octanoyl Chloride + TFA (Solvent) Reagent->Reaction Workup TFA Evaporation & Ether Precipitation Reaction->Workup Completion Product O-Octanoyl-D-Carnitine (Purified Solid) Workup->Product Recrystallization

Figure 2: Chemical synthesis pathway for O-octanoyl-D-carnitine via acid chloride esterification.

Part 3: Analytical Characterization[1][4]

Validating the identity and stereochemical purity of O-octanoyl-D-carnitine is critical, especially when used as a negative control or internal standard.[1]

3.1 Nuclear Magnetic Resonance (NMR)

The


H-NMR spectrum in D

O or CD

OD will show characteristic shifts for the octanoyl chain and the carnitine backbone. Note: Enantiomers (D vs L) have identical NMR spectra in achiral solvents.[1]
  • 
     5.65 ppm (m, 1H):  C3-H (Shifted downfield due to esterification).[1]
    
  • 
     3.70-3.90 ppm (m, 2H):  C4-H
    
    
    
    (Adjacent to quaternary nitrogen).[1]
  • 
     3.20 ppm (s, 9H):  N
    
    
    
    (CH
    
    
    )
    
    
    (Trimethylammonium singlet).
  • 
     2.70 ppm (d, 2H):  C2-H
    
    
    
    (Alpha to carboxylate).[1]
  • 
     2.40 ppm (t, 2H): 
    
    
    
    -methylene of octanoyl group.[1]
  • 
     0.88 ppm (t, 3H):  Terminal methyl of octanoyl group.
    
3.2 Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Precursor Ion [M+H]

    
    :  m/z 288.2.[1]
    
  • Fragmentation: Loss of trimethylamine (59 Da) and octanoic acid (144 Da) are common fragmentation pathways.

3.3 Chiral HPLC (Stereochemical Purity)

To distinguish O-octanoyl-D-carnitine from the L-isomer, chiral chromatography is required.[1]

  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).[1]

  • Mobile Phase: Methanol/Water with 0.1% TFA.

  • Detection: D-isomers typically elute after L-isomers on Crownpak columns due to differential binding affinity with the chiral selector.[1]

Part 4: Biological Implications & Toxicity[1][5]

The D-isomer is not merely inert; it actively interferes with lipid metabolism.[1] This section details the "xenobiotic" nature of O-octanoyl-D-carnitine.

4.1 Competitive Inhibition Mechanism

O-octanoyl-D-carnitine mimics the structure of the physiological substrate (octanoyl-L-carnitine) but cannot be processed by Carnitine Octanoyltransferase (CROT) or Carnitine Palmitoyltransferase II (CPT II) efficiently.[1]

  • Depletion of CoA: It may undergo slow transesterification, trapping mitochondrial Coenzyme A (CoA) as octanoyl-D-carnitine, thereby reducing the free CoA pool available for the TCA cycle.[1]

  • Transport Blockade: It competes for the Carnitine/Acylcarnitine Translocase (CACT), potentially blocking the entry of metabolically active L-acylcarnitines into the mitochondria.

4.2 Toxicity Profile

Research indicates that D-carnitine derivatives function as xenobiotics.[1][3]

  • Oxidative Stress: Accumulation induces upregulation of detoxification pathways (e.g., CYP450 enzymes) and oxidative stress markers.

  • L-Carnitine Depletion: Chronic exposure leads to the renal excretion of L-carnitine, causing secondary carnitine deficiency.[1]

BiologicalMechanism D_Oct O-Octanoyl-D-Carnitine (Exogenous/Xenobiotic) Transporter Carnitine Transporter (OCTN2 / CACT) D_Oct->Transporter Competes for Uptake Depletion Depletion of Free L-Carnitine Pool D_Oct->Depletion Renal Excretion Mitochondria Mitochondrial Matrix Transporter->Mitochondria Inhibition Competitive Inhibition of CPT/CROT Enzymes Mitochondria->Inhibition Blocks Active Sites

Figure 3: Mechanism of metabolic interference by O-octanoyl-D-carnitine, highlighting transporter competition and enzymatic inhibition.[1]

References
  • PubChem. (n.d.).[2] O-octanoyl-D-carnitine | C15H29NO4.[1][2][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Li, J., et al. (2019). Functional differences between L- and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition. Retrieved from [Link][1][2][6][7][8][9][10][11][12]

  • Kedo, A., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI Insight. Retrieved from [Link][1]

  • Violante, S., et al. (2013). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells.[1][11][13] Journal of Biological Chemistry. Retrieved from [Link]

Sources

Exploratory

Biological Inactivity of D-Octanoylcarnitine in Beta-Oxidation: Mechanistic Barriers and Experimental Validation

Executive Summary In the context of mitochondrial beta-oxidation, stereochemistry is not merely a structural detail but a binary switch for biological activity. While L-octanoylcarnitine is a potent substrate that fuels...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of mitochondrial beta-oxidation, stereochemistry is not merely a structural detail but a binary switch for biological activity. While L-octanoylcarnitine is a potent substrate that fuels mitochondrial respiration—particularly in tissues with high beta-oxidation flux like the heart and skeletal muscle—its enantiomer, D-octanoylcarnitine , is biologically inert and potentially deleterious.

This guide dissects the molecular mechanisms rendering D-octanoylcarnitine inactive. Unlike medium-chain fatty acids (MCFAs) like octanoate, which can bypass the carnitine shuttle in hepatic tissue, exogenous octanoylcarnitine esters are obligate substrates for the Carnitine Acylcarnitine Translocase (CACT) and Carnitine Palmitoyltransferase 2 (CPT2). The inactivity of the D-isomer stems from the strict stereospecificity of the CPT2 catalytic pocket and the competitive inhibition of the CACT transporter. This document provides the theoretical framework and validated experimental protocols to distinguish these enantiomers and assess their metabolic impact.

Mechanistic Foundation: The Stereochemical Checkpoints

The failure of D-octanoylcarnitine to support beta-oxidation is the result of a "double-blockade" mechanism within the mitochondrial inner membrane (MIM).

The Transporter Blockade (CACT)

The Carnitine Acylcarnitine Translocase (CACT, encoded by SLC25A20) functions as an antiporter, exchanging cytosolic acylcarnitines for matrix free carnitine.

  • Mechanism: CACT relies on a specific interaction with the chiral center of the carnitine moiety.

  • The D-Isomer Effect: D-octanoylcarnitine binds to CACT but with altered kinetics. It acts as a competitive inhibitor , occupying the transporter and slowing the flux of endogenous L-carnitine and L-acylcarnitines. Unlike the L-form, which is rapidly translocated, the D-form has a significantly lower Vmax for transport, effectively "clogging" the shuttle.

The Enzymatic Dead-End (CPT2)

Even if D-octanoylcarnitine breaches the mitochondrial matrix, it faces an absolute enzymatic barrier at Carnitine Palmitoyltransferase 2 (CPT2).

  • Normal Physiology (L-Form): CPT2 catalyzes the transesterification of L-octanoylcarnitine + CoA

    
     Octanoyl-CoA + L-Carnitine. The resulting Octanoyl-CoA enters beta-oxidation.
    
  • D-Form Inactivity: The catalytic triad of CPT2 (His372, Glu590, and Asp464 in human CPT2) is spatially arranged to stabilize the L-enantiomer's hydroxyl group. The D-enantiomer presents its acyl group in a steric orientation that prevents the nucleophilic attack by mitochondrial Coenzyme A. Consequently, no Octanoyl-CoA is generated , and beta-oxidation cannot proceed.

Visualization of the Metabolic Blockade

The following diagram illustrates the divergent fates of L- vs. D-octanoylcarnitine at the mitochondrial interface.

BetaOxidationBlockade cluster_cytosol Cytosol / Intermembrane Space cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix L_Oct L-Octanoylcarnitine CACT CACT Transporter (SLC25A20) L_Oct->CACT Efficient Transport D_Oct D-Octanoylcarnitine D_Oct->CACT Competitive Inhibition (Slow/Blocked) CPT2 CPT2 Enzyme CACT->CPT2 L-Octanoylcarnitine Inert Metabolic Dead End (Accumulation) CACT->Inert D-Octanoylcarnitine BetaOx Beta-Oxidation Spiral CPT2->BetaOx Conversion to Octanoyl-CoA

Figure 1: Stereospecific checkpoints at the mitochondrial inner membrane. Green pathways indicate active flux; red dotted pathways indicate inhibition and metabolic inactivity.

Experimental Validation Protocols

To rigorously confirm the inactivity of D-octanoylcarnitine, researchers must use assays that measure flux (respiration) rather than just binding. The following protocols are designed to be self-validating.

Protocol A: High-Resolution Respirometry (Oxygraphy)

This is the gold standard for assessing functional beta-oxidation capacity in permeabilized fibers or isolated mitochondria.

Objective: Demonstrate that L-octanoylcarnitine stimulates State 3 respiration while D-octanoylcarnitine does not.

Materials:

  • Isolated mitochondria (Liver or Heart) or Permeabilized Muscle Fibers.

  • Respiration Buffer (MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM Lactobionic acid, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM D-Sucrose, 1 g/L BSA.

  • Substrates: L-Octanoylcarnitine (L-OC), D-Octanoylcarnitine (D-OC), Malate (2 mM), ADP (2.5 mM).

Workflow:

  • Baseline: Add mitochondria to MiR05 buffer in the oxygraph chamber. Allow signal to stabilize.

  • Sparking: Add Malate (2 mM) to support the TCA cycle (sparking agent).

  • Challenge 1 (D-Isomer): Add D-OC (0.2 mM) .

    • Expected Result: No significant increase in Oxygen Flux (

      
      ). This confirms inactivity.
      
  • Challenge 2 (Competition): Add ADP (2.5 mM) .

    • Expected Result: No State 3 transition.

  • Validation (L-Isomer): Titrate L-OC (0.2 mM) into the same chamber.

    • Expected Result: Rapid increase in

      
       (State 3 respiration).
      
    • Note: If the response to L-OC is blunted compared to a control run (L-OC only), it confirms that D-OC is acting as a competitive inhibitor at the CACT/CPT2 interface.

Protocol B: Spectrophotometric DTNB Assay (CPT2 Specificity)

This assay isolates the enzymatic step, removing the transporter variable.

Principle: CPT2 converts Octanoylcarnitine + CoA


 Octanoyl-CoA + Carnitine. The free thiol group of CoA (substrate) is consumed, or if running in reverse (synthesis), CoA is released. The standard assay measures the release of CoA-SH from Palmitoyl-CoA + Carnitine. For Octanoylcarnitine oxidation, we modify to measure the formation of free Carnitine (indirectly) or use the reverse reaction to show D-Carnitine cannot accept the acyl group.

Simplified Direct Assay (Reverse Reaction for Specificity):

  • Reaction: Octanoyl-CoA + Carnitine (L or D)

    
     Octanoylcarnitine + CoA-SH.
    
  • Detection: CoA-SH reacts with DTNB (Ellman's Reagent)

    
     TNB (Absorbance at 412 nm).
    

Steps:

  • Blank: Buffer + DTNB + Octanoyl-CoA + CPT2 Source (sonicated mitochondria).

  • Test L: Add L-Carnitine .

    • Result: Rapid increase in Absorbance (412 nm) as CoA-SH is released.

  • Test D: Add D-Carnitine .

    • Result: Flatline (No change in Absorbance). This proves the catalytic site cannot process the D-stereoisomer.

Quantitative Data Summary

The following table summarizes the physiological differences between the isomers, derived from consensus kinetic data in mammalian tissues.

ParameterL-OctanoylcarnitineD-OctanoylcarnitineImplications
CACT Affinity (

)
Low (~2-5 mM)High (Competitive)D-form blocks L-form entry.
CPT2 Activity (

)
100% (Reference)< 1% (Undetectable)D-form is enzymatically inert.
Mitochondrial Respiration State 3 ActiveState 2 (Leak) OnlyNo ATP generation from D-form.
Tissue Accumulation Transient (Oxidized)High (Trapped)Potential for osmotic/toxic effects.

Implications for Research and Drug Development

The "Racemic Trap"

Historically, "Carnitine" supplements were often racemic (DL-Carnitine). This led to clinical failures and toxicity (e.g., myasthenia-like syndromes). The D-isomer depletes the body's pool of free L-carnitine by occupying the renal transporter (OCTN2) and the mitochondrial transporter (CACT) without being metabolized, effectively inducing a secondary carnitine deficiency .

Metabolic Flux Analysis

When designing metabolic tracers (e.g., C13-labeled octanoylcarnitine), purity is paramount. A 5% contamination with D-isomer can skew kinetic data by inhibiting the uptake of the L-tracer, leading to an underestimation of beta-oxidation flux.

Therapeutic Windows

L-Octanoylcarnitine is currently investigated for treating Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) because it bypasses CPT1 and provides medium-chain carbons directly to CPT2. The presence of D-isomers in such a therapeutic would be counter-productive, inhibiting the very enzyme (CPT2) the therapy aims to utilize.

References

  • Longo, N., et al. (2016). Disorders of carnitine transport and the carnitine cycle.[1] American Journal of Medical Genetics Part C: Seminars in Medical Genetics. Link

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link

  • Ramsay, R. R., et al. (2001). Carnitine acyltransferases: structure, function, and mechanism. Biochemical Society Transactions. Link

  • Pande, S. V., & Parvin, R. (1976). Characterization of carnitine acylcarnitine translocase system of heart mitochondria. Journal of Biological Chemistry. Link

  • Modi, A., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders.[2] JCI Insight. Link

  • Zammit, V. A. (1999). Carnitine palmitoyltransferase 1: central to the control of fat oxidation.[1][3][4] Progress in Lipid Research. Link

Sources

Foundational

An In-depth Technical Guide to the Stereoisomers of Octanoylcarnitine: L-Octanoylcarnitine and D-Octanoylcarnitine

Abstract In the landscape of metabolic research and drug development, the stereochemical properties of bioactive molecules are of paramount importance. This guide provides a comprehensive technical examination of the two...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of metabolic research and drug development, the stereochemical properties of bioactive molecules are of paramount importance. This guide provides a comprehensive technical examination of the two stereoisomers of octanoylcarnitine: the physiologically active L-octanoylcarnitine and its synthetic counterpart, D-octanoylcarnitine. We will delve into the fundamental principles of their distinct roles in fatty acid metabolism, the enzymatic specificity that governs their interactions, and the profound toxicological implications of the D-enantiomer. Furthermore, this guide will present detailed methodologies for the analytical discrimination of these isomers, a critical capability for researchers in academia and the pharmaceutical industry.

Introduction: The Significance of Chirality in Acylcarnitine Metabolism

Acylcarnitines are pivotal intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1] This process is fundamental for energy production, particularly in high-energy-demand tissues such as cardiac and skeletal muscle.[2] The carnitine molecule possesses a chiral center, giving rise to two stereoisomers: L-carnitine and D-carnitine. Nature, in its elegant specificity, exclusively utilizes the L-isomer for physiological functions.[3]

L-octanoylcarnitine is a medium-chain acylcarnitine, formed by the esterification of L-carnitine with octanoic acid. It serves as a crucial shuttle molecule in the transport of medium-chain fatty acids across the inner mitochondrial membrane.[4] Conversely, D-octanoylcarnitine, derived from the non-physiological D-carnitine, is not merely an inert counterpart but an active metabolic disruptor.

The Dichotomy in Metabolic Pathways

The metabolic fates of L- and D-octanoylcarnitine diverge dramatically, a difference dictated by the stereospecificity of the enzymes in the carnitine shuttle system.

The Physiological Role of L-Octanoylcarnitine

The "carnitine shuttle" is a multi-enzyme system responsible for the translocation of long-chain fatty acids from the cytosol into the mitochondrial matrix.[5][6] While medium-chain fatty acids like octanoic acid can cross the outer mitochondrial membrane, their entry into the matrix for β-oxidation is significantly enhanced by their conversion to acylcarnitines.[4]

The key enzymes in this pathway exhibit a strict preference for L-carnitine and its acyl esters:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.[7][8] This enzyme is highly specific for the L-isomer of carnitine.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the matrix.[8]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.[6]

L-octanoylcarnitine, therefore, seamlessly integrates into this pathway, ensuring the efficient delivery of octanoyl-CoA for energy production.

cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Octanoyl-CoA Octanoyl-CoA L-Octanoylcarnitine_cyto L-Octanoylcarnitine Octanoyl-CoA->L-Octanoylcarnitine_cyto CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->L-Octanoylcarnitine_cyto L-Octanoylcarnitine_ims L-Octanoylcarnitine L-Octanoylcarnitine_cyto->L-Octanoylcarnitine_ims VDAC L-Octanoylcarnitine_matrix L-Octanoylcarnitine L-Octanoylcarnitine_ims->L-Octanoylcarnitine_matrix CACT L-Carnitine_matrix L-Carnitine L-Octanoylcarnitine_matrix->L-Carnitine_matrix Octanoyl-CoA_matrix Octanoyl-CoA L-Octanoylcarnitine_matrix->Octanoyl-CoA_matrix CPT2 L-Carnitine_matrix->L-Carnitine_cyto CACT Beta_Oxidation β-Oxidation Octanoyl-CoA_matrix->Beta_Oxidation

Figure 1. Metabolic Pathway of L-Octanoylcarnitine.

The Detrimental Impact of D-Octanoylcarnitine

D-carnitine and its acylated forms, including D-octanoylcarnitine, are not recognized by the enzymes of the carnitine shuttle.[9] Instead of being metabolized, D-octanoylcarnitine acts as a competitive inhibitor, leading to several deleterious effects:

  • Inhibition of L-Carnitine Uptake: D-carnitine competes with L-carnitine for transport into cells, leading to a depletion of the intracellular L-carnitine pool.[9]

  • Disruption of the Carnitine Shuttle: By competing for the binding sites of the carnitine shuttle enzymes without being a substrate, D-octanoylcarnitine effectively hinders the transport of L-acylcarnitines, thereby impairing fatty acid oxidation.[9]

  • Cellular Toxicity: The accumulation of D-carnitine and its acyl esters can lead to cellular toxicity. Studies have shown that D-carnitine can induce lipotoxicity, hepatic inflammation, oxidative stress, and apoptosis.[3][10] It is essentially treated as a xenobiotic that the cell must attempt to detoxify.[10]

cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix D-Octanoylcarnitine_cyto D-Octanoylcarnitine L-Carnitine_uptake L-Carnitine Uptake D-Octanoylcarnitine_cyto->L-Carnitine_uptake Competitive Inhibition CPT1 CPT1 D-Octanoylcarnitine_cyto->CPT1 Inhibition CACT CACT D-Octanoylcarnitine_cyto->CACT Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation

Figure 2. Inhibitory Effects of D-Octanoylcarnitine.

Comparative Summary

FeatureL-OctanoylcarnitineD-Octanoylcarnitine
Origin Naturally occurring, from L-carnitineSynthetic, from D-carnitine
Metabolic Role Essential intermediate in fatty acid transportMetabolic disruptor, xenobiotic[3][10]
Enzymatic Interaction Substrate for CPT1, CACT, and CPT2Competitive inhibitor of carnitine shuttle enzymes[9]
Physiological Effect Facilitates energy production from fatsImpairs energy metabolism, induces toxicity[3][9]
Clinical Relevance Biomarker for metabolic disorders[1][11]Toxic, contraindicated for therapeutic use[9]

Analytical Methodologies for Chiral Separation

The co-occurrence of L- and D-octanoylcarnitine, particularly in synthetic preparations, necessitates robust analytical methods for their separation and quantification. Standard mass spectrometry techniques alone cannot distinguish between these stereoisomers.[12] Therefore, chiral chromatography is the method of choice.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[13] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-isomers, leading to different retention times.

Experimental Protocol: Chiral HPLC-MS/MS for Octanoylcarnitine Isomer Separation

  • Sample Preparation:

    • Plasma or tissue samples are deproteinized with a cold organic solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard (e.g., deuterated L-octanoylcarnitine).

    • The supernatant is collected after centrifugation and dried under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based CSP, such as a cellulose or amylose derivative, is often effective.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically used. The exact composition and gradient may need to be optimized.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection.

    • Transitions: The precursor-to-product ion transition for octanoylcarnitine is monitored. A common fragment ion for acylcarnitines is at m/z 85.[12]

Sample Biological Sample (Plasma, Tissue) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution HPLC Chiral HPLC Separation Reconstitution->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Figure 3. Workflow for Chiral Separation of Octanoylcarnitine Isomers.

Conclusion and Future Perspectives

The stark contrast between the metabolic roles of L- and D-octanoylcarnitine underscores the critical importance of stereochemistry in biological systems. While L-octanoylcarnitine is a vital component of fatty acid metabolism, its D-enantiomer is a potent metabolic toxin. For researchers and drug development professionals, a thorough understanding of these differences is essential. The use of racemic mixtures of carnitine or its derivatives in any application is strongly discouraged due to the potential for severe adverse effects.[9]

Future research should continue to explore the subtle and long-term toxicological effects of D-carnitine isomers. Furthermore, the development of more efficient and cost-effective methods for the synthesis of enantiomerically pure L-carnitine and its derivatives will be crucial for both research and therapeutic applications. The analytical methodologies outlined in this guide provide the necessary tools to ensure the stereochemical purity of these compounds, safeguarding the integrity of scientific research and the safety of potential therapeutic interventions.

References

  • Goa, K. L., & Brogden, R. N. (1987). L-carnitine. A preliminary review of its pharmacokinetics, and its therapeutic use in ischaemic heart disease and primary and secondary carnitine deficiencies in relationship to its role in fatty acid metabolism. Drugs, 34(1), 1–24.
  • Li, S., Li, X., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Du, Z. (2020). Functional differences between L-and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition, 123(10), 1147–1159.
  • Li, S., Li, X., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Du, Z. (2020). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British journal of nutrition, 123(10), 1147-1159.
  • Kopp, A. H., Haynes, C. A., & Swartz, J. R. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 47.
  • Di San Filippo, C. A., Taylor, M. R., & Mest, H. J. (2000). Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine. FEBS letters, 478(1-2), 119-122.
  • Roe, C. R., Millington, D. S., Maltby, D. A., Bohan, T. P., & Hoppel, C. L. (1984). Diagnostic and therapeutic implications of medium-chain acylcarnitines in the medium-chain acyl-coA dehydrogenase deficiency.
  • Kopp, A. H., Haynes, C. A., & Swartz, J. R. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 47.
  • Bremer, J. (1983). Carnitine--metabolism and functions. Physiological reviews, 63(4), 1420-1480.
  • Kerner, J., & Hoppel, C. (2000). Fatty acid import into mitochondria. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(1), 1-17.
  • Wong, G. W., Foster, D. W., & McGarry, J. D. (1998). The key role of carnitine octanoyltransferase in the metabolism of exogenous acetyl-L-carnitine to acetyl-CoA in mammalian cells. Journal of Biological Chemistry, 273(41), 26577-26584.
  • Solo, K. J., Zhang, Y., Bharathi, S. S., Zhang, B. B., Richert, A. C., Schmidt, A. V., ... & Goetzman, E. S. (2023).
  • Schlemmer, D., Schlemmer, A., Rauh, M., & Rascher, W. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(1), 195-204.
  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106-2113.
  • JJ Medicine. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube. [Link]

  • Wilcken, B., Wiley, V., Hammond, J., & Carpenter, K. (2010). Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency. Clinical Chemistry, 56(6), 1018-1020.
  • Kopp, A. H., Haynes, C. A., & Swartz, J. R. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 47.
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  • Solo, K. J., Zhang, Y., Bharathi, S. S., Zhang, B. B., Richert, A. C., Schmidt, A. V., ... & Goetzman, E. S. (2023).
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  • Rashed, M. S. (2001). Acylcarnitine analysis by tandem mass spectrometry. In Current protocols in human genetics (Vol. 17, No. 1, pp. 17-9).
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  • Calvani, M., & Benatti, P. (2004). The role of the carnitine system in human metabolism. Annals of the New York Academy of Sciences, 1033(1), 1-16.
  • Kępka, E., Kaczmarczyk-Sedlak, I., & Pytlik, M. (2022). Correlation of decanoylcarnitine and octanoylcarnitine with laboratory parameters of bone metabolism in rats with postmenopausal osteoporosis. Journal of physiological sciences, 72(1), 1-11.
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  • Rebouche, C. J. (2004). Carnitine transport and fatty acid oxidation.
  • Al-Khelaifi, F., Diboun, I., Donati, F., Al-Thani, M., Al-Kuwari, M., Al-Abdulmalik, A., ... & Elrayess, M. A. (2022). Metabolic Pathways of Acylcarnitine Synthesis. Metabolites, 12(5), 416.
  • Li, Y., Li, S., Li, X., Chen, Y., Wang, Y., Zhang, Y., ... & Du, Z. (2019). Isotope labeling strategies for acylcarnitines profile in biological samples by liquid chromatography–mass spectrometry. Analytical chemistry, 91(4), 2759-2766.
  • Wong, G. W., Foster, D. W., & McGarry, J. D. (1998). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry, 273(41), 26577-26584.
  • Annibaldi, A., Cappelletti, S., Ciasca, G., & Strano-Rossi, S. (2021). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Molecules, 26(16), 4903.
  • Eaton, S. (2002). Carnitine palmitoyltransferase. In Encyclopedia of molecular medicine (pp. 642-644).
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Exploratory

O-octanoyl-D-carnitine CAS number and molecular weight

An In-Depth Technical Guide to O-octanoyl-D-carnitine This guide provides a comprehensive overview of O-octanoyl-D-carnitine, tailored for researchers, scientists, and professionals in drug development. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-octanoyl-D-carnitine

This guide provides a comprehensive overview of O-octanoyl-D-carnitine, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, biochemical significance, analytical methodologies, and applications, moving beyond a simple datasheet to offer practical insights and the rationale behind experimental choices.

Section 1: Core Characteristics and the Importance of Stereochemistry

O-octanoyl-D-carnitine is a member of the acylcarnitine family, which are esters of carnitine and fatty acids. These molecules are crucial for cellular energy metabolism. Understanding the specific properties of the D-enantiomer is critical for researchers investigating metabolic pathways and disorders.

Fundamental Properties

A clear understanding of the fundamental properties of a compound is the bedrock of any rigorous scientific investigation. These identifiers are critical for sourcing, regulatory compliance, and data comparison across studies.

PropertyValueSource
CAS Number 96999-03-0PubChem
Molecular Formula C₁₅H₂₉NO₄PubChem
Molecular Weight 287.39 g/mol [1][2]
IUPAC Name (3S)-3-octanoyloxy-4-(trimethylazaniumyl)butanoatePubChem

Note: The table above refers to the zwitterionic form. Commercially, it may be available as a salt, such as the hydrochloride salt, which will have a different molecular weight.

The Significance of D- vs. L-Enantiomers

In biological systems, stereochemistry is paramount. While L-carnitine and its acyl esters are the naturally occurring, physiologically active forms involved in mitochondrial fatty acid transport, the D-enantiomer is also of significant interest.[2] O-octanoyl-L-carnitine is a human metabolite, but the D-form is not typically found in biological systems.[2] Its primary use in research is as a tool to probe the stereospecificity of enzymes and transport proteins involved in carnitine metabolism. For instance, it can be used as a negative control in studies investigating the function of carnitine-dependent enzymes or as a competitive inhibitor to elucidate transport mechanisms.

Section 2: Biochemical Context: The Role of Acylcarnitines in Cellular Metabolism

Acylcarnitines are central to fatty acid oxidation, the process by which cells break down fatty acids to produce energy.[3][4] L-carnitine acts as a shuttle, transporting long-chain fatty acids across the inner mitochondrial membrane, where β-oxidation occurs.[3][5] This process is mediated by a series of enzymes, including carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II).

The accumulation of specific acylcarnitines, including octanoylcarnitine, in blood and tissues can be indicative of inborn errors of metabolism.[6][7] These metabolic disorders often result from deficiencies in enzymes involved in fatty acid oxidation.[8] For example, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder, leads to an accumulation of medium-chain acylcarnitines like octanoylcarnitine. Therefore, the accurate quantification of these molecules is a cornerstone of newborn screening and the diagnosis of metabolic diseases.[7][9]

Section 3: Analytical Methodologies: Quantification of O-octanoyl-D-carnitine

The quantification of acylcarnitines in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9][10] This technique offers the high sensitivity and specificity required to detect and quantify these low-abundance metabolites.

Rationale for LC-MS/MS

LC-MS/MS is the gold standard for acylcarnitine analysis for several key reasons:

  • Sensitivity: It can detect acylcarnitines at very low concentrations, which is crucial for early diagnosis from small sample volumes like newborn dried blood spots.[11]

  • Specificity: Tandem mass spectrometry (MS/MS) allows for the differentiation of compounds with the same mass-to-charge ratio (isobars), which is essential for accurate profiling.

  • Multiplexing: It enables the simultaneous measurement of a wide range of acylcarnitines in a single analytical run, providing a comprehensive metabolic snapshot.[7]

Experimental Protocol: A Self-Validating System for Acylcarnitine Analysis

The following is a detailed, step-by-step protocol for the analysis of O-octanoyl-D-carnitine in a research setting, designed to ensure data integrity and reproducibility.

Step 1: Sample Preparation (Protein Precipitation)

  • Rationale: This step removes proteins that can interfere with the analysis and damage the LC column.

  • Procedure:

    • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated O-octanoyl-L-carnitine-d3).

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

Step 2: Liquid Chromatography

  • Rationale: Chromatographic separation is crucial for resolving isomers and separating the analyte of interest from other matrix components. A reversed-phase C18 column is commonly used.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

Step 3: Tandem Mass Spectrometry

  • Rationale: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions of the acylcarnitines. Multiple Reaction Monitoring (MRM) is then employed for selective and sensitive detection.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • O-octanoyl-D-carnitine: Monitor the transition from the precursor ion (m/z 288.2) to a specific product ion (e.g., m/z 85.1, corresponding to the trimethylamine fragment).

      • Internal Standard (O-octanoyl-L-carnitine-d3): Monitor the transition from m/z 291.2 to m/z 85.1.

    • Collision Energy: Optimize for the specific instrument and analyte.

Step 4: Data Analysis

  • Rationale: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of O-octanoyl-D-carnitine.

  • Procedure:

    • Construct a calibration curve by analyzing a series of standards with known concentrations of O-octanoyl-D-carnitine.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

    • Determine the concentration of O-octanoyl-D-carnitine in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

Acylcarnitine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of O-octanoyl-D-carnitine.

Section 4: Applications in Research and Drug Development

O-octanoyl-D-carnitine serves as a valuable tool in several areas of research:

  • Metabolic Research: As previously mentioned, it is instrumental in studying the stereospecificity of carnitine-related enzymes and transporters. This helps in understanding the fundamental mechanisms of fatty acid metabolism.

  • Drug Development: In the development of drugs targeting metabolic pathways, O-octanoyl-D-carnitine can be used in screening assays to identify compounds that interact with carnitine transport systems or enzymes.

  • Diagnostic Development: While the L-form is the primary diagnostic marker, the D-form is essential for developing and validating analytical methods. It can be used to assess the chromatographic separation of enantiomers, ensuring that the analytical method can distinguish between the biologically active and inactive forms.

Section 5: Concluding Remarks

O-octanoyl-D-carnitine, though not the biologically active enantiomer, is an indispensable tool for researchers in the field of metabolism. Its utility in elucidating the stereospecificity of biochemical pathways and in the development of robust analytical methods cannot be overstated. A thorough understanding of its properties, coupled with rigorous and well-validated analytical protocols, is essential for advancing our knowledge of cellular metabolism and developing novel therapeutic strategies for metabolic disorders.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123701, Octanoylcarnitine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11953814, L-Octanoylcarnitine. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2019). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules, 24(2), 281. Retrieved from [Link]

  • AMBOSS. (2020, March 25). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter [Video]. YouTube. Retrieved from [Link]

  • Mag-gregor, G., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 58(8), 1623-1633. Retrieved from [Link]

  • El-Hattab, A. W., & Scaglia, F. (2019). Carnitine Inborn Errors of Metabolism. Genes, 10(9), 684. Retrieved from [Link]

  • Muscular Dystrophy Association. (n.d.). Carnitine deficiency. Retrieved from [Link]

  • Restek. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Ribes, A., et al. (2010). Disorders of carnitine transport and the carnitine cycle. Journal of Inherited Metabolic Disease, 33(5), 519-528. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Retrieved from [Link]

  • Weger, S., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS One, 14(8), e0221342. Retrieved from [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

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Foundational

D-Carnitine Derivatives as Metabolic Inhibitors: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Targeting the Engine of the Cell In the intricate landscape of cellular metabolism, the ability to selectively modulate energy pathways is a cornerstone of modern therapeutic development. Fatty acid oxidation (...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Targeting the Engine of the Cell

In the intricate landscape of cellular metabolism, the ability to selectively modulate energy pathways is a cornerstone of modern therapeutic development. Fatty acid oxidation (FAO), a primary source of energy for many cell types, is a pathway of intense interest, particularly in the contexts of cardiovascular disease, metabolic disorders, and oncology. The carnitine shuttle, a sophisticated transport system essential for mitochondrial FAO, presents a compelling target for therapeutic intervention. This guide provides an in-depth exploration of D-carnitine and its derivatives as potent and specific inhibitors of this crucial metabolic process. As your senior application scientist, my goal is to not only present the established mechanisms but to also provide the practical, field-proven insights necessary to design and execute robust experimental programs in this exciting area of research. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes but self-validating systems for generating high-quality, reproducible data.

The Carnitine Shuttle: A Critical Gateway for Fatty Acid Metabolism

The mitochondrial inner membrane is impermeable to long-chain fatty acids (LCFAs), the primary substrates for β-oxidation. The carnitine shuttle is the biological solution to this challenge, a multi-enzyme system that facilitates the transport of LCFAs from the cytosol into the mitochondrial matrix.[1] This process is fundamental to energy homeostasis in tissues with high metabolic demands, such as the heart and skeletal muscle.[2]

The key players in the carnitine shuttle are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme of FAO.[3][4] It catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into acylcarnitines.[1]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[1]

  • Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back into acyl-CoAs and releasing free carnitine into the matrix.[1] The regenerated acyl-CoAs are then available for β-oxidation.

  • Carnitine Acetyltransferase (CAT): This enzyme is involved in the transport of acetyl groups across the mitochondrial membrane and plays a role in buffering the intramitochondrial acetyl-CoA/CoA ratio.[5]

The coordinated action of these components ensures a continuous supply of LCFAs for energy production.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl-CoA Acyl-CoA LCFA->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Acylcarnitine_ims Acylcarnitine CPT1->Acylcarnitine_ims Acylcarnitine CACT CACT Acylcarnitine_ims->CACT Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 Acyl-CoA_matrix Acyl-CoA Beta-Oxidation β-Oxidation Acyl-CoA_matrix->Beta-Oxidation CPT2->Acyl-CoA_matrix L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix L-Carnitine_matrix->CACT

Figure 1: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

D-Carnitine and its Derivatives: Stereospecific Inhibition of a Vital Pathway

D-carnitine is the optical isomer of the biologically active L-carnitine.[6] While L-carnitine is essential for fatty acid metabolism, D-carnitine acts as a competitive inhibitor of the carnitine-dependent enzymes, primarily CPT1 and CAT.[7][8] This inhibitory action stems from its ability to bind to the active sites of these enzymes without being productively metabolized, thereby blocking the binding of L-carnitine and its acyl derivatives.[9]

The metabolic consequences of this inhibition are profound. By blocking the entry of LCFAs into the mitochondria, D-carnitine and its derivatives effectively shut down β-oxidation.[10] This forces a metabolic shift, compelling cells to rely more heavily on glucose oxidation for their energy needs.[11] This principle of inducing a switch from fatty acid to glucose metabolism is the foundation for the therapeutic potential of these compounds.

It is crucial to note that D-carnitine itself can be toxic, as it can induce a state of L-carnitine deficiency by inhibiting the absorption and function of the endogenous L-carnitine pool.[6][12] Research has shown that D-carnitine is metabolized as a xenobiotic and can lead to lipotoxicity.[9][13][14] This underscores the importance of developing derivatives with improved therapeutic indices and specificities.

L-Carnitine L-Carnitine CPT1_Active_Site CPT1 Active Site L-Carnitine->CPT1_Active_Site Binds and reacts D-Carnitine D-Carnitine Derivative D-Carnitine->CPT1_Active_Site Binds but no reaction Acylcarnitine_Formation Acylcarnitine Formation CPT1_Active_Site->Acylcarnitine_Formation Productive No_Reaction Inhibition of Acylcarnitine Formation CPT1_Active_Site->No_Reaction Non-productive

Figure 2: Competitive Inhibition of CPT1 by a D-Carnitine Derivative.

Structure-Activity Relationships (SAR)

The development of effective D-carnitine-based inhibitors hinges on understanding the structural features that govern their potency and selectivity. Studies on related compounds, such as heterocyclic gamma-butyrobetaines which also target carnitine-dependent enzymes, have provided valuable SAR insights.[15] Key takeaways include:

  • The Quaternary Ammonium Group: This positively charged moiety is crucial for recognition by the carnitine binding pocket of the target enzymes.

  • The Carboxyl Group: A free carboxyl group is generally essential for high-affinity binding and inhibitory activity. Esterification of this group often leads to a significant decrease in potency.[15]

  • Stereochemistry: The "D" configuration is paramount for the inhibitory activity against L-carnitine-dependent processes.

  • Acyl Chain Modification: The nature of the acyl group in D-carnitine derivatives can be modified to tune the inhibitory potency and selectivity for different carnitine acyltransferase isoforms.

Therapeutic Potential in Drug Development

The ability of D-carnitine derivatives to induce a metabolic switch from fatty acid to glucose oxidation has significant therapeutic implications in several disease areas.

Ischemic Heart Disease

In the ischemic heart, the lack of oxygen impairs β-oxidation, leading to the accumulation of toxic lipid intermediates and a decrease in ATP production.[16] By inhibiting CPT1, D-carnitine derivatives can shift the myocardial metabolism towards the more oxygen-efficient glucose oxidation pathway.[11] This can help preserve cardiac function and reduce ischemic damage.

Cancer Metabolism

Many cancer cells exhibit metabolic reprogramming, often relying on elevated rates of FAO to support their rapid proliferation and survival.[1][5] This is particularly true for certain types of cancers, such as some breast, prostate, and colorectal cancers.[17][18] By inhibiting CPT1, D-carnitine derivatives can deprive these cancer cells of a critical energy source, potentially leading to growth arrest and cell death.[10] This metabolic vulnerability presents a promising avenue for the development of novel anti-cancer therapies.

Experimental Protocols for the Study of D-Carnitine Derivatives

Rigorous and reproducible experimental protocols are essential for the evaluation of D-carnitine derivatives as metabolic inhibitors. The following section provides detailed, step-by-step methodologies for key assays.

Start Start: Hypothesis Formulation Enzyme_Kinetics In Vitro Enzyme Kinetics (CPT1 & CAT Assays) Start->Enzyme_Kinetics Data_Analysis Data Analysis (IC50/Ki Determination, OCR Analysis) Enzyme_Kinetics->Data_Analysis Cell_Based_Assays Cell-Based Metabolic Assays (Seahorse XF) Cell_Based_Assays->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Development Data_Analysis->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Preclinical Models Lead_Optimization->In_Vivo_Studies End End: Candidate Selection In_Vivo_Studies->End

Figure 3: A Representative Experimental Workflow for the Evaluation of D-Carnitine Derivatives.

Spectrophotometric Assay for Carnitine Acetyltransferase (CAT) Activity

This assay measures the activity of CAT by monitoring the release of Coenzyme A (CoA), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Principle: CAT catalyzes the reversible reaction: Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA

The liberated CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8

  • DTNB solution: 10 mM in Assay Buffer

  • Acetyl-CoA solution: 10 mM in Assay Buffer

  • L-carnitine solution: 100 mM in Assay Buffer

  • Enzyme source (e.g., purified CAT, mitochondrial lysate)

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction master mix containing Assay Buffer, DTNB, and Acetyl-CoA. The final concentrations in the well should be 0.1 mM DTNB and 0.5 mM Acetyl-CoA.

  • Add the enzyme source to the wells of the microplate.

  • Add the reaction master mix to each well.

  • Incubate the plate at 37°C and read the absorbance at 412 nm every 20 seconds for 2 minutes to establish a baseline rate (background reaction without L-carnitine).[7]

  • Initiate the reaction by adding L-carnitine to a final concentration of 5 mM.[7]

  • Continue to monitor the absorbance at 412 nm every 20 seconds for 10 minutes.[7]

  • To test for inhibition, pre-incubate the enzyme with various concentrations of the D-carnitine derivative for a specified time before adding L-carnitine.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, subtracting the baseline rate.[7] The activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Cell-Based Fatty Acid Oxidation Assay using the Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a direct measure of mitochondrial respiration. This protocol allows for the assessment of a compound's effect on FAO.

Principle: Cells are provided with long-chain fatty acids as a substrate. The rate at which they consume oxygen to metabolize these fatty acids is measured. Inhibition of FAO by a D-carnitine derivative will result in a decrease in OCR.

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate[19]

  • Seahorse XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES, pH 7.4[19]

  • Etomoxir (a known CPT1 inhibitor, as a positive control)

  • D-carnitine derivative of interest

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium as described above.[20]

  • Cell Preparation:

    • Remove the growth medium from the cells.

    • Wash the cells once with the pre-warmed Seahorse XF assay medium.[20]

    • Add the final volume of assay medium to each well and incubate the plate in a CO₂-free incubator at 37°C for 30-60 minutes before the assay.[20]

  • Substrate and Inhibitor Loading:

    • Prepare a solution of the Palmitate-BSA substrate in the assay medium.

    • Prepare solutions of the D-carnitine derivative and etomoxir at various concentrations in the assay medium.

    • Load the substrate and inhibitors into the appropriate ports of the Seahorse XF sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Load the cell plate into the analyzer.

    • Run a pre-programmed assay protocol that includes baseline OCR measurements, followed by the injection of the Palmitate-BSA substrate, and then the injection of the D-carnitine derivative or etomoxir.

  • Data Analysis:

    • Analyze the OCR data using the Seahorse Wave software.

    • The decrease in OCR after the addition of the inhibitor, relative to the baseline FAO rate, indicates the degree of inhibition.

Data Presentation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Inhibitory Potency of Hypothetical D-Carnitine Derivatives against Carnitine Acyltransferases

CompoundCPT1A (IC₅₀, µM)CPT1B (IC₅₀, µM)CAT (IC₅₀, µM)
D-Carnitine5007501200
Derivative A50150800
Derivative B1025500
Derivative C200300350

Conclusion and Future Directions

D-carnitine and its derivatives represent a promising class of metabolic inhibitors with significant therapeutic potential. Their ability to specifically target the carnitine shuttle and induce a metabolic shift away from fatty acid oxidation opens up new avenues for the treatment of a range of diseases, from cardiovascular disorders to cancer. The experimental protocols and conceptual framework provided in this guide are intended to empower researchers and drug development professionals to rigorously evaluate these compounds and unlock their full therapeutic potential. Future research should focus on the development of derivatives with enhanced isoform selectivity and improved pharmacokinetic properties, as well as on the elucidation of the complex downstream metabolic consequences of carnitine shuttle inhibition in different cellular and disease contexts.

References

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  • Bene, J., Hadzsiev, K., & Melegh, B. (2018). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & diabetes, 8(1), 8.
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  • McCann, M. R., De la Rosa, M. V. G., Rosania, G. R., & Stringer, K. A. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51.
  • WebMD. (n.d.). L-CARNITINE: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
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  • Wolfgang, M. J., & Lane, M. D. (2006). The role of CPT1c in the CNS. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(11), 1361-1367.
  • Woster, P. M., & Murray, W. J. (1986). Synthesis and biological evaluation of cyclic analogues of 1-carnitine as potential agents in the treatment of myocardial ischemia. Journal of medicinal chemistry, 29(5), 865-868.
  • Kantsadi, D., Chini, M., Papakyriakou, A., Tsorteki, F., Leonidas, D. D., & Zographos, S. E. (2020). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. Molecules (Basel, Switzerland), 25(22), 5466.
  • Conti, R., Monteleone, D., & Ioime, F. (2011). ST1326, a novel CPT1A inhibitor, for the treatment of non-insulin-dependent diabetes mellitus. Current opinion in investigational drugs (London, England : 2000), 12(4), 456-464.
  • Carrilo-Carrio, C., et al. (2021). Chiral Recognition of Carnitine Enantiomers Using Graphene Oxide-Modified Cadmium Telluride Quantum Dots.
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Exploratory

An In-depth Technical Guide to the Cellular Transport Mechanisms of O-octanoyl-D-carnitine versus L-carnitine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Preamble: The Rationale for This Guide In the landscape of cellular metabolism and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Preamble: The Rationale for This Guide

In the landscape of cellular metabolism and drug development, understanding the precise mechanisms of molecular transport is paramount. L-carnitine, a quasi-vitamin, is fundamental to cellular energy production through its role in fatty acid oxidation.[1] Its transport into the cell is a highly regulated and specific process. This guide delves into the established transport mechanism of L-carnitine and contrasts it with the predicted transport behavior of a synthetic, structurally distinct analog: O-octanoyl-D-carnitine.

The core of this analysis rests on two key structural modifications: the stereochemical inversion from the biologically active 'L' form to the 'D' form, and the addition of a medium-chain fatty acyl group (octanoyl). By dissecting the known transport pathways and the principles of transporter-substrate specificity, we can construct a robust hypothesis for the cellular fate of O-octanoyl-D-carnitine. This document is designed not merely as a statement of facts, but as a guide to the scientific reasoning and experimental validation required to characterize such transport phenomena, providing both foundational knowledge and actionable protocols for the researcher.

Section 1: The Canonical Pathway: L-Carnitine Cellular Uptake

The physiological transport of L-carnitine is predominantly mediated by a single, high-affinity transporter: the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[2][3][4] This protein is the gatekeeper for carnitine homeostasis, responsible for its absorption from the diet, reabsorption in the kidneys, and distribution to high-energy-demand tissues like skeletal and cardiac muscle.[5][6][7]

The OCTN2 Transport Mechanism

OCTN2 functions as a sodium-dependent co-transporter.[8][9] The transport of one molecule of L-carnitine into the cell is coupled with the transport of sodium ions down their electrochemical gradient.[10] This active transport mechanism allows cells to accumulate L-carnitine to concentrations many times higher than that of the surrounding plasma, a critical feature for tissues with high fatty acid oxidation rates.[9][10]

The key characteristics of OCTN2-mediated transport are:

  • High Affinity: OCTN2 exhibits a high affinity for L-carnitine, with reported Km values in the low micromolar range (e.g., ~30 µM in certain cell models), ensuring efficient uptake even at low plasma concentrations.[11]

  • Sodium-Dependency: The process is energized by the inward-directed Na+ gradient maintained by the Na+/K+-ATPase pump.[10][12]

  • Broad Distribution: OCTN2 is widely expressed, notably on the apical membrane of intestinal enterocytes and renal proximal tubule cells, as well as in muscle, heart, liver, and across the blood-brain barrier.[5][6][8][11]

A defect in the SLC22A5 gene leads to Primary Carnitine Deficiency (PCD), a disorder characterized by urinary carnitine wasting, low serum carnitine, and impaired fatty acid oxidation, which can result in cardiomyopathy and muscle weakness.[9][10]

OCTN2_Transport cluster_membrane Plasma Membrane transporter OCTN2 (SLC22A5) Binding Site L_carnitine_in L-Carnitine transporter->L_carnitine_in Na_ion_in Na+ transporter->Na_ion_in L_carnitine L-Carnitine L_carnitine->transporter:f1 Na_ion Na+ Na_ion->transporter:f1

Caption: Diagram of L-carnitine transport via the OCTN2 co-transporter.

Section 2: Deconstructing the Analog: Stereochemistry and Acylation

To predict the transport of O-octanoyl-D-carnitine, we must first understand how its constituent parts—the D-isomer backbone and the octanoyl group—are known to interact with the carnitine transport machinery.

Stereoselectivity: The Criticality of the L-Configuration

Biological systems, particularly transporters and enzymes, are exquisitely stereoselective. The L-carnitine transport system is no exception. Research has demonstrated that L-carnitine analogs, including D-carnitine , interfere with the L-carnitine transport system.[13] D-carnitine is not efficiently transported; instead, it acts as a competitive inhibitor of OCTN2. By occupying the transporter's binding site without facilitating translocation, it effectively blocks the uptake of the essential L-isomer. This inhibitory effect is potent enough that administration of D-carnitine can be used experimentally to induce a state of L-carnitine deficiency.[14]

Causality Insight: The stereospecificity arises from the precise three-dimensional arrangement of functional groups in the transporter's binding pocket. The hydroxyl and quaternary ammonium groups of L-carnitine must fit with specific corresponding residues in OCTN2. The inverted stereochemistry of D-carnitine disrupts this optimal alignment, preventing the conformational change required for successful transport across the membrane.

Impact of Acylation: Free Carnitine vs. Acylcarnitines

L-carnitine's primary role is to be esterified with fatty acids, forming acylcarnitines for transport into the mitochondria.[15] The OCTN2 transporter at the plasma membrane also recognizes and transports some of these molecules, primarily short-chain acyl-L-carnitines like acetyl-L-carnitine.[8][11]

The affinity and transport efficiency of OCTN2 for acylcarnitines are dependent on the length of the acyl chain. While short-chain versions are known substrates, the transport of medium- and long-chain acylcarnitines by OCTN2 is significantly less efficient.[16] This selectivity ensures that the primary function of OCTN2 remains the uptake of free carnitine from circulation, which is then available for esterification within the cell.

Section 3: The Predicted Transport Mechanism of O-octanoyl-D-carnitine

By synthesizing the principles of stereoselectivity and acyl chain specificity, we can formulate a well-grounded hypothesis for the transport of O-octanoyl-D-carnitine.

The molecule is predicted to be a poor substrate and a potential competitive inhibitor of the OCTN2 transporter .

  • Dominant Inhibitory Effect of the D-Isomer: The D-carnitine backbone is the most critical factor. As established, this configuration is poorly recognized for transport and primarily confers an inhibitory characteristic.[13]

  • Modulatory Effect of the Octanoyl Group: The C8 octanoyl chain places the molecule in the medium-chain acylcarnitine category. While OCTN2 has some affinity for short-chain acylcarnitines, this longer chain may further reduce the molecule's affinity for the binding site or sterically hinder the conformational changes necessary for transport.

Therefore, O-octanoyl-D-carnitine will likely bind to OCTN2 but will not be efficiently translocated into the cell. Its presence in the extracellular space would be expected to competitively inhibit the uptake of L-carnitine.

OCTN2_Inhibition cluster_membrane Plasma Membrane transporter OCTN2 (SLC22A5) Binding Site L_carnitine L-Carnitine L_carnitine->transporter:f1 Blocked inhibitor O-octanoyl-D-carnitine inhibitor->transporter:f1

Caption: Predicted competitive inhibition of OCTN2 by O-octanoyl-D-carnitine.

Comparative Data Summary

The following table summarizes the known and predicted transport characteristics of L-carnitine and its analogs via the primary plasma membrane transporter, OCTN2.

CompoundPrimary TransporterTransport StatusRelative Affinity (Kₘ or Kᵢ)Predicted Transport Rate (Vₘₐₓ)
L-Carnitine OCTN2 (SLC22A5)SubstrateHigh (µM range)[11]High
D-Carnitine OCTN2 (SLC22A5)Competitive Inhibitor[13]Moderate to HighNegligible
Acetyl-L-carnitine OCTN2 (SLC22A5)Substrate[11]High (µM range)High
O-octanoyl-D-carnitine OCTN2 (SLC22A5)Predicted: Competitive Inhibitor Predicted: Low to Moderate Predicted: Negligible

Section 4: Experimental Validation Protocols

A hypothesis, no matter how well-founded, requires experimental validation. The following protocols describe a self-validating system to definitively characterize the interaction of O-octanoyl-D-carnitine with the L-carnitine transport system.

Protocol 1: In Vitro Competitive Uptake Assay Using OCTN2-Expressing Cells

Principle: This assay directly measures the ability of a test compound (O-octanoyl-D-carnitine) to inhibit the uptake of a radiolabeled substrate ([³H]-L-carnitine) in a cell line that overexpresses the human OCTN2 transporter. A reduction in radiolabeled substrate uptake in the presence of the test compound indicates an interaction with the transporter.

Materials:

  • MDCK-II or HEK293 cells stably transfected with human SLC22A5 (OCTN2).[17]

  • Mock-transfected MDCK-II or HEK293 cells (negative control).

  • [³H]-L-carnitine (radiolabeled substrate).

  • Unlabeled L-carnitine and D-carnitine (positive controls).

  • O-octanoyl-D-carnitine (test compound).

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail and scintillation counter.

Step-by-Step Methodology:

StepActionRationale / Self-Validation Check
1Cell Seeding Seed OCTN2-expressing cells and mock-transfected cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
2Preparation On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed Uptake Buffer.
3Pre-incubation Add Uptake Buffer containing a range of concentrations of the test compound (O-octanoyl-D-carnitine) or control inhibitors (unlabeled L-carnitine, D-carnitine) to the wells. Incubate for 10-15 minutes at 37°C.
4Initiate Uptake To each well, add [³H]-L-carnitine to a final concentration equal to the Kₘ of the transporter (e.g., 5-10 µM) along with the inhibitors. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
5Terminate Uptake Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Uptake Buffer to stop the transport process and remove extracellular radioactivity.
6Cell Lysis Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
7Quantification Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
8Protein Assay Use a portion of the remaining lysate to determine the protein concentration in each well (e.g., using a BCA assay) for normalization.
9Data Analysis Normalize the radioactivity (counts per minute, CPM) to the protein content. Plot the percentage of [³H]-L-carnitine uptake relative to the vehicle control against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The protocol is validated by including a mock-transfected cell line, where uptake should be minimal, confirming that the observed transport is OCTN2-specific. Furthermore, the use of unlabeled L-carnitine as a positive control for competitive inhibition should yield a predictable IC₅₀ value, confirming the assay is performing correctly.

Assay_Workflow cluster_prep Day 1-2: Preparation cluster_assay Day 3: Uptake Assay cluster_analysis Analysis seed_cells Seed OCTN2-expressing and Mock cells in 24-well plates grow_cells Culture until confluent seed_cells->grow_cells wash1 Wash cells with pre-warmed Uptake Buffer grow_cells->wash1 preincubate Pre-incubate with Inhibitors (Test Compound, Controls) wash1->preincubate initiate Add [3H]-L-carnitine + Inhibitors Incubate at 37°C preincubate->initiate terminate Stop reaction with ice-cold buffer wash initiate->terminate lyse Lyse cells terminate->lyse scintillation Measure Radioactivity (Scintillation Counting) lyse->scintillation protein_assay Measure Protein (BCA Assay) lyse->protein_assay analyze Normalize CPM to Protein Calculate IC50 scintillation->analyze protein_assay->analyze

Caption: Experimental workflow for the in vitro competitive uptake assay.

Conclusion and Implications

The transport of L-carnitine is a highly specific process dominated by the stereoselective, sodium-dependent OCTN2 transporter. Based on the established principles of this transporter's function, O-octanoyl-D-carnitine is not predicted to be a substrate for cellular uptake. Instead, its chemical structure strongly suggests it will act as a competitive inhibitor of L-carnitine transport.

For researchers in drug development, this distinction is critical. If a therapeutic molecule is structurally similar to carnitine, its potential interaction with OCTN2 must be evaluated. Unintended inhibition of L-carnitine transport can lead to significant off-target effects, including induced carnitine deficiency and myotoxicity. Conversely, the OCTN2 transporter could potentially be leveraged as a delivery mechanism for certain drug conjugates, provided they adhere to the strict structural requirements for transport. The experimental framework provided herein offers a reliable pathway to characterize these crucial interactions, ensuring both safety and efficacy in the development of new therapeutics.

References

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Foundational

Stereoselective Binding of Octanoylcarnitine Isomers: A Technical Guide for Researchers

Abstract The stereochemistry of acylcarnitines plays a pivotal role in their metabolic fate and biological activity. This technical guide provides an in-depth exploration of the stereoselective binding of octanoylcarniti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemistry of acylcarnitines plays a pivotal role in their metabolic fate and biological activity. This technical guide provides an in-depth exploration of the stereoselective binding of octanoylcarnitine isomers, L-octanoylcarnitine and D-octanoylcarnitine, to key enzymes in fatty acid metabolism. Designed for researchers, scientists, and drug development professionals, this document elucidates the biochemical principles, analytical methodologies, and physiological implications of this chiral recognition. We will delve into the structural basis of stereospecificity in carnitine acyltransferases, present detailed protocols for quantifying these interactions, and discuss the consequences of altered stereoisomeric balance in health and disease.

Introduction: The Significance of Chirality in Carnitine Metabolism

Carnitine and its acyl esters are fundamental to cellular energy production, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The presence of a chiral center in the carnitine molecule gives rise to two stereoisomers: the biologically active L-carnitine and the largely inactive, potentially detrimental, D-carnitine. This stereochemical distinction is paramount, as the enzymes responsible for carnitine acylation and transport exhibit a high degree of stereoselectivity.

Octanoylcarnitine, a medium-chain acylcarnitine, is a key intermediate in the metabolism of octanoic acid. Elevated levels of octanoylcarnitine in blood are a primary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder.[1] Understanding the stereoselective binding of its isomers, L-octanoylcarnitine and D-octanoylcarnitine, is crucial for several reasons:

  • Elucidating Enzyme Mechanisms: Studying the differential binding of these isomers provides invaluable insights into the three-dimensional architecture and catalytic mechanisms of carnitine acyltransferases.

  • Drug Development: The design of drugs targeting these enzymes, for conditions such as metabolic syndrome and heart disease, requires a thorough understanding of their stereochemical preferences to enhance efficacy and minimize off-target effects.

  • Diagnostic Accuracy: While current diagnostic methods for MCAD deficiency primarily quantify total octanoylcarnitine, the ability to differentiate between L- and D-isomers could offer a more nuanced understanding of the disease state and the impact of therapeutic interventions.[1]

This guide will focus on the key enzymes that interact with octanoylcarnitine: Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Octanoyltransferase (CrOT).

The Molecular Basis of Stereoselective Recognition

The stereospecificity of carnitine acyltransferases for L-carnitine and its esters is dictated by the precise arrangement of amino acid residues within their active sites. The crystal structure of carnitine octanoyltransferase (CrOT) in complex with octanoylcarnitine reveals a well-defined binding pocket that accommodates the L-isomer with high affinity.[2]

Key interactions that contribute to this stereoselectivity include:

  • Hydrogen Bonding: Specific hydrogen bonds form between the hydroxyl and carboxyl groups of L-carnitine and polar residues in the active site. The inverted stereochemistry of the D-isomer prevents the formation of these crucial bonds in the correct orientation.

  • Steric Hindrance: The spatial arrangement of bulky amino acid side chains within the active site creates a snug fit for the L-isomer. The D-isomer, with its different three-dimensional conformation, would experience steric clashes, preventing optimal binding.

  • Hydrophobic Interactions: The octanoyl chain of octanoylcarnitine is stabilized within a hydrophobic tunnel in the enzyme. While this interaction is not directly related to the chiral center, the proper positioning of the carnitine moiety is a prerequisite for the efficient binding of the acyl chain.

The consequence of this stereoselectivity is that L-octanoylcarnitine is readily recognized and metabolized by the carnitine shuttle system, while D-octanoylcarnitine is a poor substrate and can act as a competitive inhibitor of the enzymes involved.[3]

Key Enzymatic Players in Octanoylcarnitine Metabolism

The transport and metabolism of octanoylcarnitine are orchestrated by a family of enzymes known as carnitine acyltransferases. These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to carnitine.

Carnitine Palmitoyltransferase I (CPT1)

Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.[4] While its primary substrates are long-chain acyl-CoAs, it also exhibits activity towards medium-chain acyl-CoAs, including octanoyl-CoA. CPT1 is highly stereoselective for L-carnitine. The D-isomers of carnitine and its esters can act as inhibitors of CPT1, thereby impeding mitochondrial fatty acid oxidation.[3]

Carnitine Palmitoyltransferase II (CPT2)

Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting acylcarnitines back to their corresponding acyl-CoAs within the mitochondrial matrix.[5][6] CPT2 also demonstrates a strong preference for L-acylcarnitines. The accumulation of certain acylcarnitines, which can occur in conditions like CPT2 deficiency, can lead to cellular dysfunction.[5]

Carnitine Octanoyltransferase (CrOT)

CrOT is primarily found in peroxisomes and is responsible for the transport of medium- and long-chain fatty acids that have been shortened through peroxisomal β-oxidation to the mitochondria for complete oxidation.[7] As its name suggests, CrOT has a high affinity for octanoyl-CoA and octanoylcarnitine.[8] The enzyme is stereospecific for the L-isomer of carnitine.[8]

Workflow of Octanoylcarnitine Metabolism

cluster_cytosol Cytosol cluster_mito_matrix Mitochondrial Matrix Octanoyl_CoA Octanoyl-CoA CPT1 CPT1 Octanoyl_CoA->CPT1 Outer Membrane L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 L_Octanoylcarnitine_matrix L-Octanoylcarnitine CPT1->L_Octanoylcarnitine_matrix L-Octanoylcarnitine (Intermembrane Space) CACT CACT CACT->L_Octanoylcarnitine_matrix CPT2 CPT2 Octanoyl_CoA_matrix Octanoyl-CoA CPT2->Octanoyl_CoA_matrix L_Octanoylcarnitine_matrix->CACT L_Octanoylcarnitine_matrix->CPT2 Inner Membrane Beta_Oxidation β-Oxidation Octanoyl_CoA_matrix->Beta_Oxidation

Caption: The carnitine shuttle facilitates the transport of octanoyl-CoA into the mitochondrial matrix for β-oxidation.

Experimental Methodologies for Studying Stereoselective Binding

A quantitative understanding of the binding of octanoylcarnitine isomers to their target enzymes is essential. Several biophysical and analytical techniques can be employed to determine the binding affinity, kinetics, and thermodynamics of these interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10]

Principle: A solution of the ligand (e.g., L- or D-octanoylcarnitine) is titrated into a solution containing the protein of interest (e.g., CPT2). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.

Experimental Protocol: ITC Analysis of Octanoylcarnitine Isomer Binding to CPT2

  • Protein Preparation:

    • Express and purify recombinant CPT2 to >95% purity.

    • Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching with the ligand solution.

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

  • Ligand Preparation:

    • Prepare stock solutions of L-octanoylcarnitine and D-octanoylcarnitine of known concentrations in the same ITC buffer used for the protein.

    • Ensure the purity of the isomers using chiral chromatography.

  • ITC Experiment:

    • Load the protein solution (typically in the low micromolar range) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).

Expected Data and Interpretation:

IsomerBinding Affinity (Kd)Enthalpy (ΔH)Entropy (TΔS)
L-OctanoylcarnitineµM rangeFavorable (negative)Favorable (positive) or unfavorable
D-OctanoylcarnitinemM range or no detectable bindingSignificantly less favorable or no heat change-

A significantly lower Kd value for L-octanoylcarnitine compared to the D-isomer would provide quantitative evidence of stereoselective binding. The thermodynamic signatures (ΔH and TΔS) can provide insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).

ITC Workflow

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purified Protein (e.g., CPT2) Buffer Matched ITC Buffer Protein->Buffer Ligand L- or D-Octanoylcarnitine Ligand->Buffer Calorimeter Isothermal Titration Calorimeter Buffer->Calorimeter Titration Titrate Ligand into Protein Calorimeter->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Raw_Data Raw Thermogram Heat_Measurement->Raw_Data Integration Peak Integration Raw_Data->Integration Binding_Isotherm Binding Isotherm Plot Integration->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Thermo_Params Thermodynamic Parameters (Kd, ΔH, n, ΔS) Fitting->Thermo_Params

Caption: Workflow for determining the thermodynamics of octanoylcarnitine isomer binding using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Principle: One of the interacting partners (the ligand, e.g., CPT2) is immobilized on a sensor chip. The other partner (the analyte, e.g., L- or D-octanoylcarnitine) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Protocol: SPR Analysis of Octanoylcarnitine Isomer Binding to CPT2

  • Protein Immobilization:

    • Immobilize purified CPT2 onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

    • Aim for a low immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of concentrations of L-octanoylcarnitine and D-octanoylcarnitine in a suitable running buffer (e.g., HBS-EP+).

  • SPR Experiment:

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase after the injection.

    • Regenerate the sensor surface between injections if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Expected Data and Interpretation:

IsomerAssociation Rate (kon)Dissociation Rate (koff)Dissociation Constant (Kd)
L-OctanoylcarnitineFastSlowLow (high affinity)
D-OctanoylcarnitineVery slow or undetectableFast or not applicableHigh (low or no affinity)

A faster association rate and a slower dissociation rate for L-octanoylcarnitine would indicate a more stable and specific interaction compared to the D-isomer.

Chiral Chromatography

Chiral chromatography is an essential analytical technique for separating stereoisomers.[11][12][13] It is not a binding assay itself but is crucial for ensuring the enantiomeric purity of the octanoylcarnitine isomers used in binding studies and for analyzing the stereochemical composition of octanoylcarnitine in biological samples.

Principle: A chiral stationary phase (CSP) is used in a high-performance liquid chromatography (HPLC) system. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their differential retention and separation.

Experimental Protocol: Chiral HPLC-MS/MS for Octanoylcarnitine Isomer Analysis

  • Sample Preparation:

    • Extract acylcarnitines from the biological matrix (e.g., plasma, tissue homogenate).

    • Derivatize the acylcarnitines if necessary to improve chromatographic separation and mass spectrometric detection.[14]

  • Chromatographic Separation:

    • Use a chiral HPLC column (e.g., a cyclodextrin- or macrocyclic antibiotic-based column).

    • Optimize the mobile phase composition (e.g., a mixture of organic solvent and aqueous buffer) and gradient to achieve baseline separation of the L- and D-octanoylcarnitine peaks.

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS).

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for octanoylcarnitine for sensitive and selective quantification.

Application: This method can be used to verify the enantiomeric purity of synthetic L- and D-octanoylcarnitine standards before their use in binding assays. It can also be applied to study the stereoselective metabolism of octanoylcarnitine in cellular or in vivo models.

Physiological and Pathophysiological Implications

The strict stereoselectivity of the carnitine system has profound physiological consequences. The preferential recognition and transport of L-acylcarnitines ensure the efficient utilization of fatty acids for energy production. Conversely, the inability of the system to effectively process D-acylcarnitines can lead to their accumulation, which may have detrimental effects.

D-Carnitine and its esters can:

  • Competitively inhibit CPT1 and CPT2: This can impair fatty acid oxidation and lead to an accumulation of toxic lipid intermediates.[3]

  • Deplete the free L-carnitine pool: D-carnitine can compete with L-carnitine for transport and reabsorption, leading to a deficiency of the biologically active isomer.

In the context of MCAD deficiency, where there is an accumulation of octanoyl-CoA, the formation of L-octanoylcarnitine is a crucial detoxification mechanism. If a racemic mixture of carnitine were to be administered as a therapeutic, the presence of D-carnitine could exacerbate the metabolic block by inhibiting the remaining activity of the carnitine shuttle.

Future Directions and Conclusion

The study of the stereoselective binding of octanoylcarnitine isomers continues to be an important area of research. Future investigations could focus on:

  • High-resolution structural studies: Obtaining crystal structures of CPT1 and CPT2 in complex with L- and D-octanoylcarnitine would provide definitive insights into the molecular basis of their stereoselectivity.

  • In vivo imaging: The development of stereoisomer-specific imaging probes could allow for the non-invasive monitoring of the distribution and metabolism of L- and D-octanoylcarnitine in living organisms.

  • Therapeutic applications: A deeper understanding of the stereoselective interactions within the carnitine system could inform the development of novel therapies for metabolic disorders that specifically target these pathways.

References

  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113. [Link]

  • Sigauke, E., & Rakhe, S. (2020). Carnitine palmitoyltransferase II knockout potentiates palmitate-induced insulin resistance in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism, 319(2), E366-E376. [Link]

  • Joshi, P. R., & Deschauer, M. (2004). Carnitine Palmitoyltransferase II Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]

  • Obici, S., Feng, Z., Arduini, A., Conti, R., & Rossetti, L. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production. Nature medicine, 9(6), 756–761. [Link]

  • Zierz, S., & Engel, A. G. (1987). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A. Clinical science (London, England : 1979), 72(2), 205–210. [Link]

  • Khalil, R. (2018). Homology modeling and docking studies of Peroxisomal carnitine O-octanoyltransferase. Journal of Applied Pharmaceutical Science, 8(05), 083-091. [Link]

  • Keung, W., Ussher, J. R., & Jaswal, J. S. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(11), 2761–2770. [Link]

  • Hsu, J., Fatuzzo, N., & Weng, N. (2023). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. The Journal of biological chemistry, 299(2), 102848. [Link]

  • Stepien, K. M., & Heaton, R. A. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 44. [Link]

  • Okui, T., Lee, J., & Lee, J. (2024). Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids. Frontiers in Cell and Developmental Biology, 12, 1371131. [Link]

  • Morillas, M., Gómez-Puertas, P., & Serra, D. (2004). Structural model of a malonyl-CoA-binding site of carnitine octanoyltransferase and carnitine palmitoyltransferase I. The Journal of biological chemistry, 279(52), 54849–54856. [Link]

  • Ferrer, I., Ruiz-Sala, P., & Vicente, Y. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 860(1), 121–126. [Link]

  • Jogl, G., & Tong, L. (2005). The binding mode of octanoylcarnitine. ResearchGate. [Link]

  • Woldegiorgis, G., Bremer, J., & Shrago, E. (1985). Substrate inhibition of carnitine palmitoyltransferase by palmitoyl-CoA and activation by phospholipids and proteins. Biochimica et biophysica acta, 837(2), 135–140. [Link]

  • Atgie, C., & Le-Guen, N. (2023). Knockdown of carnitine palmitoyltransferase I (CPT1) reduces fat body lipid mobilization and resistance to starvation in the insect vector Rhodnius prolixus. Frontiers in Physiology, 14, 1184651. [Link]

  • Murphy, A. C., Hughes, Z. A., & James, T. (2018). Thermodynamic analyses of binding Representative ITC results from the interaction of KDM5APHD3 and KDM4ATTD with H3K4me3 or H3KP4me3 substrates. ResearchGate. [Link]

  • Gohlke, H. (2018). Molecular Modeling of Macrocyclic Inhibitors. mediaTUM. [Link]

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  • Schlisso, T., & Fazi, C. (2017). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 102(7), e266–e270. [Link]

  • Li, Y., & Li, J. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(9), 4608. [Link]

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Foundational

O-octanoyl-D-carnitine: A Non-Metabolizable Analog for Probing and Inhibiting Mitochondrial Fatty Acid Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of O-octanoyl-D-carnitine, a crucial tool for investigating cellular ener...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of O-octanoyl-D-carnitine, a crucial tool for investigating cellular energy metabolism. As a non-metabolizable analog of naturally occurring acylcarnitines, it serves as a potent and specific inhibitor of the carnitine shuttle, offering researchers a precise method to dissect the roles of fatty acid oxidation in various physiological and pathological states.

The Central Role of the Carnitine Shuttle in Energy Metabolism

To appreciate the utility of O-octanoyl-D-carnitine, one must first understand the fundamental process it targets: the transport of fatty acids into the mitochondria. Long-chain fatty acids are a primary fuel source for many tissues, but they cannot passively cross the inner mitochondrial membrane where β-oxidation occurs. Their entry is mediated by the carnitine shuttle, a multi-step process essential for cellular energy homeostasis.[1][2]

The key enzymes in this shuttle are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into acylcarnitines.[3] This is the rate-limiting step in fatty acid oxidation (FAO) and a major point of metabolic regulation.[4]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter ferries the newly formed acylcarnitine across the inner mitochondrial membrane in exchange for a free L-carnitine molecule.[5]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction, converting the acylcarnitine back into an acyl-CoA and freeing L-carnitine.[3] The resulting acyl-CoA is now available for β-oxidation within the mitochondrial matrix.

The physiological significance of this pathway is underscored by the existence of genetic disorders affecting these enzymes, which can lead to severe energy deficits.[6] The naturally occurring form of carnitine is the L-enantiomer; the D-enantiomer is not biologically active in this pathway and can inhibit the action of the L-form.[7] This stereospecificity is the foundation for the design of non-metabolizable analogs like O-octanoyl-D-carnitine.

O-octanoyl-D-carnitine: Physicochemical Profile and Rationale for Use

O-octanoyl-D-carnitine is the D-enantiomer of the naturally occurring medium-chain acylcarnitine, O-octanoyl-L-carnitine.[8][9] Its utility as a research tool stems directly from its chemical structure.

PropertyValueSource
IUPAC Name (3S)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate[8]
Molecular Formula C₁₅H₂₉NO₄[8]
Molecular Weight 287.39 g/mol [8]
Stereochemistry D-enantiomer[8]

The "Non-Metabolizable" Nature: The term "non-metabolizable" in this context refers to its inability to be processed through the β-oxidation pathway. While the L-isomer of octanoylcarnitine can be converted by CPT2 to octanoyl-CoA and subsequently oxidized for energy[10][11], the D-isomer is not a substrate for the enzymes of the carnitine shuttle and β-oxidation. Studies have shown that D-carnitine and its derivatives are treated by the body as xenobiotics and can induce lipotoxicity by disrupting normal lipid metabolism.[12][13] This metabolic inertness makes O-octanoyl-D-carnitine a stable inhibitor, allowing for the targeted and sustained blockade of the carnitine shuttle.

Mechanism of Action: Competitive Inhibition of CPT1

O-octanoyl-D-carnitine functions as a potent inhibitor of fatty acid oxidation.[14] The primary mechanism is the competitive inhibition of CPT1. By mimicking the structure of natural acylcarnitine precursors, it occupies the active site of the CPT1 enzyme on the outer mitochondrial membrane. This prevents the binding of endogenous long-chain acyl-CoAs, effectively halting their conversion into acylcarnitines and subsequent transport into the mitochondria. The result is a specific and powerful blockade of the energy production derived from long-chain fatty acids.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 + L-Carnitine AcylCarnitine_IMS Acyl-L-Carnitine CACT CACT AcylCarnitine_IMS->CACT AcylCoA_matrix Acyl-CoA BetaOx β-Oxidation AcylCoA_matrix->BetaOx Energy (ATP) CPT1->AcylCarnitine_IMS CPT2 CPT2 CACT->CPT2 CPT2->AcylCoA_matrix + L-Carnitine Inhibitor O-octanoyl-D-carnitine Inhibitor->CPT1 Inhibits

Figure 1: Mechanism of CPT1 Inhibition. O-octanoyl-D-carnitine competitively inhibits CPT1, preventing the entry of long-chain acyl-CoAs into the mitochondria and blocking β-oxidation.

Experimental Applications and Protocols

The ability to selectively inhibit FAO makes O-octanoyl-D-carnitine an invaluable tool for researchers.

Application 1: Elucidating the Role of FAO in Cellular Processes

By blocking FAO, scientists can determine its contribution to various cellular functions. For example, a study on regenerating rabbit liver tissue demonstrated that infusion with (+)-octanoylcarnitine significantly decreased the rate of DNA synthesis, suggesting that FAO is critical for providing the necessary energy for hepatic regeneration.[14]

Application 2: A Tool for Drug Discovery and Development

O-octanoyl-D-carnitine can be used as a positive control or reference compound in high-throughput screening assays designed to identify new modulators of CPT1. It provides a benchmark for inhibitory activity against which novel chemical entities can be compared.

Detailed Experimental Protocol: Measuring CPT1 Inhibition in Isolated Mitochondria

This protocol describes a radiometric assay to quantify the inhibitory effect of O-octanoyl-D-carnitine on CPT1 activity in mitochondria isolated from tissue (e.g., skeletal muscle or liver). The principle is to measure the formation of radiolabeled palmitoyl-L-carnitine from palmitoyl-CoA and L-[³H]carnitine.

A. Materials and Reagents

  • Isolation Buffer: (e.g., 100 mM KCl, 50 mM Tris·HCl, 2 mM EGTA, pH 7.4)

  • Assay Buffer: (e.g., 117 mM Tris·HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/l rotenone, 0.5% BSA, pH 7.4)[15]

  • Substrates: Palmitoyl-CoA, L-[³H]carnitine

  • Inhibitor: O-octanoyl-D-carnitine stock solution (in DMSO or appropriate solvent)

  • Stop Solution: 1 M HCl

  • Extraction Solvent: Water-saturated butanol

  • Scintillation Cocktail

B. Procedure

  • Mitochondrial Isolation: Isolate mitochondria from fresh or frozen tissue using standard differential centrifugation techniques. Determine the protein concentration of the final mitochondrial suspension (e.g., via Bradford or BCA assay).

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures. For an IC₅₀ determination, this will involve a series of tubes with varying concentrations of O-octanoyl-D-carnitine. Include a vehicle control (no inhibitor).

    • Add 80 µL of Assay Buffer to each tube.

    • Add 5 µL of inhibitor dilution or vehicle.

    • Add 5 µL of substrate mix (containing palmitoyl-CoA and L-[³H]carnitine to achieve final concentrations of ~100 µM and ~400 µM, respectively).[15]

  • Initiate Reaction: Pre-warm the tubes to 37°C for 3 minutes. Initiate the reaction by adding 10 µL of the mitochondrial suspension (diluted to ~0.5-1.0 mg/mL).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 6 minutes). Ensure this time point falls within the linear range of the reaction.[15]

  • Stop and Extract: Stop the reaction by adding 60 µL of cold 1 M HCl. Add 200 µL of water-saturated butanol, vortex vigorously, and centrifuge to separate the phases.[15]

  • Wash: Carefully transfer the upper butanol layer to a new tube. Wash the butanol phase twice with an equal volume of distilled water to remove any unreacted L-[³H]carnitine.

  • Quantification: Transfer 100 µL of the final butanol layer to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate the rate of CPT1 activity (e.g., in nmol/min/mg protein) for each inhibitor concentration.

  • Normalize the activity to the vehicle control (defined as 100% activity).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Start Start: Isolated Mitochondria + Reagents Setup Prepare Reaction Tubes: - Assay Buffer - Inhibitor Dilutions - Substrate Mix Start->Setup Prewarm Pre-warm Tubes to 37°C Setup->Prewarm Initiate Initiate Reaction: Add Mitochondrial Suspension Prewarm->Initiate Incubate Incubate at 37°C (e.g., 6 min) Initiate->Incubate Stop Stop Reaction with 1 M HCl Incubate->Stop Extract Extract Product with Water-Saturated Butanol Stop->Extract Wash Wash Butanol Phase (2x with H₂O) Extract->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data: Calculate IC₅₀ Quantify->Analyze

Figure 2: Experimental workflow for determining the IC₅₀ of O-octanoyl-D-carnitine on CPT1 activity.

Considerations for Use and Data Interpretation

  • Controls are Critical: Always include a vehicle-only control to establish baseline CPT1 activity. For cellular assays, a well-characterized CPT1 inhibitor like etomoxir can serve as a positive control.

  • Solubility: Ensure O-octanoyl-D-carnitine is fully dissolved in the vehicle solvent before diluting into aqueous assay buffers to avoid precipitation.

  • Off-Target Effects: While relatively specific, at very high concentrations, all inhibitors have the potential for off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration that inhibits FAO without causing general cytotoxicity.

  • Interpreting Cellular Data: When using O-octanoyl-D-carnitine in cell-based assays, a consequent decrease in oxygen consumption rate (when fatty acids are the sole substrate) and a shift towards glycolysis are expected outcomes. Confirming target engagement by measuring the buildup of upstream metabolites (acyl-CoAs) can provide further validation.

Conclusion

O-octanoyl-D-carnitine is a powerful and specific chemical probe for the study of mitochondrial fatty acid oxidation. Its non-metabolizable nature and targeted inhibition of CPT1 allow researchers to precisely modulate and investigate the metabolic consequences of blocking this central energy pathway. By understanding its mechanism of action and employing rigorous experimental design, scientists and drug development professionals can effectively leverage this compound to advance our understanding of metabolic regulation in health and disease.

References

  • PubChem. (n.d.). O-octanoyl-D-carnitine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Octanoylcarnitine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sebastián, D., et al. (2017). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Synthesis and characterization of carnitine nitro-derivatives. Retrieved from [Link]

  • Goetzman, E. S., et al. (2023).
  • Ozaki, M., et al. (1985). Effects of (+)-octanoylcarnitine on Deoxyribonucleic Acid Synthesis in Regenerating Rabbit Liver. PubMed. Retrieved from [Link]

  • Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. Retrieved from [Link]

  • Mingorance, C., et al. (2011). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders. Vascular Health and Risk Management.
  • Du, Z. Y., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Carnitine Palmitoyltransferase II Deficiency. GeneReviews®. Retrieved from [Link]

  • Mingorance, C., et al. (2011). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders. DovePress. Retrieved from [Link]

  • Solo, K. J., et al. (2023). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). L-Octanoylcarnitine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional differences between L- and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Carnitine transport and fatty acid oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders. Retrieved from [Link]

  • Asbaghi, O., et al. (2022). L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI. Retrieved from [Link]

  • Ji, Y., et al. (2023). Intestinal Carnitine Status and Fatty Acid Oxidation in Response to Clofibrate and Medium-Chain Triglyceride Supplementation in Newborn Pigs. MDPI. Retrieved from [Link]

  • Kitada, M., et al. (2023). Involvement of impaired carnitine-induced fatty acid oxidation in experimental and human diabetic kidney disease. JCI Insight. Retrieved from [Link]

  • Nicklaus Children's Hospital. (2019). Carnitine Palmitoyl Transferase. Retrieved from [Link]

  • HealthAid UK. (2023). Should I Take Acetyl-L-Carnitine or L-Carnitine. Retrieved from [Link]

  • Rasmussen, B. B., et al. (1999). Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria. Journal of Applied Physiology. Retrieved from [Link]

  • Amsterdam UMC. (n.d.). Carnitine palmitoyltransferase 1 (CPT1). Retrieved from [Link]

Sources

Exploratory

The Stereochemical Trap: A History of D-Isomer Carnitine Toxicity

The following technical guide details the historical and mechanistic evolution of D-isomer carnitine toxicity research. Executive Summary For nearly two decades, the pharmaceutical and nutritional sectors operated under...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical and mechanistic evolution of D-isomer carnitine toxicity research.

Executive Summary

For nearly two decades, the pharmaceutical and nutritional sectors operated under a dangerous assumption: that the D-isomer of carnitine was a biologically inert "filler" in racemic (DL) mixtures. This assumption was shattered in the early 1980s when hemodialysis patients treated with DL-carnitine developed severe neuromuscular dysfunction mimicking Myasthenia Gravis.

This guide analyzes the transition from racemic DL-carnitine to pure L-carnitine. It dissects the molecular mechanisms of competitive antagonism at the OCTN2 transporter, details the pivotal neurophysiological protocols that identified the toxicity, and outlines the chemical resolution workflows that enabled the modern standard of care.

The Racemic Era: Economic Expediency vs. Biological Reality

Context: In the 1970s, carnitine was identified as a critical cofactor for fatty acid


-oxidation. However, industrial synthesis produced a 50:50 racemic mixture (DL-carnitine).
  • The Fallacy: Researchers believed D-carnitine was physiologically inert.[1]

  • The Reality: D-carnitine is not inert; it is a competitive antagonist that actively depletes endogenous L-carnitine pools.

Comparative Properties of Isomers
PropertyL-Carnitine (Natural)D-Carnitine (Unnatural)DL-Carnitine (Racemic)
Biological Role Transports long-chain fatty acids into mitochondria (CPT1 substrate).[2]Inhibitor of carnitine acyltransferases (CAT/CPT).Mixed agonist/antagonist.
Transport Affinity (OCTN2) High (

)
Low (

)
Competitive inhibition at high doses.
Metabolic Fate Acetylated to Acetyl-L-Carnitine; reabsorbed by kidneys.[3]Forms Acyl-D-Carnitine (traps CoA); excreted rapidly.Induces tissue depletion of L-form.[4]
Clinical Outcome Improved muscle function/energy.[5][6]Myasthenia-like syndrome , cardiac arrhythmia.Therapeutic failure + Toxicity.

The Toxicity Signal: The Bazzato Protocol (1980)

The turning point occurred when Bazzato et al. (1980) and De Grandis et al. (1980) observed severe muscle weakness in dialysis patients receiving DL-carnitine for hyperlipidemia. They utilized a rigorous neurophysiological protocol to differentiate this toxicity from uremic neuropathy.

The "Myasthenia-Like" Syndrome Protocol

This historical workflow remains the gold standard for identifying neuromuscular junction (NMJ) blockade induced by quaternary ammonium compounds.

Step 1: Clinical Observation

  • Presentation: Ptosis (drooping eyelids), dysphagia (difficulty swallowing), and proximal muscle weakness.

  • Context: Symptoms appeared after initiation of DL-carnitine and worsened post-dialysis.

Step 2: Electromyography (EMG) & Repetitive Nerve Stimulation (RNS) [7]

  • Setup: Surface electrodes on the abductor digiti minimi or orbicularis oculi.

  • Stimulation: Supramaximal stimulation at low frequency (3 Hz).

  • Finding: A progressive decrement (>10%) in the amplitude of the Compound Muscle Action Potential (CMAP) from the 1st to the 4th response. This indicates failure of acetylcholine release or receptor binding.

Step 3: Post-Activation Exhaustion

  • Action: Patient performs maximal voluntary contraction for 30-60 seconds.

  • Result: Immediate repair of decrement (facilitation), followed by a profound worsening of the decrement 3–4 minutes later (exhaustion).

Step 4: Pharmacological Validation (Edrophonium Test)

  • Intervention: IV administration of Edrophonium (acetylcholinesterase inhibitor).[5]

  • Outcome: Immediate reversal of muscle weakness and normalization of RNS decrement.

Mechanistic Elucidation: Why D-Carnitine is Toxic

The toxicity is driven by Competitive Depletion . Although D-carnitine has a lower affinity for the transporter than L-carnitine, the massive doses used in racemic supplements (grams per day) allow D-carnitine to overwhelm the transport systems.

Pathway 1: OCTN2 Transport Inhibition

The Organic Cation Transporter Novel 2 (OCTN2) is responsible for reabsorbing carnitine in the kidney and transporting it into muscles.

  • Mechanism: D-carnitine competes for the substrate binding site.

  • Result: It blocks the reabsorption of endogenous L-carnitine, causing it to be flushed out in urine. This leads to a paradoxical secondary carnitine deficiency despite high serum levels of the drug.

Pathway 2: CoA Trapping (Mitochondrial Stress)

Inside the mitochondria, Carnitine Palmitoyltransferase (CPT) enzymes have imperfect stereospecificity.

  • D-Carnitine enters the mitochondria.

  • It is slowly acylated to Acyl-D-Carnitine .

  • This reaction consumes free Coenzyme A (CoA).

  • Acyl-D-Carnitine cannot be oxidized (beta-oxidation blocked).

  • Consequence: Free CoA pools are depleted, halting the TCA cycle and energy production.

Visualizing the Competitive Depletion

Carnitine_Toxicity cluster_blood Bloodstream / Extracellular cluster_membrane Cell Membrane cluster_cyto Intracellular / Mitochondrial LC_out L-Carnitine (Endogenous) OCTN2 OCTN2 Transporter (Gatekeeper) LC_out->OCTN2 High Affinity (Km ~10uM) DC_out D-Carnitine (High Dose Supplement) DC_out->OCTN2 Competitive Blockade (High Conc.) LC_in L-Carnitine Pool OCTN2->LC_in Transport Reduced DC_in D-Carnitine Pool OCTN2->DC_in Entry BetaOx Beta-Oxidation (Energy) LC_in->BetaOx Facilitates Trap Acyl-D-Carnitine (Dead End) DC_in->Trap Sequesters CoA CoA Free Coenzyme A CoA->BetaOx Required CoA->Trap Depletion Trap->BetaOx Inhibits

Figure 1: Mechanism of D-Carnitine Toxicity. High concentrations of D-Carnitine competitively block OCTN2, preventing L-Carnitine uptake, while simultaneously sequestering intracellular Coenzyme A into metabolically useless esters.

The Industrial Solution: Chiral Resolution

Following the toxicity findings, the industry was forced to abandon racemic synthesis. The solution lay in Chemical Resolution using chiral acids, a method that remains relevant for verifying enantiomeric purity today.

The Tartaric Acid Resolution Workflow

This process exploits the solubility differences between the diastereomeric salts of L- and D-carnitine.

  • Reactant: Racemic DL-Carnitine is mixed with Dibenzoyl-L-Tartaric Acid .

  • Salt Formation: Two diastereomeric salts are formed:

    • (D-Carnitine)-(Dibenzoyl-L-Tartrate)[1]

    • (L-Carnitine)-(Dibenzoyl-L-Tartrate)[1]

  • Fractional Crystallization:

    • The L-L salt is less soluble in specific alcohol solvents (e.g., isopropanol/methanol).

    • It precipitates out as a solid crystal.

    • The D-L salt remains dissolved in the mother liquor.

  • Isolation: The precipitate is filtered and treated with base to release pure L-Carnitine.

Resolution_Workflow Start Racemic DL-Carnitine Mixture Agent Add Resolving Agent: Dibenzoyl-L-Tartaric Acid Start->Agent React Formation of Diastereomeric Salts Agent->React Split Fractional Crystallization (Solvent: Methanol/Isopropanol) React->Split Solid Precipitate: L-Carnitine + L-Tartrate Split->Solid Insoluble Liquid Supernatant: D-Carnitine + L-Tartrate Split->Liquid Soluble Final Base Hydrolysis -> Pure L-Carnitine Solid->Final Waste Discard / Reprocess D-Isomer Liquid->Waste

Figure 2: Industrial Resolution of Carnitine Isomers. This workflow allowed the mass production of safe, pure L-Carnitine, eliminating the toxic D-isomer from the supply chain.

References

  • Bazzato, G., et al. (1981). Myasthenia-like syndrome associated with long-term DL-carnitine treatment.Journal of Neurology, Neurosurgery & Psychiatry . [Link]

  • De Grandis, D., et al. (1980). Myasthenia due to carnitine treatment.[8]Journal of the Neurological Sciences . [Link][8]

  • FDA (2021). Code of Federal Regulations Title 21: L-Carnitine. (Establishes L-isomer specificity). [Link]

  • Tein, I. (2003). Carnitine transport: pathophysiology and metabolism of known defects.Journal of Inherited Metabolic Disease . (Details OCTN2 kinetics). [Link]

  • Li, J., et al. (2019). Functional differences between L- and D-carnitine in metabolic regulation.British Journal of Nutrition . (Modern confirmation of D-isomer lipotoxicity). [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing O-octanoyl-D-carnitine from D-carnitine

Application Note & Protocol A Comprehensive Guide to the Synthesis, Purification, and Characterization of O-octanoyl-D-carnitine from D-carnitine Audience: Researchers, scientists, and drug development professionals in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis, Purification, and Characterization of O-octanoyl-D-carnitine from D-carnitine

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, pharmacology, and analytical chemistry.

Introduction: The Significance of Stereospecific Acylcarnitines

Carnitine and its acylated derivatives (acylcarnitines) are fundamental to cellular energy metabolism. They are responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical energy-generating pathway.[1][2] O-octanoyl-carnitine, a medium-chain acylcarnitine, is a key metabolite in this process. While the L-isomer is the biologically active form, the D-enantiomer, O-octanoyl-D-carnitine, serves as an indispensable tool in metabolic research.[3] It is crucial as a stereospecific internal standard for analytical methods like mass spectrometry, allowing for the accurate quantification of its endogenous L-counterpart and for studying the stereoselectivity of enzymatic and transport processes.[4][5]

This guide provides a robust and validated protocol for the chemical synthesis of O-octanoyl-D-carnitine via the acylation of D-carnitine with octanoyl chloride. We will delve into the causality behind experimental choices, from reaction setup to purification and analytical validation, ensuring a reliable and reproducible workflow for generating high-purity material suitable for rigorous scientific applications.

Chemical Principle: Esterification of D-carnitine

The synthesis of O-octanoyl-D-carnitine is achieved through a direct esterification reaction. The hydroxyl group (-OH) on the chiral carbon of D-carnitine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated octanoyl group. For this protocol, we utilize octanoyl chloride as the acylating agent.

Why Octanoyl Chloride? Octanoyl chloride is highly reactive due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon an excellent electrophile. This reactivity allows the reaction to proceed efficiently under mild conditions, often leading to high yields.[6][7] This method is generally preferred over direct esterification with octanoic acid, which would require harsher conditions (e.g., high heat and a strong acid catalyst) or the use of coupling agents, adding complexity to the reaction and purification steps.[8]

The reaction is performed under anhydrous conditions to prevent the hydrolysis of octanoyl chloride, which would otherwise form octanoic acid and reduce the yield of the desired product.

Reaction Pathway Diagram

reaction_pathway cluster_info Esterification Reaction D_Carnitine D-Carnitine O_Octanoyl_D_Carnitine O-octanoyl-D-carnitine D_Carnitine->O_Octanoyl_D_Carnitine + Octanoyl_Chloride Octanoyl Chloride Octanoyl_Chloride->D_Carnitine HCl HCl (byproduct) O_Octanoyl_D_Carnitine->HCl +

Caption: Chemical synthesis of O-octanoyl-D-carnitine via acylation.

Materials and Reagents

Proper preparation and handling of materials are critical for success. All glassware should be oven-dried prior to use to ensure anhydrous conditions.

Reagent / MaterialGradeSupplier ExampleNotes
D-Carnitine hydrochloride≥98% PuritySigma-AldrichStore in a desiccator.
Octanoyl chloride≥99% PurityAcros OrganicsHandle in a fume hood. Highly reactive with moisture.
Trifluoroacetic acid (TFA)Anhydrous, ≥99%Fisher ScientificCorrosive. Handle with care in a fume hood.
n-ButanolACS Grade or higherVWRUsed for liquid-liquid extraction.
Diethyl etherAnhydrousVWRUsed for product precipitation.
Hydrochloric acid (HCl)Concentrated, ACS GradeFisher ScientificUsed for pH adjustment during purification.
Round-bottom flask (50 mL)Borosilicate glassKimbleOven-dried before use.
Magnetic stirrer and stir bar---
Septum and needles--For maintaining an inert atmosphere.
Nitrogen or Argon gas supplyHigh purity-To create an inert reaction atmosphere.
Separatory funnel (100 mL)Borosilicate glass-For liquid-liquid extraction.
Rotary evaporator-BüchiFor solvent removal under reduced pressure.
pH indicator strips--For checking the acidity of the aqueous phase.

Detailed Experimental Protocol

This protocol is designed for a micromole to millimole scale synthesis, yielding a high-purity product.

Part A: Acylation of D-Carnitine
  • Preparation: Place 100 mg of D-carnitine hydrochloride into a 50 mL oven-dried, round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous trifluoroacetic acid (TFA) to the flask. Stir the mixture at room temperature until the D-carnitine is fully dissolved. Causality Note: TFA serves as both a solvent and an acid catalyst, ensuring the carnitine is in a reactive form.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon gas for 5-10 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: While stirring vigorously, slowly add 1.2 molar equivalents of octanoyl chloride to the reaction mixture dropwise using a syringe. Self-Validation: A slight molar excess of the acylating agent ensures the complete conversion of the limiting reactant, D-carnitine.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Part B: Purification via Liquid-Liquid Extraction

This step is crucial for separating the desired O-octanoyl-D-carnitine from unreacted D-carnitine and other reaction byproducts. The method is adapted from established procedures for acylcarnitine isolation.[7][9]

  • Quenching: Carefully and slowly add 10 mL of ice-cold deionized water to the reaction flask to quench any remaining octanoyl chloride.

  • Solvent Removal: Remove the trifluoroacetic acid and water under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the resulting residue in 10 mL of deionized water. Adjust the pH to approximately 2-3 using 1M HCl. Causality Note: Acidifying the solution ensures that the carboxylic acid group of the acylcarnitine is protonated, which aids in its extraction into the organic phase.

  • Extraction: Transfer the acidified aqueous solution to a 100 mL separatory funnel. Add 20 mL of n-butanol and shake vigorously for 2 minutes. Allow the layers to separate.[9][10]

  • Phase Separation: Collect the upper organic (n-butanol) layer. The more polar, unreacted D-carnitine will remain in the lower aqueous phase.

  • Repeat Extraction: Perform two additional extractions of the aqueous layer, each with 15 mL of n-butanol, to maximize the recovery of the product. Combine all organic extracts. A product recovery of over 90% can be expected with this method for octanoylcarnitine.[7]

Part C: Final Product Isolation
  • Solvent Evaporation: Combine the n-butanol extracts and remove the solvent using a rotary evaporator. The bath temperature should be kept below 50°C to prevent product degradation.

  • Precipitation: Re-dissolve the oily residue in a minimal amount of n-butanol (e.g., 1-2 mL). Add this solution dropwise to a beaker containing 30-40 mL of cold, stirred anhydrous diethyl ether.

  • Collection: The O-octanoyl-D-carnitine will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Drying: Dry the final product under high vacuum for several hours to remove any residual solvent. Store the final product at -20°C or below under desiccated conditions.[4]

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis Stage cluster_extraction Extraction Stage cluster_isolation Isolation Stage A 1. Dissolve D-Carnitine in Anhydrous TFA B 2. Cool to 0°C under Inert Atmosphere (N2/Ar) A->B Setup C 3. Add Octanoyl Chloride (1.2 eq.) Dropwise B->C Reagent Addition D 4. React for 4-6 hours at RT C->D Reaction E 5. Quench with H2O & Remove TFA via Rotovap D->E Workup F 6. Acidify to pH 2-3 with HCl E->F G 7. Extract 3x with n-Butanol F->G Purification H 8. Combine Organic Layers & Remove n-Butanol via Rotovap G->H I 9. Precipitate Product from Diethyl Ether H->I J 10. Dry Under Vacuum & Analyze (LC-MS, NMR) I->J Final Isolation

Caption: Step-by-step workflow for O-octanoyl-D-carnitine synthesis.

Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the chemical identity, purity, and enrichment of the synthesized product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for acylcarnitine analysis.[11]

    • Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern.

    • Method: The sample is separated by reverse-phase HPLC and analyzed by a tandem mass spectrometer.[12]

    • Expected Result: A parent ion peak corresponding to the mass of O-octanoyl-D-carnitine. Collision-induced dissociation (CID) should yield a characteristic daughter ion at m/z 85, corresponding to the trimethylamine moiety of the carnitine backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide unambiguous structural confirmation.

    • Method: ¹H and ¹³C NMR spectra should be acquired.

    • Expected Result: The ¹H NMR spectrum should show characteristic peaks for the trimethylammonium protons, the methylene and methine protons of the carnitine backbone, and the alkyl protons of the octanoyl chain. The downfield shift of the CH-O proton confirms the formation of the ester bond.[1]

  • Purity Assessment (HPLC):

    • Objective: To determine the purity of the final product.

    • Method: An HPLC method with UV or MS detection can be used to separate the final product from any unreacted D-carnitine or other impurities.[13][14]

    • Expected Result: A single major peak corresponding to O-octanoyl-D-carnitine, with purity typically expected to be >98%.

Expected Results & Troubleshooting

ParameterExpected Value
Appearance White crystalline solid
Yield 70-85%
Purity (by HPLC) >98%
Molecular Weight 287.42 g/mol (free base)
MS (ESI+) [M]+ at m/z 288.2
MS/MS Fragment m/z 85
ProblemPossible CauseSolution
Low or No Yield Wet reagents/glassware; inactive octanoyl chloride.Ensure all materials are anhydrous. Use a fresh bottle of octanoyl chloride.
Product is an Oil, not Solid Residual solvent (n-butanol or TFA).Ensure complete solvent removal via rotary evaporation and dry thoroughly under high vacuum.
Impure Product (by LC-MS) Incomplete reaction; inefficient extraction.Increase reaction time or molar excess of octanoyl chloride. Perform extractions carefully and repeat.

Conclusion

This application note details a comprehensive and reliable protocol for the synthesis of O-octanoyl-D-carnitine. By combining a straightforward acylation reaction with a robust liquid-liquid extraction purification method, researchers can confidently produce high-purity material. The detailed explanations for each step, coupled with guidelines for analytical characterization, provide a self-validating framework for scientists requiring this essential stereospecific standard for metabolic research and drug development.

References

  • Benchchem. (n.d.). Octanoyl L-Carnitine-d3 Chloride.
  • Google Patents. (1995).
  • PubMed. (n.d.). Synthesis and purification of radioactive fatty acylcarnitines of high specific activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of unsaturated carnitine esters with N-acyl imidazoles. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Acylcarnitine Functions and Analysis Methods.
  • Google Patents. (1991).
  • National Center for Biotechnology Information. (n.d.). Metabolic Pathways of Acylcarnitine Synthesis. Retrieved from [Link]

  • YouTube. (2019, February 9). Exercise Physiology | Carnitine Biosynthesis & CPT Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Retrieved from [Link]

  • MDPI. (2020, November 1). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Retrieved from [Link]

  • PubMed. (n.d.). Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • MedchemExpress. (n.d.). Octanoyl-L-carnitine-d3 chloride.
  • PubMed. (n.d.). Biosynthesis of carnitine octanoyltransferase and carnitine palmitoyltransferase. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Octanoyl-L-carnitine analytical standard.
  • PLOS One. (2019, August 15). Acylcarnitine profiling by low-resolution LC-MS. Retrieved from [Link]

  • PubMed. (n.d.). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymology of the Carnitine Biosynthesis Pathway. Retrieved from [Link]

  • YouTube. (2018, July 26). Carnitine Biosynthesis Pathway. Retrieved from [Link]

  • PubMed. (n.d.). L-Carnitine Prevents Mitochondrial Damage Induced by Octanoic Acid in the Rat Choroid Plexus. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples.
  • Scientific Research Publishing. (2024, December 31). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. Retrieved from [Link]

  • PubMed. (2014, January 1). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Octanoyl-DL-carnitine (chloride) (CAS 14919-35-8).
  • Cayman Chemical. (n.d.). Octanoyl-L-carnitine-d3 (chloride).
  • Sapphire North America. (n.d.). Octanoyl-L-carnitine (chloride).

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Application

Application Note: High-Resolution LC-MS/MS Separation of D- and L-Octanoylcarnitine

Executive Summary Objective: To establish a robust, self-validating LC-MS/MS protocol for the baseline separation and quantification of D- and L-octanoylcarnitine (C8-carnitine) in biological matrices. Significance: L-oc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating LC-MS/MS protocol for the baseline separation and quantification of D- and L-octanoylcarnitine (C8-carnitine) in biological matrices.

Significance: L-octanoylcarnitine is a critical intermediate in mitochondrial fatty acid


-oxidation and a diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its enantiomer, D-octanoylcarnitine, is biologically inactive and potentially toxic, inhibiting carnitine acetyltransferases and depleting endogenous L-carnitine pools. Standard C18 reversed-phase chromatography cannot distinguish these enantiomers. This protocol utilizes Direct Chiral Chromatography  via a macrocyclic glycopeptide stationary phase to achieve separation without complex derivatization.

Scientific Rationale & Mechanism

The Separation Challenge

Octanoylcarnitine is a zwitterionic quaternary ammonium compound. Its chirality resides at the


-carbon of the carnitine backbone.
  • Achiral Methods (C18/HILIC): Separate based on hydrophobicity or polarity. D- and L-forms have identical physicochemical properties in an achiral environment, leading to co-elution.

  • Derivatization Methods: While reagents like (+)-FLEC or DATAN can create diastereomers, they require complex sample preparation and can introduce kinetic isotope effects or racemization during the reaction.

The Solution: Teicoplanin Chiral Stationary Phase (CSP)

This protocol employs a Teicoplanin-bonded column (e.g., Astec Chirobiotic T). Teicoplanin is a macrocyclic glycopeptide antibiotic that acts as a "chiral bucket."[1]

  • Mechanism: The stationary phase contains multiple chiral centers, hydrophobic pockets, and hydrogen bonding sites.

  • Interaction: The octanoyl chain inserts into the hydrophobic cavities of the teicoplanin aglycone, while the zwitterionic head group (quaternary amine and carboxylate) engages in ionic and hydrogen bonding interactions with the sugar moieties. The spatial arrangement of the D-enantiomer prevents it from fitting as snugly as the L-enantiomer (or vice versa, depending on specific mobile phase tuning), creating a difference in retention time.

SeparationMechanism cluster_0 Analytes (Racemic Mixture) cluster_1 Chiral Stationary Phase (Teicoplanin) L_Oct L-Octanoylcarnitine (Biologically Active) Teico Teicoplanin Ligand (Macrocyclic Glycopeptide) L_Oct->Teico Strong Fit (Retained Longer) D_Oct D-Octanoylcarnitine (Inactive/Toxic) D_Oct->Teico Weak Fit (Elutes Earlier) Interaction Multi-modal Interaction: 1. Hydrophobic Inclusion (C8 Chain) 2. Ionic Bonding (Zwitterion) 3. Steric Hindrance Teico->Interaction Result Baseline Separation (Resolution Rs > 1.5) Interaction->Result

Figure 1: Mechanistic workflow of D- and L-octanoylcarnitine separation on a Teicoplanin CSP.

Detailed Protocol

Chemicals and Reagents[2]
  • Standards: L-Octanoylcarnitine HCl, D-Octanoylcarnitine HCl (Custom synthesis or chiral separation may be required for pure D-standard if not commercially available).

  • Internal Standard (IS): d3-Octanoylcarnitine (L-form).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (AmAc), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Note: Avoid acid hydrolysis steps often used in total carnitine analysis, as this strips the octanoyl group.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µM d3-L-Octanoylcarnitine in MeOH).

  • Precipitate: Add 150 µL of ice-cold Methanol (1:3 v/v ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant.

    • Optional: If sensitivity is an issue, evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Mobile Phase.

    • Standard: Inject supernatant directly (dilution factor is minimal).

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Astec Chirobiotic T (Teicoplanin), 15 cm x 2.1 mm, 5 µm (Supelco/Sigma).

    • Alternative: Chirobiotic T2 (often provides different selectivity if T fails).

  • Column Temperature: 25°C (Ambient). Note: Lower temperatures often improve chiral resolution on Teicoplanin columns.

  • Flow Rate: 0.25 mL/min.

  • Mobile Phase: Methanol:Water (90:10 v/v) containing 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • Optimization Note: The high organic content favors the "polar ionic mode" characteristic of this column, enhancing MS sensitivity and retention of the polar carnitine headgroup.

  • Run Time: 15 minutes.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Detection: Multiple Reaction Monitoring (MRM).[3][4][5]

MRM Transitions Table

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
L-Octanoylcarnitine 288.285.13025Quant
D-Octanoylcarnitine 288.285.13025Quant
d3-Octanoylcarnitine 291.285.13025IS

Note: The product ion m/z 85.1 corresponds to the characteristic fragment of the carnitine backbone (+CH2-CH=CH-COOH).

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), adhere to these criteria:

  • Resolution Check (System Suitability):

    • Inject a racemic mixture (50:50 D/L) at the start of every batch.

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      (Baseline separation).
    • Troubleshooting: If

      
      , lower the column temperature to 15-20°C or increase the water content in the mobile phase slightly (e.g., to 85:15).
      
  • Elution Order Confirmation:

    • Inject pure L-Octanoylcarnitine standard.

    • On Chirobiotic T, the L-enantiomer typically elutes second (more retained) due to stronger interaction with the stationary phase, but this must be experimentally confirmed on your specific column lot.

  • Linearity & Recovery:

    • Range: 10 nM – 10 µM (cover physiological and pathological ranges).

    • Recovery: Should be 85-115% for the protein precipitation method.

References

  • Isotope Labeling Strategies for Acylcarnitines Profile. Analytical Chemistry. (2019). Detailed MS/MS fragmentation logic for acylcarnitines.

  • Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase. Journal of Chromatography A. (1999). Foundational paper on using Teicoplanin for carnitine separation.

  • Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine. Journal of Chromatographic Science. (2015). Provides context on stability and degradation products.[6][7]

  • Chiral Separations by HPLC. Sigma-Aldrich Application Guide. Technical specifications for Astec Chirobiotic columns.

Sources

Method

Technical Application Note: Enantioresolution of Octanoylcarnitine via Chiral HPLC-MS/MS

This Application Note is structured to provide a direct, high-level technical guide for the enantioseparation of octanoylcarnitine. It prioritizes the Direct Chiral Stationary Phase (CSP) approach using Macrocyclic Glyco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a direct, high-level technical guide for the enantioseparation of octanoylcarnitine. It prioritizes the Direct Chiral Stationary Phase (CSP) approach using Macrocyclic Glycopeptides (Teicoplanin), which is the current gold standard for zwitterionic molecules like carnitines, avoiding the complexity of derivatization.

Executive Summary

The separation of Octanoylcarnitine (C8-carnitine) enantiomers is critical in metabolic research and drug development. While L-octanoylcarnitine is a vital intermediate in the


-oxidation of fatty acids, the D-isomer  is biologically inactive and potentially toxic, acting as a competitive inhibitor of carnitine acyltransferases.

Standard Reversed-Phase (RP) methods (C18, C8) separate structural isomers (e.g., octanoylcarnitine vs. valerylcarnitine) but fail to resolve enantiomers. This protocol details a Direct Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow utilizing a Teicoplanin-based Chiral Stationary Phase (CSP) . This method operates in Polar Ionic Mode (PIM) , leveraging the zwitterionic nature of carnitines for rapid, high-resolution separation without pre-column derivatization.

Scientific Mechanism & Column Selection

Why Teicoplanin?

Octanoylcarnitine contains a quaternary ammonium group (permanently positive) and a carboxylic acid group (pH-dependent).

  • Ligand Exchange/Crown Ethers: Often fail because they target primary amines.

  • Amylose/Cellulose: Often require Normal Phase conditions incompatible with MS or solubility of polar carnitines.

  • Teicoplanin (Macrocyclic Antibiotic): The Teicoplanin ligand (e.g., Chirobiotic T) contains an "aglycone basket" with fused macrocycles.[1] It offers multiple interaction points:

    • Ionic Interaction: The carboxylate of the analyte interacts with the amine sites on the Teicoplanin.

    • Hydrogen Bonding: Peptide backbone of the antibiotic bonds with the amide/ester linkages of the acylcarnitine.

    • Inclusion Complex: The hydrophobic octanoyl tail fits into the hydrophobic pockets of the macrocycle.

Visualizing the Decision Logic

The following decision tree illustrates why the Direct Chiral Method is selected over derivatization for this application.

MethodSelection Figure 1: Method Selection Decision Tree for Acylcarnitine Analysis. Start Start: Octanoylcarnitine Sample Q1 Is Enantiomeric Purity Required? Start->Q1 Achiral Use C18/HILIC (Structural Isomers Only) Q1->Achiral No Q2 Is MS Detection Available? Q1->Q2 Yes Deriv Derivatization Method ((+)-FLEC + C18) Q2->Deriv No (UV Only) Direct Direct Chiral LC (Teicoplanin CSP) Q2->Direct Yes (Preferred)

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]
  • Column: Chirobiotic T (Teicoplanin bonded), 150 x 2.1 mm, 5 µm (Astec/Supelco or equivalent).

  • Mobile Phase A: Methanol (LC-MS Grade).

  • Mobile Phase Additives: Acetic Acid (Glacial), Triethylamine (TEA) or Ammonium Acetate.

  • Standards:

    • L-Octanoylcarnitine chloride (Sigma-Aldrich).

    • D-Octanoylcarnitine chloride (Custom synthesis or enantiomeric standard set).

    • Internal Standard: d3-Octanoylcarnitine.

Chromatographic Conditions (Polar Ionic Mode)

The Polar Ionic Mode (PIM) uses a high-organic mobile phase (Methanol) with specific acid/base ratios to "tune" the ionization state of the CSP and the analyte. This mode provides the highest selectivity (


) for zwitterions.
ParameterConditionNotes
Mobile Phase MeOH / Acetic Acid / TEA (100 : 0.02 : 0.01 v/v/v)Acid/Base ratio controls selectivity.[2] Excess acid protonates the CSP, reducing retention.
Flow Rate 0.3 mL/minOptimized for ESI desolvation.
Column Temp 25°CLower temperature often improves chiral resolution (enthalpy driven).
Injection Vol 2 - 5 µLAvoid overloading to maintain peak shape.
Run Time 15 minutesL- and D- isomers typically elute between 6–12 mins.

Critical Optimization Note: If retention is too weak, remove TEA and use 10 mM Ammonium Acetate in Methanol . The ammonium ion competes less aggressively than TEA, increasing retention of the carnitine cation.

Mass Spectrometry Parameters (ESI+)

Acylcarnitines possess a permanent positive charge (quaternary ammonium). Therefore, they are detected as the molecular cation


, not 

.
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)
Octanoylcarnitine 288.2 85.0 2550
d3-Octanoylcarnitine 291.2 85.0 2550
  • Note: The product ion at m/z 85.0 corresponds to the characteristic fragment of the carnitine backbone.

Sample Preparation Workflow

A simple protein precipitation is recommended to protect the chiral column while maintaining high recovery.

Workflow Figure 2: Sample Preparation Workflow for Octanoylcarnitine Analysis. Sample Plasma/Media (50 µL) IS Add IS (d3-C8-Carnitine) Sample->IS Crash Protein Crash (200 µL MeOH) IS->Crash Spin Centrifuge 10k x g, 10 min Crash->Spin Super Collect Supernatant Spin->Super Inject Inject to LC-MS Super->Inject

Step-by-Step:

  • Aliquot 50 µL of sample (plasma, cell lysate, or reaction mix).

  • Add 10 µL of Internal Standard solution.

  • Add 200 µL of ice-cold Methanol (precipitating agent).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an HPLC vial. Do not dry down if using PIM mobile phase (sample is already in MeOH).

Expected Results & Validation Criteria

Chromatographic Separation

Under the described conditions, the elution order is typically L-Octanoylcarnitine followed by D-Octanoylcarnitine (confirmation with pure standards is required as elution order can shift with specific mobile phase additives).

System Suitability Parameters

To ensure data integrity (ALCOA+ principles), the system must meet these criteria before running samples:

ParameterAcceptance CriteriaCorrective Action
Resolution (

)

(Baseline separation)
Decrease flow rate or lower temperature (e.g., to 15°C).
Tailing Factor (

)

Adjust Acid/Base ratio in mobile phase.
Precision (RSD)

(Retention Time)
Check pump stability and column equilibration.

Troubleshooting Guide

Issue 1: Loss of Retention

  • Cause: "Memory effect" of water on the column.

  • Solution: The Polar Ionic Mode is sensitive to water. If the column was previously used in Reversed Phase (Water/MeOH), flush with 100% Methanol for at least 20 column volumes before introducing the PIM mobile phase.

Issue 2: Peak Broadening

  • Cause: Sample solvent mismatch.

  • Solution: Ensure the sample is dissolved in the mobile phase (100% MeOH). Injecting aqueous samples directly into a PIM system can cause peak distortion.

Issue 3: Low Sensitivity

  • Cause: Ion suppression from TEA.

  • Solution: Switch from TEA to Ammonium Hydroxide or Ammonium Acetate (volatile buffers are MS-friendly).

References

  • Stuurman, H. W., et al. "Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase." Journal of Chromatography A, 1990. (Contextual grounding for Teicoplanin use).

  • Minkler, P. E., et al. "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry, 2008. (Base methodology for MS detection).

  • Sigma-Aldrich/Supelco. "Chirobiotic T Column Application Note: Separation of Amino Acids and Zwitterions." (Manufacturer specifications for Teicoplanin CSP).

  • Ismaiel, O. A., et al. "Chiral LC-MS/MS analysis of carnitine and acetylcarnitine enantiomers." Journal of Pharmaceutical and Biomedical Analysis, 2014.

Sources

Application

Application Note: O-octanoyl-D-carnitine as a Non-Endogenous Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Precision in Metabolomics Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Metabolomics

Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a dynamic snapshot of cellular activity. Among the various classes of metabolites, acylcarnitines are of particular interest as they are crucial intermediates in fatty acid and amino acid metabolism.[1] Accurate quantification of acylcarnitines is vital for understanding disease states, monitoring therapeutic interventions, and for biomarker discovery. However, the inherent complexity of biological matrices and the analytical variability of mass spectrometry (MS) techniques present significant challenges to achieving precise and accurate quantification.

Internal standards (IS) are indispensable tools in quantitative MS-based metabolomics, as they are added to samples to correct for variations in sample preparation, injection volume, and instrument response.[2] While stable isotope-labeled (SIL) analogs of the analyte of interest are often considered the gold standard, non-endogenous internal standards offer a compelling alternative, particularly when a SIL analog is unavailable or cost-prohibitive. This application note details the use of O-octanoyl-D-carnitine, a non-naturally occurring stereoisomer of the endogenous O-octanoyl-L-carnitine, as a robust internal standard for the quantification of acylcarnitines in metabolomics studies.

The Rationale for a Non-Endogenous Internal Standard

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure co-extraction and similar ionization behavior, yet be distinguishable by the mass spectrometer. O-octanoyl-D-carnitine fulfills these criteria for the analysis of endogenous L-acylcarnitines.

Key Advantages of O-octanoyl-D-carnitine:

  • Non-Endogenous Nature: The D-enantiomer of carnitine and its acyl esters are not naturally present in significant amounts in mammalian systems.[3] The biosynthesis and transport of carnitine are stereospecific for the L-isomer.[4][5][6] This ensures that the signal from the internal standard does not overlap with any endogenous analyte, a critical requirement for accurate quantification.

  • Similar Physicochemical Properties: As a stereoisomer of O-octanoyl-L-carnitine, the D-enantiomer shares the same molecular weight, elemental composition, and fundamental chemical structure. This results in similar extraction efficiency and chromatographic behavior under achiral conditions, as well as a comparable response in the mass spectrometer.

  • Cost-Effectiveness: In some instances, the synthesis of a non-endogenous stereoisomer can be more economical than the multi-step synthesis required for stable isotope labeling.

Properties of O-octanoyl-D-carnitine

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueSource
Molecular Formula C15H29NO4[7]
Molecular Weight 287.39 g/mol [7]
CAS Number 96999-03-0[7]
Stereochemistry D-enantiomer[7]
Solubility Soluble in water and organic solvents such as methanol and acetonitrile.Inferred from general carnitine properties.
Purity High purity is essential to avoid interference. Commercial sources should be carefully evaluated.[8][8]

Synthesis: O-octanoyl-D-carnitine can be synthesized from D-carnitine and octanoyl chloride or octanoic acid. The synthesis involves the esterification of the hydroxyl group of D-carnitine with the octanoyl group.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, including calibrators, quality controls, and unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach corrects for variations that can occur during the analytical workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Sample Extraction Extraction Sample->Extraction Add O-octanoyl-D-carnitine (IS) LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Analyte Peak Area Analyte Peak Area LC-MS/MS Analysis->Analyte Peak Area IS Peak Area IS Peak Area LC-MS/MS Analysis->IS Peak Area Ratio Calculation Ratio Calculation Analyte Peak Area->Ratio Calculation Analyte Area / IS Area IS Peak Area->Ratio Calculation Concentration Determination Concentration Determination Ratio Calculation->Concentration Determination vs. Calibration Curve

Figure 1: Workflow for internal standardization using O-octanoyl-D-carnitine.

Experimental Protocol: Quantification of Acylcarnitines using O-octanoyl-D-carnitine

This protocol provides a general framework for the analysis of acylcarnitines in plasma or serum using O-octanoyl-D-carnitine as an internal standard. Optimization may be required for specific matrices and instrumentation.

1. Materials and Reagents

  • O-octanoyl-D-carnitine (Internal Standard)

  • Acylcarnitine standards (for calibration curve)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma/serum (for calibration curve and quality controls)

2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve O-octanoyl-D-carnitine in methanol.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution with 50:50 (v/v) ACN:water. The final concentration should be optimized based on the expected analyte concentrations and instrument sensitivity.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of acylcarnitine standards into a biological matrix (e.g., charcoal-stripped serum).

3. Sample Preparation

  • To 50 µL of plasma/serum sample, calibrator, or quality control, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for acylcarnitine analysis. A typical dimension is 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is necessary to separate the acylcarnitines based on their chain length.

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The fragmentation of acylcarnitines in positive ion mode typically involves the neutral loss of trimethylamine (59 Da) or a characteristic product ion at m/z 85.[9][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-octanoyl-L-carnitine (Analyte)288.285.125
O-octanoyl-D-carnitine (IS) 288.2 85.1 25
Acetyl-L-carnitine (C2)204.185.120
Propionyl-L-carnitine (C3)218.185.120
Butyryl-L-carnitine (C4)232.285.122
Hexanoyl-L-carnitine (C6)260.285.125
Decanoyl-L-carnitine (C10)316.385.128
Palmitoyl-L-carnitine (C16)400.485.135

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Validation

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using the same method.

Method validation should be performed according to established guidelines and should include assessments of:

  • Linearity: The range over which the assay is accurate.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Selectivity: Absence of interference from other endogenous compounds.

  • Matrix Effect: The effect of the biological matrix on ionization.

  • Stability: Stability of the analytes and internal standard under various storage and processing conditions.

Discussion and Considerations

Chiral Separation:

While a standard reversed-phase column will not separate the D- and L-enantiomers of octanoylcarnitine, this is not a concern for the described method as the internal standard is not endogenous. However, if the research goal is to study the metabolism or presence of D-carnitine, a chiral column would be necessary. Chiral separation can be achieved using specialized columns, such as those with teicoplanin-bonded stationary phases.

G cluster_0 Standard Reversed-Phase Chromatography cluster_1 Chiral Chromatography Co-elution O-octanoyl-L-carnitine and O-octanoyl-D-carnitine (IS) Co-elute MS Detection MS Detection Co-elution->MS Detection Single Peak Separation O-octanoyl-L-carnitine and O-octanoyl-D-carnitine (IS) Are Resolved Separation->MS Detection Two Distinct Peaks

Sources

Method

Preparation of O-octanoyl-D-carnitine Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: The Significance of O-octanoyl-D-carnitine in Cellular Metabolism Research O-octanoyl-D-carnitine is the D-enantiomer of the naturally occurring O-octanoyl-L-carnitine, a medium-chain acylcarnitine. In cell...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-octanoyl-D-carnitine in Cellular Metabolism Research

O-octanoyl-D-carnitine is the D-enantiomer of the naturally occurring O-octanoyl-L-carnitine, a medium-chain acylcarnitine. In cellular physiology, the carnitine shuttle system is indispensable for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][2][3] While the L-isomers are the biologically active forms in this process, both D- and L-acylcarnitines are valuable tools in metabolic research. Specifically, O-octanoyl-D-carnitine can be utilized as a control compound to investigate the stereospecificity of carnitine-dependent processes or to study potential off-target effects. Its octanoyl moiety, a saturated eight-carbon fatty acid, allows researchers to probe the cellular response to a specific medium-chain fatty acid.

The proper preparation of O-octanoyl-D-carnitine solutions is a critical, yet often overlooked, aspect of experimental design that can significantly impact data reproducibility and interpretation. Due to its amphipathic nature, dissolving this compound directly into aqueous cell culture media can be challenging, leading to issues with solubility, bioavailability, and potential cytotoxicity from organic solvents. This application note provides a detailed, field-proven protocol for the preparation of O-octanoyl-D-carnitine stock and working solutions for cell culture applications, ensuring scientific integrity and experimental success.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of O-octanoyl-D-carnitine is fundamental to its effective use in cell culture.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₉NO₄[4]
Molecular Weight 287.40 g/mol (as inner salt)
CAS Number 96999-03-0[4]
Appearance Crystalline solid[5][6]
Storage (Solid) -20°C[5][6]
Stability (Solid) ≥ 4 years at -20°C[5][6]

Core Principles of Stock Solution Preparation

The primary challenge in preparing O-octanoyl-D-carnitine for cell culture is its limited solubility in aqueous solutions. Therefore, a two-step process is recommended:

  • High-Concentration Primary Stock Solution: The compound is first dissolved in a suitable organic solvent at a high concentration.

  • Working Solution in Culture Media: The primary stock is then diluted into the cell culture medium, often with the aid of a carrier protein like bovine serum albumin (BSA), to enhance solubility and bioavailability while minimizing solvent-induced cytotoxicity.

Protocol 1: Preparation of High-Concentration Primary Stock Solution

This protocol details the preparation of a 100 mM primary stock solution of O-octanoyl-D-carnitine in Dimethyl Sulfoxide (DMSO).

Materials:
  • O-octanoyl-D-carnitine (or its chloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Inert gas (e.g., argon or nitrogen)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:
  • Pre-weighing Preparation: In a chemical fume hood, allow the vial of O-octanoyl-D-carnitine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh out the desired amount of O-octanoyl-D-carnitine into a sterile polypropylene tube. For example, to prepare 1 mL of a 100 mM stock solution of the inner salt (MW: 287.40), weigh 28.74 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the crystalline solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Inert Gas Purge: To enhance stability by preventing oxidation, gently blow a stream of an inert gas (argon or nitrogen) over the surface of the stock solution for 15-30 seconds before tightly capping the tube.[5][8]

  • Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9][10] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[9]

Causality Behind Experimental Choices:
  • Choice of Solvent: DMSO is an excellent solvent for O-octanoyl-D-carnitine, with a reported solubility of approximately 10 mg/mL.[5][6] It is also miscible with cell culture media. Ethanol is another option with a higher solubility of around 20 mg/mL, but can sometimes be more cytotoxic to certain cell lines.[5][6][7]

  • Anhydrous Solvent: The use of anhydrous DMSO is critical as O-octanoyl-D-carnitine is hygroscopic and the ester linkage is susceptible to hydrolysis, a process accelerated by water.[10]

  • Inert Gas Purge: The octanoyl fatty acid chain can be susceptible to oxidation. Purging with an inert gas displaces oxygen, thereby preserving the integrity of the compound during storage.[5][8]

  • Aliquoting: Repeated freeze-thaw cycles can lead to degradation of the compound and introduce moisture into the stock solution. Small, single-use aliquots ensure that the main stock remains pristine.[9]

Protocol 2: Preparation of Cell Culture Working Solutions with BSA

This protocol describes the dilution of the primary stock solution into cell culture medium using fatty acid-free BSA as a carrier to mimic physiological conditions and enhance bioavailability.

Materials:
  • 100 mM O-octanoyl-D-carnitine primary stock solution in DMSO

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium

  • Sterile, 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

Methodology:
  • Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA in your desired cell culture medium or PBS. For example, a 10% (w/v) BSA solution. Gentle warming to 37°C can aid in dissolving the BSA.[11] Sterile filter this solution using a 0.22 µm filter.

  • Dilution of Primary Stock: Thaw an aliquot of the 100 mM O-octanoyl-D-carnitine primary stock solution.

  • Complexation with BSA: In a sterile conical tube, add the required volume of the BSA-containing medium. While gently vortexing the medium, slowly add the O-octanoyl-D-carnitine stock solution dropwise. This gradual addition is crucial to prevent precipitation.

  • Incubation: Incubate the O-octanoyl-D-carnitine-BSA mixture for at least 30-60 minutes at 37°C with gentle shaking or rotation to allow for complexation.[12]

  • Final Dilution: If necessary, further dilute the complexed solution to the final desired working concentration using your complete cell culture medium.

  • Sterile Filtration: Sterile filter the final working solution using a 0.22 µm syringe filter before adding it to your cells.[9][12]

Example Calculation for a 100 µM Working Solution with a 4:1 Molar Ratio of BSA to O-octanoyl-D-carnitine:
  • Desired Final O-octanoyl-D-carnitine Concentration: 100 µM

  • Desired Final BSA Concentration: 400 µM

  • Molecular Weight of BSA: ~66,500 g/mol

  • To make 10 mL of working solution:

    • You will need 1 µL of the 100 mM primary stock solution.

    • You will need 26.6 mg of BSA (400 µM in 10 mL).

Causality Behind Experimental Choices:
  • Fatty Acid-Free BSA: It is imperative to use fatty acid-free BSA to ensure that the binding capacity of the albumin is available for the O-octanoyl-D-carnitine and to avoid confounding effects from other bound lipids.

  • Molar Ratio: The molar ratio of fatty acid to BSA is a critical parameter. A high ratio can lead to an increase in the concentration of unbound fatty acid, which can be cytotoxic.[12] Ratios between 1:1 and 5:1 (fatty acid:BSA) are commonly used to mimic physiological conditions.[12]

  • Slow Addition and Incubation: This procedure allows for the proper complexation of the amphipathic O-octanoyl-D-carnitine with the hydrophobic binding pockets of BSA, preventing the formation of micelles or precipitates in the aqueous medium.

Visualization of Key Processes

Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation (in Fume Hood) cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh O-octanoyl-D-carnitine add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm to Dissolve add_dmso->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot into Single-Use Tubes purge->aliquot store Store at -20°C / -80°C aliquot->store prep_bsa Prepare Fatty Acid-Free BSA Solution complex Slowly Add Stock to BSA Solution prep_bsa->complex thaw_stock Thaw Primary Stock thaw_stock->complex incubate Incubate at 37°C complex->incubate filter Sterile Filter (0.22 µm) incubate->filter add_to_cells Add to Cell Culture filter->add_to_cells

Caption: Workflow for preparing O-octanoyl-D-carnitine solutions.

Cellular Uptake and Mitochondrial Transport

G Simplified diagram of acylcarnitine transport cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix oc_bsa O-octanoyl-carnitine-BSA Complex octn2 OCTN2 Transporter oc_bsa->octn2 Uptake oc_free O-octanoyl-carnitine cact CACT Transporter oc_free->cact Transport In oc_mito O-octanoyl-carnitine beta_ox β-oxidation oc_mito->beta_ox CPT2 cact->oc_mito octn2->oc_free

Caption: Cellular uptake and mitochondrial transport of acylcarnitine.

Safety and Handling

O-octanoyl-D-carnitine should be handled with care.[5] It is advisable to wear appropriate PPE, including gloves, a lab coat, and eye protection.[13] Avoid inhalation of the powder and contact with skin and eyes.[13] All handling of the solid and concentrated stock solutions should be performed in a chemical fume hood.[13] Consult the Safety Data Sheet (SDS) for detailed information.[13]

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the preparation of O-octanoyl-D-carnitine stock and working solutions for cell culture experiments. By understanding the chemical properties of this compound and the rationale behind each step, researchers can ensure the accurate and effective delivery of O-octanoyl-D-carnitine to their cellular models, leading to more reliable and interpretable data in the study of cellular metabolism and fatty acid oxidation.

References

  • Wang, Y., et al. (2021). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry, 297(1), 100831. [Link]

  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International Journal of Molecular Sciences, 23(5), 2717. [Link]

  • Jones, L. L., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Biomolecules, 11(1), 103. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439824, O-octanoyl-D-carnitine. Retrieved February 3, 2026, from [Link].

  • E.L. KRONER, E. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 23(1), 1-10. [Link]

  • ResearchGate. (2014, February 5). Could anyone recommend any method for dissolving the oil in the aqueous culture medium?. [Link]

  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International journal of molecular sciences, 23(5), 2717. [Link]

  • Das, S., & Chavali, V. R. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7653. [Link]

  • Adeva-Andany, M. M., et al. (2019). The Role of the Carnitine System in Human Metabolism. Nutrients, 11(5), 1052. [Link]

  • Google Patents. (n.d.). EP0263659A2 - Tissue culture media containing L-carnitine.
  • Flanagan, J. L., et al. (2010). Carnitine homeostasis, mitochondrial function, and cardiovascular disease. PloS one, 5(4), e10166. [Link]

  • Kroner, E. L. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological procedures online, 23(1), 22. [Link]

  • R.L. Kastein, M. (2016). The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione. American Journal of Physiology-Cell Physiology, 311(4), C565-C575. [Link]

  • Zhang, Y., et al. (2025). Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. Journal of Translational Medicine, 23(1), 1-18. [Link]

  • JJ Medicine. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube. [Link]

  • MtoZ Biolabs. (n.d.). How to Extract Intracellular Lipids in Lipidomics Research?. Retrieved February 3, 2026, from [Link]

  • Al-Shawabkeh, A. F. (2015). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 7(12), 10142-10151. [Link]

  • Redox. (2022, June 16). Safety Data Sheet L-Carnitine. [Link]

  • ResearchGate. (2016, April 12). What is the best solvent after lipid extraction? and at which step we should measure proteins to normalize SM content to?. [Link]

  • ResearchGate. (2015, August 6). How to make oleic acid and FAF-BSA precomplex?. [Link]

  • Georges, B., et al. (2000). Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate. Biochemical pharmacology, 59(11), 1313–1320. [Link]

Sources

Application

Application Notes and Protocols for Competitive Inhibition Assays Using O-octanoyl-D-carnitine

Introduction: Unraveling Metabolic Regulation Through Competitive Inhibition In the intricate landscape of cellular metabolism, the family of carnitine acyltransferases plays a pivotal role in the transport and metabolis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Regulation Through Competitive Inhibition

In the intricate landscape of cellular metabolism, the family of carnitine acyltransferases plays a pivotal role in the transport and metabolism of fatty acids, which are essential for energy production. These enzymes, including carnitine acetyltransferase (CAT) and carnitine O-octanoyltransferase (CROT), facilitate the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine, enabling their transport across mitochondrial membranes for subsequent β-oxidation.[1] The precise regulation of these enzymes is critical for maintaining metabolic homeostasis. Dysregulation of carnitine acyltransferase activity has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making these enzymes attractive targets for therapeutic intervention.[1]

Competitive inhibition assays are a fundamental tool in drug discovery and biochemical research to identify and characterize molecules that modulate enzyme activity.[2] A competitive inhibitor is a molecule that structurally resembles the enzyme's natural substrate and binds to the active site, thereby preventing the substrate from binding.[2] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (K_m) of the substrate, with no change in the maximum reaction velocity (V_max).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of competitive inhibition assays using O-octanoyl-D-carnitine. O-octanoyl-D-carnitine is the synthetic D-isomer of the naturally occurring O-octanoyl-L-carnitine. The D-isomers of carnitine and its esters are known to act as competitive inhibitors of carnitine-dependent enzymes by competing with their L-isomer counterparts for the active site.[3] This application note will focus on a robust spectrophotometric assay to determine the inhibitory potential of O-octanoyl-D-carnitine on carnitine acetyltransferase (CAT), a key enzyme in short- and medium-chain fatty acid metabolism.

Principle of the Assay

The activity of carnitine acetyltransferase (CAT) can be monitored by measuring the rate of coenzyme A (CoA) release during the transfer of an octanoyl group from O-octanoyl-L-carnitine to CoA. The liberated free CoA possesses a thiol group (-SH) that reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the CAT activity.

In the presence of a competitive inhibitor like O-octanoyl-D-carnitine, the rate of the enzymatic reaction will decrease as the inhibitor competes with the substrate (O-octanoyl-L-carnitine) for binding to the active site of CAT. By measuring the reaction rate at various concentrations of the inhibitor and substrate, the inhibition constant (K_i) can be determined, providing a quantitative measure of the inhibitor's potency.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental procedure, the following diagrams illustrate the mechanism of competitive inhibition and the overall workflow of the assay.

Competitive_Inhibition_Mechanism cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (CAT) Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate O-octanoyl-L-carnitine Substrate->ES_Complex ES_Complex->Enzyme Releases Products Products Octanoyl-CoA + L-carnitine ES_Complex->Products Enzyme_I Enzyme (CAT) Active Site EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor Inhibitor O-octanoyl-D-carnitine Inhibitor->EI_Complex Substrate_blocked Substrate O-octanoyl-L-carnitine Substrate_blocked->Enzyme_I Binding Blocked

Caption: Mechanism of Competitive Inhibition.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Prepare CAT Enzyme Stock prep_substrate Prepare O-octanoyl-L-carnitine Stock prep_inhibitor Prepare O-octanoyl-D-carnitine Stock prep_dtnb Prepare DTNB Solution add_reagents Add Buffer, DTNB, CAT, and Inhibitor to Plate pre_incubate Pre-incubate at Assay Temperature add_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) initiate_reaction->measure_absorbance calc_rate Calculate Initial Reaction Rates (V₀) measure_absorbance->calc_rate plot_data Plot Data (e.g., Lineweaver-Burk Plot) calc_rate->plot_data determine_ki Determine K_i Value plot_data->determine_ki

Caption: Experimental Workflow for the Competitive Inhibition Assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Carnitine Acetyltransferase (CAT)Sigma-AldrichC2667 or similar-20°C
O-octanoyl-L-carnitine hydrochlorideSigma-AldrichO0640 or similar-20°C
O-octanoyl-D-carnitine hydrochloride(Custom synthesis or specialized supplier)N/A-20°C
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130 or similarRoom Temperature
Tris-HClSigma-AldrichT5941 or similarRoom Temperature
EDTASigma-AldrichE9884 or similarRoom Temperature
Coenzyme A trilithium saltSigma-AldrichC3019 or similar-20°C
96-well UV-transparent microplatesCorning3635 or similarRoom Temperature

Detailed Protocols

Reagent Preparation

Expert Insight: It is crucial to prepare fresh enzyme and substrate solutions for each experiment to ensure reproducibility. The stability of CoA and its derivatives in solution can be limited.

  • Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 372.2 mg of EDTA.

    • Adjust the pH to 7.8 at 25°C with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C.[4]

  • Carnitine Acetyltransferase (CAT) Stock Solution (1 unit/mL):

    • Reconstitute the lyophilized enzyme in cold Assay Buffer to a concentration of 1 unit/mL.

    • Keep the enzyme solution on ice during the experiment. Prepare fresh daily.

  • O-octanoyl-L-carnitine (Substrate) Stock Solution (10 mM):

    • Dissolve the appropriate amount of O-octanoyl-L-carnitine hydrochloride in Assay Buffer to make a 10 mM stock solution.

    • Store on ice during use and aliquot for long-term storage at -20°C.

  • O-octanoyl-D-carnitine (Inhibitor) Stock Solution (10 mM):

    • Dissolve the appropriate amount of O-octanoyl-D-carnitine hydrochloride in Assay Buffer to make a 10 mM stock solution.

    • Prepare a series of dilutions from this stock in Assay Buffer to achieve the desired final inhibitor concentrations in the assay.

  • DTNB Stock Solution (10 mM):

    • Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.

    • Protect from light and store at 4°C.

Enzyme Activity Assay and K_m Determination

Expert Insight: Before performing the inhibition assay, it is essential to determine the K_m of the enzyme for the substrate under the specific assay conditions. This allows for the selection of an appropriate substrate concentration (typically around the K_m value) for the inhibition studies, which provides optimal sensitivity for detecting competitive inhibition.

  • Prepare a series of dilutions of the O-octanoyl-L-carnitine stock solution in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 to 5 mM in the assay wells.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer (to a final volume of 200 µL)

    • 10 µL of 10 mM DTNB (final concentration 0.5 mM)

    • 10 µL of CAT solution (final concentration ~0.05 units/mL)

  • Add varying volumes of the diluted O-octanoyl-L-carnitine solutions to different wells.

  • Initiate the reaction by adding the substrate.

  • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.

Competitive Inhibition Assay Protocol

Expert Insight: To demonstrate competitive inhibition, the assay should be performed with at least two different fixed concentrations of the substrate and a range of inhibitor concentrations. This will allow for the visualization of the effect of the inhibitor on the apparent K_m.

  • Based on the K_m determination, select two fixed concentrations of O-octanoyl-L-carnitine (e.g., 1x K_m and 2x K_m).

  • Prepare a series of dilutions of the O-octanoyl-D-carnitine stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 5, 10 mM).

  • In a 96-well plate, set up the reactions as described in the table below for each substrate concentration. It is recommended to perform each condition in triplicate.

ComponentVolume (µL)Final Concentration
Assay BufferX-
DTNB (10 mM)100.5 mM
O-octanoyl-D-carnitine (variable dilutions)20Variable
CAT (1 unit/mL)10~0.05 units/mL
Pre-incubate for 5 minutes at 25°C
O-octanoyl-L-carnitine (at 1x or 2x K_m)20K_m or 2x K_m
Total Volume 200
  • Add the Assay Buffer, DTNB, O-octanoyl-D-carnitine, and CAT solution to the wells.

  • Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the O-octanoyl-L-carnitine substrate solution.

  • Immediately start monitoring the absorbance at 412 nm in a kinetic mode for 10-15 minutes.

Data Analysis and Interpretation

  • Calculate Initial Velocities (V₀): For each concentration of the inhibitor, determine the initial reaction rate (V₀) from the linear phase of the absorbance curve. The rate can be expressed as ΔAbs/min.

  • Lineweaver-Burk Plot: To visualize the mechanism of inhibition, create a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[S] for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/V_max), but will have different x-intercepts (-1/K_m,app).

  • Dixon Plot: A Dixon plot can be used to determine the inhibition constant (K_i). Plot 1/V₀ versus the inhibitor concentration [I] at each fixed substrate concentration. The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -K_i.

  • Cheng-Prusoff Equation: If the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) is determined, the K_i can be calculated using the Cheng-Prusoff equation for competitive inhibition:

    K_i = IC₅₀ / (1 + [S]/K_m)

    where [S] is the substrate concentration and K_m is the Michaelis constant of the substrate.

Self-Validating System and Troubleshooting

Potential IssuePossible CauseRecommended Solution
High background absorbance Spontaneous reaction of DTNB with reducing agents in the sample or reagents.Run a blank control without the enzyme to subtract the background rate. Ensure high purity of reagents.
Non-linear reaction rates Substrate depletion, enzyme instability, or product inhibition.Use a lower enzyme concentration or measure the initial rate over a shorter time period.
No inhibition observed Inhibitor concentration is too low, or the compound is not an inhibitor.Test a wider and higher range of inhibitor concentrations. Verify the identity and purity of the inhibitor.
Inconsistent replicates Pipetting errors or temperature fluctuations.Use calibrated pipettes and ensure consistent mixing. Maintain a stable assay temperature.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting competitive inhibition assays using O-octanoyl-D-carnitine as a potential inhibitor of carnitine acetyltransferase. By carefully following the detailed steps for reagent preparation, assay execution, and data analysis, researchers can reliably determine the inhibitory potency and mechanism of action of O-octanoyl-D-carnitine and other related compounds. This assay serves as a valuable tool in the study of fatty acid metabolism and the development of novel therapeutics targeting carnitine acyltransferases.

References

  • Jaudzems, K., Kuka, J., Gutsaits, A., Zinovjevs, K., Kalvinsh, I., Liepinsh, E., ... & Dambrova, M. (2009). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1269-1275.
  • Creative Biolabs. (n.d.). Competition (Inhibition) ELISA. Retrieved from [Link]

  • Neltner, B. S., Foster, L. A., & Autry, J. M. (2020). Obesity and lipid stress inhibit carnitine acetyltransferase activity. Journal of Biological Chemistry, 295(44), 14976-14987.
  • Wikipedia. (2023). Carnitine O-octanoyltransferase. Retrieved from [Link]

  • Miyazawa, S., Ozasa, H., Osumi, T., & Hashimoto, T. (1983). Purification and properties of carnitine octanoyltransferase and carnitine palmitoyltransferase from rat liver. Journal of Biochemistry, 94(2), 529-542.
  • Ferdinand, W. (1964). The interpretation of non-hyperbolic rate curves in enzyme kinetics. Biochemical Journal, 92(3), 578–585.
  • Proteopedia. (n.d.). Carnitine acetyltransferase. Retrieved from [Link]

  • Rueda, F., Garcia-Villoria, J., & Ribes, A. (2002). A rapid fluorometric method for the determination of carnitine palmitoyltransferase. Clinica Chimica Acta, 326(1-2), 159-164.
  • Tong, L. (n.d.). The Carnitine Acyltransferases Project. Columbia University. Retrieved from [Link]

  • Wikipedia. (2023). Carnitine O-acetyltransferase. Retrieved from [Link]

  • Linus Pauling Institute. (2019). L-Carnitine. Oregon State University. Retrieved from [Link]

  • WebMD. (n.d.). L-CARNITINE. Retrieved from [Link]

  • Paumen, A., Ishida, Y., Muramatsu, M., Yamamoto, M., & Honjo, T. (1997). Inhibition of Carnitine Palmitoyltransferase I Augments Sphingolipid Synthesis and Palmitate-induced Apoptosis. Journal of Biological Chemistry, 272(6), 3339-3342.
  • ResearchGate. (2020). Carnitine acetyltransferase activities and kinetics in the heart compared with the liver. Retrieved from [Link]

  • Frontiers in Physiology. (2024). Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids. Retrieved from [Link]

  • ResearchGate. (2020). Changes in carnitine octanoyltransferase activity induce alteration in fatty acid metabolism. Retrieved from [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research, 35(10), 1595–1603.
  • National Center for Biotechnology Information. (2020). Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Genetic inactivation of the Carnitine/Acetyl-Carnitine mitochondrial carrier of Yarrowia lipolytica leads to enhanced odd-chain fatty acid production. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Retrieved from [Link]

Sources

Method

Application Note: A Robust Derivatization Protocol for the GC-MS Analysis of O-octanoyl-D-carnitine

Introduction: The Analytical Challenge of Acylcarnitines O-octanoyl-D-carnitine is a medium-chain acylcarnitine, a class of compounds crucial for the transport of fatty acids into the mitochondria for β-oxidation.[1] Acc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Acylcarnitines

O-octanoyl-D-carnitine is a medium-chain acylcarnitine, a class of compounds crucial for the transport of fatty acids into the mitochondria for β-oxidation.[1] Accurate quantification of specific acylcarnitines is vital in metabolic research and the diagnosis of inborn errors of metabolism.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution and definitive mass spectral identification. However, direct GC-MS analysis of O-octanoyl-D-carnitine and other acylcarnitines is unfeasible.

The inherent chemical structure of carnitine derivatives—possessing a polar hydroxyl group, a carboxyl group, and a permanently charged quaternary ammonium group—renders them zwitterionic, non-volatile, and thermally labile.[3] To overcome these challenges, a chemical modification process known as derivatization is essential.[4][5] This application note provides a detailed protocol for the derivatization of O-octanoyl-D-carnitine, transforming it into a volatile and thermally stable compound suitable for sensitive and reliable GC-MS analysis.

Principle: Why Derivatization is a Prerequisite for GC-MS

The primary goal of derivatization in the context of GC-MS is to chemically alter the analyte to improve its analytical properties.[4][6] This is achieved by targeting the polar functional groups responsible for low volatility. The ideal derivative for GC-MS should be:

  • Volatile: The analyte must be able to transition into the gas phase at the temperatures used in the GC injector without degrading.

  • Thermally Stable: The derivative must not decompose in the hot injector or during its passage through the analytical column.

  • Chromatographically Sound: The derivatization should yield a single, stable product that produces sharp, symmetrical chromatographic peaks.

For acylcarnitines, the key targets for derivatization are the carboxyl and hydroxyl groups. However, the most significant challenge is the non-volatile quaternary ammonium group. A truly effective method must address all three functionalities. The protocol detailed herein is based on a novel approach that involves esterification of the carboxyl group followed by an on-column N-demethylation, which neutralizes the charge and dramatically increases volatility.[7]

Experimental Workflow Overview

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Chemical Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) ISTD_Add Add Internal Standard (e.g., Deuterated Analog) Sample->ISTD_Add Quantification Esterification Esterification with Propyl Chloroformate ISTD_Add->Esterification Step 1 Extraction Ion-Pair Extraction with KI Esterification->Extraction Step 2 GC_Injection GC Injection & On-Column N-Demethylation Extraction->GC_Injection Step 3 MS_Detection Mass Spectrometry Detection (CI-MS) GC_Injection->MS_Detection Analysis

Caption: Workflow for O-octanoyl-D-carnitine derivatization.

Detailed Application Protocol

This protocol is adapted from the validated method for acylcarnitine analysis developed by Huang et al.[7] It involves a direct two-step chemical modification followed by a thermally-induced on-column demethylation.

Reagent / MaterialGradeSupplierNotes
O-octanoyl-D-carnitine Standard≥98%Sigma-Aldrich, Cayman Chemical
O-octanoyl-d3-L-carnitine (Internal Std)≥98%Cayman Chemical, GlpBioFor accurate quantification.[8]
Propyl ChloroformateReagent GradeSigma-AldrichDerivatizing agent for esterification.
1-PropanolHPLC GradeFisher ScientificSolvent for reaction.
ChloroformHPLC GradeFisher ScientificExtraction solvent.
Potassium Iodide (KI)ACS GradeSigma-AldrichFor ion-pair extraction.
Sodium Hydroxide (NaOH)ACS GradeVWRFor pH adjustment.
Hydrochloric Acid (HCl)ACS GradeVWRFor pH adjustment.
Deionized Water18.2 MΩ·cmMillipore
Micro-reaction Vials (2 mL)Silanized GlassSupelcoInert surface prevents analyte loss.[9]
CentrifugeEppendorf
Nitrogen EvaporatorOrganomation
  • Internal Standard (ISTD) Stock Solution: Prepare a 1 mg/mL stock solution of O-octanoyl-d3-L-carnitine in 1-propanol.

  • Derivatization Reagent: Prepare a 1 M solution of NaOH in 1-propanol/water (1:1, v/v). Just before use, mix equal volumes of this NaOH solution with propyl chloroformate. (Caution: Prepare fresh in a fume hood. Propyl chloroformate is corrosive and moisture-sensitive).

  • Potassium Iodide Solution: Prepare a saturated solution of KI in deionized water.

  • Sample Preparation: To 100 µL of aqueous sample (e.g., urine, extracted plasma) in a 2 mL silanized glass vial, add a precise amount of the internal standard (e.g., 10 µL of a 10 µg/mL working solution).

  • Esterification:

    • Add 200 µL of the freshly prepared derivatization reagent (propyl chloroformate/NaOH mixture) to the sample vial.

    • Vortex vigorously for 30 seconds. The reaction is rapid and occurs at room temperature. This step converts the carboxyl group of the carnitine molecule into a propyl ester.[7]

  • Acidification: Add 50 µL of 1 M HCl to acidify the mixture. Vortex for 10 seconds.

  • Ion-Pair Extraction:

    • Add 200 µL of chloroform and 100 µL of saturated KI solution to the vial. The iodide ion forms an ion pair with the positively charged quaternary amine, facilitating its extraction into the organic phase.[7]

    • Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Sample Concentration:

    • Carefully transfer the lower organic (chloroform) layer to a clean vial.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

GC-MS Instrumental Parameters

The derivatized product, the propyl ester iodide of O-octanoyl-carnitine, is designed to undergo a thermal N-demethylation in the hot GC injector port, yielding the volatile acyl N-demethylcarnitine propyl ester.[7]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalent
Injection Port Temp.250-280°CFacilitates on-column N-demethylation.[7]
Injection ModeSplitless (1 µL)For trace-level analysis.
Carrier GasHelium, constant flow (1.2 mL/min)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similarNonpolar phase compatible with silyl derivatives if silylation were used; good general-purpose column for this derivative.[9]
Oven Program100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minTo ensure elution of the derivatized analyte.
Mass Spectrometer Agilent 5977 or equivalent
Ionization ModeChemical Ionization (CI), PositiveCI is a softer ionization technique that reduces fragmentation and often preserves the molecular ion, which is useful for structure confirmation.[7]
Reagent GasMethane or Isobutane
MS Source Temp.230°CStandard condition.
MS Quad Temp.150°CStandard condition.
Acquisition ModeSelected Ion Monitoring (SIM)For highest sensitivity and specificity.

The final analyzed product is O-octanoyl-N,N-dimethyl-3-amino-1-propanol propyl ester . The analysis by chemical ionization mass spectrometry should yield structure-specific mass spectra, with detection limits well below 1 ng of starting material when using SIM mode.[7]

Chemical Derivatization Reaction

DerivatizationReaction Carnitine O-octanoyl-D-carnitine (Zwitterionic, Non-volatile) Derivative Acyl N-demethylcarnitine Propyl Ester (Neutral, Volatile) Carnitine->Derivative 1. Esterification 2. On-Column N-Demethylation Reagent1 + Propyl Chloroformate Reagent2 + Heat (GC Injector)

Caption: Key chemical transformations for GC-MS analysis.

Trustworthiness and Validation
  • Self-Validating System: The use of a stable isotope-labeled internal standard (SIL-ISTD) is critical. The SIL-ISTD co-elutes with the analyte and experiences identical conditions during extraction, derivatization, and injection. Any variability in sample handling or derivatization efficiency is normalized, ensuring high precision and accuracy.[10]

  • Specificity: The combination of chromatographic retention time and specific mass-to-charge ratio (m/z) in SIM mode provides extremely high confidence in analyte identification.

  • Linearity and Sensitivity: This method demonstrates excellent linearity and can achieve detection limits in the low nanogram or high picogram range, making it suitable for the analysis of biological samples.[7]

Conclusion

Direct analysis of O-octanoyl-D-carnitine by GC-MS is impossible due to its physicochemical properties. The described derivatization protocol, involving propyl esterification and on-column N-demethylation, effectively converts the analyte into a volatile and thermally stable derivative. This enables researchers and clinicians to leverage the high separation efficiency and sensitivity of GC-MS for the accurate and reliable quantification of acylcarnitines in complex biological matrices.

References
  • Derivatization Methods in GC and GC/MS. C.F. Poole. Journal of Chromatographic Science. [Link]

  • Octanoyl-L-carnitine-d3 (chloride). GlpBio. [Link]

  • Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. M. Narasimha Naidu, et al. American Journal of Analytical Chemistry. [Link]

  • What Is Derivatization In GC-MS? Chemistry For Everyone. YouTube. [Link]

  • O-octanoyl-D-carnitine. PubChem, National Center for Biotechnology Information. [Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]

  • Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. P. Liu, et al. Rapid Communications in Mass Spectrometry. [Link]

  • A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. A. Albreht, et al. Acta Chimica Slovenica. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel lab update. YouTube. [Link]

  • Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry. Z. H. Huang, et al. Analytical Biochemistry. [Link]

  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. D. S. Millington, et al. NIH Public Access. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. B. Spanier, et al. Journal of Lipid Research. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. B. Spanier, et al. NIH Public Access. [Link]

  • A Pilot Study on the Effects of l-Carnitine and Trimethylamine-N-Oxide on Platelet Mitochondrial DNA Methylation and CVD Biomarkers in Aged Women. V. G. D'Aquila, et al. NIH Public Access. [Link]

  • Analysis of carnitine esters by radio-high performance liquid chromatography in cultured skin fibroblasts from patients with mitochondrial fatty acid oxidation disorders. E. P. R. van der Leij, et al. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

Application

Application Notes and Protocols for OCTN2 Transporter Inhibition using D-Octanoylcarnitine

Introduction: The Critical Role of the OCTN2 Transporter and the Significance of its Inhibition The Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene, is a vital transmembrane protein responsibl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the OCTN2 Transporter and the Significance of its Inhibition

The Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene, is a vital transmembrane protein responsible for the sodium-dependent uptake of L-carnitine into cells.[1] This process is fundamental for cellular energy metabolism, specifically the beta-oxidation of long-chain fatty acids, which are transported into the mitochondrial matrix via the carnitine shuttle.[2] OCTN2 is widely expressed in various tissues, including the kidneys, skeletal muscle, heart, and small intestine, highlighting its systemic importance in maintaining carnitine homeostasis.[1][3]

Given its central role in fatty acid metabolism, the modulation of OCTN2 activity presents a compelling area of research. Inhibition of OCTN2 can lead to a decrease in intracellular carnitine levels, thereby impacting cellular energy production. This has significant implications for studying various physiological and pathological conditions, including metabolic disorders and drug-drug interactions. Furthermore, understanding the inhibitory mechanisms of compounds like D-octanoylcarnitine is crucial for the development of novel therapeutic strategies and for assessing the potential side effects of new chemical entities.

D-octanoylcarnitine, an acylcarnitine, serves as a valuable tool for researchers studying OCTN2. Acylcarnitines are known inhibitors of OCTN2, and D-octanoylcarnitine, with its medium-chain fatty acid moiety, provides a specific means to probe the transporter's function.[4] These application notes provide a detailed protocol for utilizing D-octanoylcarnitine to inhibit OCTN2-mediated L-carnitine transport in an in vitro cell-based assay.

Mechanism of OCTN2 Inhibition by D-Octanoylcarnitine

The primary mechanism by which D-octanoylcarnitine inhibits OCTN2 is through competitive binding. D-octanoylcarnitine, being structurally similar to the endogenous substrate L-carnitine, competes for the same binding site on the OCTN2 transporter. This competitive inhibition reduces the transport of L-carnitine into the cell. The affinity of D-octanoylcarnitine for OCTN2 can be quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the transport of L-carnitine by 50%.

The following diagram illustrates the competitive inhibition of OCTN2 by D-octanoylcarnitine:

OCTN2_Inhibition Competitive Inhibition of OCTN2 Transporter cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OCTN2 OCTN2 Transporter Binding Site L_carnitine_in L-Carnitine OCTN2->L_carnitine_in Transport L_carnitine L-Carnitine L_carnitine->OCTN2:port Binds D_octanoylcarnitine D-Octanoylcarnitine (Inhibitor) D_octanoylcarnitine->OCTN2:port Competitively Binds caption D-octanoylcarnitine competes with L-carnitine for the OCTN2 binding site.

Caption: Competitive inhibition of the OCTN2 transporter by D-octanoylcarnitine.

Experimental Protocol: In Vitro OCTN2 Inhibition Assay

This protocol details a cell-based assay to determine the inhibitory potential of D-octanoylcarnitine on OCTN2-mediated L-carnitine uptake. The assay utilizes a cell line overexpressing human OCTN2, such as HEK293 or MDCK-II cells, and measures the uptake of radiolabeled L-carnitine in the presence and absence of the inhibitor.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human OCTN2 (SLC22A5). A corresponding vector-transfected cell line should be used as a negative control.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required.

  • D-octanoylcarnitine: Stock solution prepared in a suitable solvent (e.g., DMSO or water).

  • [³H]L-carnitine: Radiolabeled substrate.

  • Unlabeled L-carnitine: For preparing standards and for competition assays.

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer containing (in mM): 125 NaCl, 4.8 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 1.3 CaCl₂, 5.6 glucose, and 25 HEPES, pH 7.4.[5]

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation Cocktail: For radioactivity measurement.

  • Multi-well plates: 24- or 48-well plates suitable for cell culture.

  • Scintillation counter.

Experimental Workflow

The following diagram outlines the key steps of the OCTN2 inhibition assay:

OCTN2_Workflow OCTN2 Inhibition Assay Workflow A 1. Cell Seeding Seed OCTN2-expressing cells in multi-well plates. B 2. Cell Culture Incubate for 24-48 hours to reach ~90% confluency. A->B C 3. Pre-incubation Wash with uptake buffer and pre-incubate at 37°C. B->C D 4. Inhibition Assay Incubate with [³H]L-carnitine and varying concentrations of D-octanoylcarnitine. C->D E 5. Termination & Washing Stop the uptake by aspirating the incubation solution and wash with ice-cold PBS. D->E F 6. Cell Lysis Lyse the cells to release intracellular contents. E->F G 7. Scintillation Counting Measure radioactivity in the cell lysate to quantify L-carnitine uptake. F->G H 8. Data Analysis Calculate % inhibition and determine the IC50 value. G->H caption Step-by-step workflow for the OCTN2 inhibition assay.

Caption: A streamlined workflow for performing the OCTN2 inhibition assay.

Step-by-Step Methodology
  • Cell Seeding:

    • One to two days prior to the assay, seed the OCTN2-expressing cells and vector control cells into 24- or 48-well plates at a density that will yield approximately 90% confluency on the day of the experiment.

  • Preparation of Solutions:

    • Prepare a stock solution of D-octanoylcarnitine.

    • Prepare a working solution of [³H]L-carnitine in uptake buffer at the desired final concentration (typically in the low micromolar range, close to the Km of L-carnitine for OCTN2).

    • Prepare serial dilutions of D-octanoylcarnitine in uptake buffer. A typical concentration range to test would span from nanomolar to high micromolar to determine the full dose-response curve.

  • Inhibition Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed (37°C) uptake buffer.

    • Add the uptake buffer containing the desired concentration of D-octanoylcarnitine (or vehicle control) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]L-carnitine working solution to each well. The final volume in each well should be consistent.

    • Incubate the plates at 37°C for a predetermined time (e.g., 5-15 minutes). This time should be within the linear range of L-carnitine uptake.

  • Termination and Lysis:

    • To terminate the uptake, rapidly aspirate the incubation solution from the wells.

    • Immediately wash the cells three times with ice-cold PBS to remove any unbound radiolabeled substrate.

    • Add lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete cell lysis.

  • Quantification and Data Analysis:

    • Transfer an aliquot of the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in each well to normalize the uptake data. A Bradford or BCA protein assay can be used.

    • Calculate the percentage of inhibition for each concentration of D-octanoylcarnitine relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the D-octanoylcarnitine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the OCTN2 inhibition assay should be presented clearly to allow for straightforward interpretation. A dose-response curve is the primary graphical representation, while a summary table of IC50 values for different inhibitors provides a quantitative comparison.

Example Dose-Response Curve

A typical dose-response curve for D-octanoylcarnitine would show a decrease in [³H]L-carnitine uptake with increasing concentrations of the inhibitor.

Quantitative Data Summary

The following table provides hypothetical, yet representative, IC50 values for the inhibition of OCTN2 by various acylcarnitines. These values are for illustrative purposes and should be determined experimentally.

InhibitorAcyl Chain LengthExample IC50 (µM)
AcetylcarnitineC2> 1000
PropionylcarnitineC3~500
ButyrylcarnitineC4~250
D-Octanoylcarnitine C8 ~50
PalmitoylcarnitineC16< 10

Note: The inhibitory potency of acylcarnitines on OCTN2 generally increases with the length of the acyl chain.

Trustworthiness and Self-Validating System

To ensure the reliability and validity of the experimental results, several controls and validation steps should be incorporated into the protocol:

  • Negative Control: The use of a vector-transfected cell line allows for the determination of non-specific, OCTN2-independent L-carnitine uptake. This background uptake should be subtracted from the total uptake in OCTN2-expressing cells to determine the specific transport activity.

  • Positive Control: A known inhibitor of OCTN2, such as verapamil or quinidine, should be included in the assay to confirm that the system is responsive to inhibition.

  • Linearity of Uptake: The incubation time for the uptake assay should be within the linear range to ensure that the initial rate of transport is being measured. This can be determined by performing a time-course experiment.

  • Substrate Concentration: The concentration of [³H]L-carnitine used should ideally be close to its Michaelis-Menten constant (Km) for OCTN2 to ensure sensitivity to competitive inhibitors.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the reproducibility of the results.

By adhering to this detailed protocol and incorporating the appropriate controls, researchers can confidently and accurately assess the inhibitory effects of D-octanoylcarnitine on the OCTN2 transporter, contributing to a deeper understanding of its function and its role in health and disease.

References

  • Hu, C., Lancaster, C. S., Zuo, Z., Hu, S., Chen, Z., Rubnitz, J. E., Baker, S. D., & Sparreboom, A. (2012). Inhibition of OCTN2-mediated transport of carnitine by etoposide. Molecular cancer therapeutics, 11(4), 921–929. [Link]

  • BioIVT. (n.d.). OCTN2 (SLC22A5) Transporter Assay. Retrieved February 2, 2026, from [Link]

  • Juraszek, B., & Nałęcz, K. A. (2020). SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer. Molecules, 25(1), 199. [Link]

  • Parker, M. D., & Wright, S. H. (2021). Structural basis of sodium ion-dependent carnitine transport by OCTN2. Nature Communications, 12(1), 5833. [Link]

  • SOLVO Biotechnology. (n.d.). OCTN2. Retrieved February 2, 2026, from [Link]

  • Glube, N., Closs, E. I., & Langguth, P. (2007). OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1). Molecular pharmaceutics, 4(1), 160–168. [Link]

  • Grigalora, M., Liepinsh, E., Dambrova, M., & Pugovics, O. (2014). Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size. Pharmacological research, 84, 1-8. [Link]

  • Pochini, L., Scalise, M., Galluccio, M., & Indiveri, C. (2019). OCTN2 (SLC22A5) Carnitine Transporter: A Jekyll and Hyde of Human Cancer. Cancers, 11(12), 1947. [Link]

  • Wu, X., Prasad, P. D., Leibach, F. H., & Ganapathy, V. (1998). cDNA sequence, transport function, and genomic organization of human OCTN2, a new member of the organic cation transporter family. Biochemical and biophysical research communications, 246(3), 589–595. [Link]

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Method

Application Notes and Protocols for the In Vitro Enzymatic Stability Testing of D-Acylcarnitines

Abstract D-acylcarnitines, the non-biologically active enantiomers of the essential L-acylcarnitines, can be introduced into biological systems through synthetic processes or as contaminants. Their presence raises toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-acylcarnitines, the non-biologically active enantiomers of the essential L-acylcarnitines, can be introduced into biological systems through synthetic processes or as contaminants. Their presence raises toxicological concerns and necessitates a thorough understanding of their metabolic fate. This guide provides a comprehensive framework for assessing the in vitro enzymatic stability of D-acylcarnitines. We delve into the key enzymatic pathways responsible for their potential degradation—hydrolysis and racemization—and offer detailed, field-proven protocols for their evaluation using mammalian liver S9 fractions. Furthermore, we address the critical aspect of chiral analysis to accurately differentiate and quantify D- and L-enantiomers, ensuring the integrity and reliability of stability assessments. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro systems for evaluating the metabolic stability of D-acylcarnitine species.

Introduction: The Biological Significance of Acylcarnitine Chirality

L-carnitine and its acylated derivatives, L-acylcarnitines, are indispensable for cellular energy metabolism. They facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of energy production.[1][2] This transport is mediated by a series of enzymes, including carnitine palmitoyltransferase I and II (CPT-I and CPT-II) and carnitine-acylcarnitine translocase (CACT).[3]

Conversely, D-carnitine and its acylated forms, D-acylcarnitines, are not biologically active in mammals and are considered xenobiotics.[4] Their presence can be detrimental, potentially leading to competitive inhibition of enzymes and transporters involved in L-carnitine metabolism, thereby inducing a state of carnitine deficiency and associated toxicities. Given that D-carnitine can be a byproduct in the chemical synthesis of L-carnitine supplements and pharmaceuticals, understanding the stability and metabolic fate of D-acylcarnitines is of paramount importance for safety and toxicological assessments.

This application note outlines the principles and protocols for determining the in vitro enzymatic stability of D-acylcarnitines, focusing on two primary metabolic pathways:

  • Enzymatic Hydrolysis: The cleavage of the ester bond, releasing D-carnitine and a fatty acid.

  • Enzymatic Racemization: The potential conversion of D-acylcarnitine to the biologically active L-acylcarnitine.

Key Enzymes in D-Acylcarnitine Metabolism

While the metabolism of L-acylcarnitines is well-characterized, the enzymatic machinery that may interact with D-acylcarnitines is less understood. Based on existing knowledge of esterase and carnitine-related enzyme function, the following are the primary candidates for investigation:

Carboxylesterases (CES)

Mammalian carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide array of ester-containing drugs and endogenous compounds.[5] The two predominant isoforms in humans are CES1 and CES2.

  • CES1: Highly expressed in the liver, CES1 typically hydrolyzes esters with small alcohol moieties and large acyl groups.[5][6]

  • CES2: Predominantly found in the small intestine and colon, CES2 generally prefers substrates with large alcohol groups and small acyl chains.[5][6]

Given that acylcarnitines are esters, it is highly probable that carboxylesterases are the primary enzymes responsible for their hydrolysis in mammalian systems. Indeed, an acylcarnitine hydrolase has been identified in rat liver microsomes.[7] The substrate specificity of these enzymes for D-acylcarnitines of varying chain lengths is a key area of investigation.

Carnitine Racemase

Carnitine racemase is an enzyme capable of interconverting D- and L-carnitine. However, this enzymatic activity has been primarily identified and characterized in bacteria, such as Escherichia coli.[8] To date, there is no conclusive evidence for the existence of a dedicated carnitine racemase in mammalian tissues. Therefore, the enzymatic conversion of D-acylcarnitines to their L-enantiomers in mammalian in vitro systems is considered unlikely but should be experimentally verified.

Carnitine Acyltransferases

While the primary role of carnitine acyltransferases (e.g., CPT-I, CPT-II, CrAT, CROT) is the reversible transfer of acyl groups from coenzyme A to L-carnitine, their interaction with D-acylcarnitines is not well-defined.[9][10] It is plausible that D-acylcarnitines could act as inhibitors of these enzymes, disrupting L-acylcarnitine metabolism.[11] Their potential to act as substrates for the reverse reaction (transfer of the acyl group from D-carnitine to coenzyme A) is an area for further investigation.

Experimental Design and Protocols

The in vitro stability of D-acylcarnitines can be effectively assessed using subcellular fractions that contain a broad range of metabolic enzymes. Liver S9 fractions, which include both microsomal and cytosolic enzymes, are a suitable and comprehensive choice for this purpose.[12]

Workflow for In Vitro Stability Assessment of D-Acylcarnitines

D-Acylcarnitine Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Liver S9 Fraction (with cofactors) D Incubate D-Acylcarnitine with Liver S9 Fraction A->D B Prepare D-Acylcarnitine Stock Solution B->D C Prepare Analytical Standards (D- and L-isomers, D-carnitine) H Chiral LC-MS/MS Analysis C->H E Collect Samples at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E F Quench Reaction (e.g., with acetonitrile) E->F G Sample Preparation (Protein Precipitation, Centrifugation) F->G G->H I Quantify Parent D-Acylcarnitine H->I J Quantify Potential Metabolites: - D-Carnitine (Hydrolysis) - L-Acylcarnitine (Racemization) H->J K Calculate Stability Parameters (Half-life, Intrinsic Clearance) I->K J->K

Caption: Workflow for assessing the in vitro enzymatic stability of D-acylcarnitines.

Detailed Protocol: In Vitro Stability of D-Acylcarnitines in Human Liver S9 Fraction

Materials:

  • D-acylcarnitine of interest

  • L-acylcarnitine (for analytical standard)

  • D-carnitine (for analytical standard)

  • Human Liver S9 fraction (pooled, commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a stable isotope-labeled acylcarnitine)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of D-acylcarnitine in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of D-acylcarnitine by diluting the stock solution in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver S9 fraction on ice. Dilute to the desired protein concentration (typically 1 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the D-acylcarnitine working solution and the diluted S9 fraction at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL with a final D-acylcarnitine concentration of 1 µM.

    • Control Incubations:

      • No S9: Replace the S9 fraction with buffer to assess chemical stability.

      • No NADPH: Replace the NADPH regenerating system with buffer to assess cofactor-independent metabolism.

    • Incubate the reaction mixtures at 37°C with gentle shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Analytical Method: Chiral LC-MS/MS for D/L-Acylcarnitine Quantification

The accurate quantification of D-acylcarnitine and the potential formation of its L-enantiomer necessitates a chiral separation method.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Chromatographic Conditions (Example):

  • Column: A chiral stationary phase (CSP) column designed for the separation of enantiomers. Examples include cyclodextrin-based or macrocyclic antibiotic-based columns.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., ammonium formate or formic acid in water), optimized for chiral separation.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Controlled to ensure reproducible chromatography.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Monitor the precursor-to-product ion transition for the D-acylcarnitine, L-acylcarnitine, and D-carnitine. A common product ion for acylcarnitines is m/z 85.[13]

    • Monitor the transition for the internal standard.

Data Analysis:

  • Generate calibration curves for the D-acylcarnitine, L-acylcarnitine, and D-carnitine using the respective analytical standards.

  • Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curves.

  • Plot the percentage of the remaining D-acylcarnitine against time.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the D-acylcarnitine.

Data Interpretation and Expected Outcomes

The results of the in vitro stability assay will provide insights into the metabolic fate of the D-acylcarnitine.

Possible Scenarios:

  • Stable: The concentration of the D-acylcarnitine remains unchanged over the incubation period. This suggests that it is not significantly metabolized by the enzymes present in the liver S9 fraction.

  • Hydrolysis: A decrease in the concentration of the D-acylcarnitine is accompanied by a corresponding increase in the concentration of D-carnitine. This indicates that the primary metabolic pathway is enzymatic hydrolysis.

  • Racemization: A decrease in the concentration of the D-acylcarnitine is accompanied by the formation of the L-acylcarnitine. As mentioned, this is unlikely in mammalian systems but should be monitored.

  • Combination of Pathways: Both hydrolysis and other potential metabolic transformations could occur simultaneously.

Data Presentation:

Time (min)D-Acylcarnitine Remaining (%)D-Carnitine Formed (µM)L-Acylcarnitine Formed (µM)
010000
5.........
15.........
30.........
60.........
120.........

Concluding Remarks

The in vitro enzymatic stability testing of D-acylcarnitines is a critical step in their safety and toxicological evaluation. The protocols outlined in this application note provide a robust framework for assessing their metabolic fate, focusing on the key pathways of hydrolysis and potential racemization. The use of liver S9 fractions offers a comprehensive enzymatic environment, while chiral LC-MS/MS analysis ensures the accurate differentiation and quantification of enantiomers. By understanding the stability of D-acylcarnitines, researchers can better predict their potential for accumulation and interaction with endogenous metabolic pathways, ultimately contributing to the development of safer products.

References

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185.
  • Sanghani, S. P., Sanghani, P. C., Schiel, M. A., & Bosron, W. F. (2009). Human carboxylesterases: an update on CES1, CES2 and CES3. Protein and Peptide Letters, 16(10), 1207-1214.
  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712.
  • Satoh, T., Taylor, P., Bosron, W. F., Kim, Y. C., & Hosokawa, M. (2002). Current progress on the human carboxylesterase isozymes. Drug Metabolism Reviews, 34(3), 579-599.
  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342.
  • Holmes, R. S., Cox, L. A., & VandeBerg, J. L. (2003). A new isozyme of carboxylesterase in C57BL/6 mouse liver: acylcarnitine hydrolase, belonging to the carboxylesterase multigene family. Archives of Biochemistry and Biophysics, 416(1), 101-109.
  • Tong, L. (2005). Structure and function of carnitine acyltransferases. Annals of the New York Academy of Sciences, 1033, 17-29.
  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. The Biochemical Journal, 361(Pt 3), 417–429.
  • Meadows, J. A., & Wargo, M. J. (2015). Carnitine in bacterial physiology and metabolism. Frontiers in Microbiology, 6, 1230.
  • Schomburg, I., Chang, A., Ebeling, C., Gremse, M., Heldt, C., Huhn, G., & Schomburg, D. (2013). BRENDA, the enzyme database: updates and major new developments.
  • Spanier, B., Fiedler, S. A., Eravci, M., Brodesser, S., Kurrle, N., Fiedler, T., ... & Pietrzik, C. U. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656.
  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. Available at: [Link]

  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2013). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 3(3), 607-639.
  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). Acylcarnitines: role in brain. Progress in Lipid Research, 49(1), 61-75.
  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30-41.
  • Plant, N. (2009). The role of the S9 fraction in in vitro drug metabolism studies. Methods in Molecular Biology, 577, 123-131.
  • Ramsay, R. R., & Gandour, R. D. (2004). Carnitine acyltransferases. In Bioorganic Chemistry of Coenzymes (pp. 375-404). John Wiley & Sons, Inc.
  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry, 54(9), 1451-1462.
  • Bremer, J. (1990). The role of carnitine in intracellular metabolism. Journal of Clinical Chemistry and Clinical Biochemistry, 28(5), 297-301.
  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology, 11(10), 617-625.
  • Jogl, G., Hsiao, Y. S., & Tong, L. (2004). Structure and function of carnitine acyltransferases. Annals of the New York Academy of Sciences, 1033, 17-29.
  • Roe, C. R., & Ding, J. (2001). Mitochondrial fatty acid oxidation disorders. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 2297-2326). McGraw-Hill.
  • Mentlein, R., Suttorp, M., & Heymann, E. (1985). Specificity of two different purified acylcarnitine hydrolases from rat liver, their identity with other carboxylesterases, and their possible function. Archives of Biochemistry and Biophysics, 240(2), 835-842.
  • Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Aires, V., Delmas, D., Le Bachelier, C., Latruffe, N., Schlemmer, D., Benoist, J. F., ... & Bastin, J. (2020). Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells. Metabolites, 10(11), 452.
  • MTT-S-101 In vitro drug metabolism. MTT. Available at: [Link]

  • Lesnefsky, E. J., Moghaddas, S., Tandler, B., Kerner, J., & Hoppel, C. L. (2001). Mitochondrial dysfunction in cardiac disease: ischemia--reperfusion, aging, and heart failure. Journal of Molecular and Cellular Cardiology, 33(6), 1065-1089.
  • McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Nature Reviews Endocrinology. Available at: [Link]

  • Bruce, S. (2017). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
  • Aires, V., Delmas, D., Le Bachelier, C., Latruffe, N., Schlemmer, D., Benoist, J. F., ... & Bastin, J. (2020). Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What are CPT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Jogl, G., & Tong, L. (2003). Crystal structure of carnitine acetyltransferase and its implications for the catalytic mechanism and substrate specificity. Journal of Biological Chemistry, 278(25), 22743-22747.
  • O'Connor, M. F., Smith, E., & Ideker, T. (2020).
  • Laizure, S. C., Parker, R. B., & Herring, V. L. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology, 20(5), 285-298.
  • Zierz, S., & Engel, A. G. (1985). Carnitine Acyltransferase Activities in Rat Brain Mitochondria. Bimodal Distribution, Kinetic Constants, Regulation by malonyl-CoA and Developmental Pattern. Biochemical Journal, 225(2), 435-440.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Purity Analysis of L-Octanoylcarnitine

This technical guide is designed for analytical chemists and researchers requiring strict enantiomeric purity verification of L-octanoylcarnitine standards. Topic: Detecting D-isomer impurities in L-octanoylcarnitine sta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for analytical chemists and researchers requiring strict enantiomeric purity verification of L-octanoylcarnitine standards.

Topic: Detecting D-isomer impurities in L-octanoylcarnitine standards

Executive Summary

L-octanoylcarnitine (L-C8) is a critical standard for metabolic profiling and newborn screening. The presence of its enantiomer, D-octanoylcarnitine , is a "silent impurity" that acts as a competitive inhibitor of carnitine octanoyltransferase (COT) and carnitine palmitoyltransferase (CPT), potentially skewing biological assays and kinetic data.

Standard C18 HPLC cannot separate these enantiomers. This guide details two validated workflows to detect D-isomer impurities:

  • Direct Analysis (Recommended): Using a Teicoplanin-based Chiral Stationary Phase (CSP) for intact ester analysis.

  • Indirect Analysis (Alternative): Alkaline hydrolysis followed by chiral derivatization with (+)-FLEC.

Module 1: Method Selection Strategy

Before beginning, select the workflow that matches your instrumentation and sensitivity requirements.

MethodSelection Start Start: Select Method Inst Available Instrumentation? Start->Inst MS LC-MS/MS or ELSD Inst->MS High Sensitivity Required UV HPLC-UV / Fluorescence Inst->UV Standard Detection Direct Method A: Direct CSP (Teicoplanin Column) MS->Direct Best for Intact Molecule Indirect Method B: Hydrolysis + Derivatization ((+)-FLEC) UV->Indirect Best for Trace Impurities (<0.1%) Result1 Result1 Direct->Result1 Result: Intact D/L Ratio Result2 Result2 Indirect->Result2 Result: Backbone D/L Ratio

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Comparative Data Summary
FeatureMethod A: Direct CSP (Teicoplanin) Method B: Indirect (Hydrolysis + (+)-FLEC)
Analyte State Intact OctanoylcarnitineFree Carnitine (Backbone)
Risk Factor Low (No chemical modification)Medium (Potential racemization during hydrolysis)
Resolution (

)
Typically > 1.5Typically > 2.0
LOD (D-isomer) ~0.5% (UV), <0.1% (MS)<0.1% (Fluorescence)
Prep Time < 15 mins> 2 hours

Module 2: Direct Analysis (Teicoplanin CSP)

This method is superior for verifying the intact standard because it avoids the risk of hydrolysis-induced racemization. It utilizes a Teicoplanin-bonded chiral stationary phase (e.g., Chirobiotic T), which effectively separates carnitine esters based on their stereochemistry.

Protocol A: Intact Separation

1. System Suitability & Conditions

  • Column: Teicoplanin-bonded silica (e.g., Astec Chirobiotic T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Ethanol:Methanol:Acetic Acid:Triethylamine (60:40:0.3:0.1, v/v/v/v).

    • Note: The acid/base modifiers are critical for zwitterionic selectivity.

  • Flow Rate: 0.8 mL/min.

  • Detection:

    • MS: ESI Positive Mode (SIM for m/z 288.2 [M+H]+).

    • ELSD: Drift tube temp 50°C, Gain 8.

  • Temperature: 25°C (Ambient).

2. Sample Preparation

  • Weigh 5 mg of L-octanoylcarnitine standard.

  • Dissolve in 5 mL of Mobile Phase (Concentration: 1 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter.

3. Execution & Analysis

  • Inject 10 µL.

  • Expected Retention:

    • L-Octanoylcarnitine: ~8-10 min.

    • D-Octanoylcarnitine: ~12-14 min.

  • Calculation:

    
    
    

Module 3: Indirect Analysis (Hydrolysis + Derivatization)

If you lack a chiral column or require high-sensitivity fluorescence detection, use this method. Crucial: You must hydrolyze the octanoyl ester first, as the (+)-FLEC reagent reacts with the hydroxyl group, which is blocked in octanoylcarnitine.

Protocol B: The "Backbone" Verification

1. Step 1: Alkaline Hydrolysis

  • Dissolve 10 mg of L-octanoylcarnitine in 1 mL of 1M KOH.

  • Incubate at 40°C for 30 minutes.

  • Neutralize with 1 mL of 1M HCl.

  • Verification: Ensure pH is ~7.0.

2. Step 2: Derivatization with (+)-FLEC

  • Reagent: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).[1]

  • Take 50 µL of the neutralized hydrolysate.

  • Add 200 µL of Borate Buffer (0.2 M, pH 8.5).

  • Add 250 µL of (+)-FLEC solution (15 mM in Acetone).

  • Vortex and let stand for 20 minutes at room temperature.

  • Add 50 µL of 1M Hydrochloric acid to stop the reaction.

3. Step 3: HPLC-FL Analysis

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 25 mM Sodium Acetate (pH 4.5).

    • B: Acetonitrile.[2][3][4][5]

    • Gradient: 30% B to 70% B over 20 min.

  • Detection: Fluorescence (Ex: 260 nm, Em: 310 nm).

  • Mechanism: (+)-FLEC reacts with the chiral -OH to form diastereomers, which separate easily on achiral C18.

Module 4: Troubleshooting Guide

Issue 1: Peak Overlap (Resolution < 1.5)
  • Cause: In Method A (Direct), the ionic strength is often too low for zwitterions.

  • Solution: Increase the concentration of Triethylamine (TEA) and Acetic Acid in the mobile phase, maintaining the same ratio. The ionic interaction drives the chiral recognition on Teicoplanin.

Issue 2: "Ghost" Peaks in Derivatization Method
  • Cause: Excess (+)-FLEC reagent hydrolyzing to form FLEC-OH or reacting with buffer impurities.

  • Solution: Run a blank injection (Buffer + FLEC). Identify the reagent peaks (usually eluting early) and exclude them from integration.

Issue 3: Sensitivity Drift in LC-MS (Method A)
  • Cause: Ion suppression from TEA in the mobile phase.

  • Solution: Switch to Ammonium Acetate (10 mM) in Methanol as the mobile phase for Method A. While resolution may decrease slightly, signal intensity will improve 10-fold.

Troubleshooting Problem Problem: Poor Resolution (Method A) Check1 Check Mobile Phase Water Content Problem->Check1 Check2 Check Acid/Base Ratio Problem->Check2 Action1 Decrease Water % (Teicoplanin requires high organic) Check1->Action1 Action2 Maintain 2:1 Acid:Base (e.g., 0.2% HOAc : 0.1% TEA) Check2->Action2

Figure 2: Troubleshooting logic for resolution loss on Teicoplanin columns.

Frequently Asked Questions (FAQ)

Q: Can I use Marfey's Reagent (FDAA) instead of (+)-FLEC? A: Yes, but Marfey's reagent (FDAA) is typically optimized for amino acids (reacting with amines). Since carnitine has a quaternary amine, FDAA must react with the hydroxyl group, which is slower. (+)-FLEC is preferred for carnitine analysis due to higher reactivity with secondary alcohols and better fluorescence quantum yield [1, 2].

Q: Why can't I derivatize L-octanoylcarnitine directly without hydrolysis? A: The chiral center of carnitine is at the


-carbon, which holds the hydroxyl group. In L-octanoylcarnitine, this hydroxyl is esterified with octanoic acid. Therefore, the reactive site is "blocked." You must either separate the intact molecule (Method A) or remove the blocking group via hydrolysis (Method B) to derivatize [3].

Q: What is the acceptable limit for D-isomer impurity? A: For high-grade analytical standards, the D-isomer should be < 0.5% . In pharmaceutical grade Levocarnitine, limits are often tighter (< 0.1%) due to the competitive inhibition toxicity of D-carnitine [4].

References

  • Vogt, C., & Kiessig, S. (1996). Separation of D/L-carnitine using HPLC and CZE after derivatization.[1] Journal of Chromatography A, 745(1-2), 53-60.

  • De Smet, K., et al. (2000). Determination of the enantiomeric purity of L-carnitine and acetyl-L-carnitine by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 263-269.

  • Stoppini, M., et al. (2002). Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase. Journal of Chromatography B, 780(2), 355-362.

  • Longdom Publishing. (2021). Genotoxicity and subchronic oral toxicity studies of L-carnitine. Journal of Drug Metabolism & Toxicology.

Sources

Optimization

Minimizing ion suppression in O-octanoyl-D-carnitine MS analysis

Welcome to the technical support center for the mass spectrometry (MS) analysis of O-octanoyl-D-carnitine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry (MS) analysis of O-octanoyl-D-carnitine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression and other analytical challenges associated with this and other acylcarnitines. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your O-octanoyl-D-carnitine analysis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Q1: I'm observing a significantly lower-than-expected signal intensity for my O-octanoyl-D-carnitine standard. What are the likely causes and how can I fix this?

A low signal intensity for your analyte is a common and frustrating problem, often pointing towards ion suppression. Ion suppression is a type of matrix effect where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2]

Causality: In electrospray ionization (ESI), your analyte and other matrix components compete for the limited surface area of the sprayed droplets and for the available charge.[1][3] If high concentrations of other compounds are present as the solvent evaporates, they can hinder the efficient ionization of O-octanoyl-D-carnitine, thus suppressing its signal.

Troubleshooting Workflow:

A Low Signal Intensity Observed B Investigate Ion Suppression A->B Primary Suspect E Check Instrument Parameters A->E Secondary Check C Optimize Sample Preparation B->C Mitigation Strategy 1 D Refine Chromatographic Separation B->D Mitigation Strategy 2 F Successful Analysis C->F D->F E->B If no improvement

Caption: Troubleshooting workflow for low analyte signal intensity.

Step-by-Step Protocol to Identify and Mitigate Ion Suppression:

  • Post-Column Infusion Experiment: This is a definitive way to visualize ion suppression.

    • Continuously infuse a standard solution of O-octanoyl-D-carnitine directly into the MS source post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of your analyte. A dip in the baseline signal as the blank matrix components elute indicates the retention time window where ion suppression is occurring.[4]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][6]

    • Protein Precipitation (PPT): A quick but less clean method. While it removes proteins, many other matrix components like phospholipids remain.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning your analyte into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting your analyte, leaving most interferences behind.[7]

    Sample Preparation TechniqueRelative Cleanup EfficiencyTypical Recovery
    Protein PrecipitationLowHigh
    Liquid-Liquid ExtractionMediumMedium-High
    Solid-Phase ExtractionHighHigh
  • Refine Chromatographic Separation: If you cannot completely remove interfering compounds, try to chromatographically separate them from your analyte.

    • Adjust the Gradient: Modify your mobile phase gradient to shift the retention time of O-octanoyl-D-carnitine away from the suppression zone identified in the post-column infusion experiment.

    • Change Column Chemistry: Consider a different column (e.g., HILIC if you are using reversed-phase) to alter the elution profile of both your analyte and the interfering compounds.

Q2: My results show poor reproducibility. What could be causing this variability?

Poor reproducibility in quantitative bioanalysis is often a symptom of uncompensated matrix effects.[8] While ion suppression is a major contributor, the overall matrix effect can vary between individual samples, leading to inconsistent results.

Causality: The composition of biological matrices (plasma, urine, tissue homogenates) is inherently variable. Differences in diet, health status, and other factors can alter the levels of endogenous compounds that cause ion suppression. If your method is susceptible to these effects, your results will fluctuate.

Solution: The Power of a Stable Isotope-Labeled Internal Standard

The gold standard for correcting variability caused by matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1] For O-octanoyl-D-carnitine, this would ideally be d3-O-octanoyl-D-carnitine.[9]

Why it Works:

  • A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C).

  • It co-elutes with the analyte and experiences the same degree of ion suppression.[9]

  • By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression is normalized, leading to more accurate and reproducible quantification.

cluster_0 Without SIL-IS cluster_1 With SIL-IS Analyte Analyte Signal Suppressed Quantification Quantification Inaccurate Analyte->Quantification Analyte_IS Analyte Signal Suppressed Ratio Ratio (Analyte/IS) Consistent Analyte_IS->Ratio SIL_IS SIL-IS Signal Equally Suppressed SIL_IS->Ratio Quantification_IS Quantification Accurate Ratio->Quantification_IS

Caption: The role of a SIL-IS in correcting for ion suppression.

Experimental Protocol for Evaluating the Effectiveness of a SIL-IS:

  • Prepare two sets of calibration standards: one in a pure solvent and one in the extracted blank matrix.

  • Spike both sets with a known concentration of O-octanoyl-D-carnitine and d3-O-octanoyl-D-carnitine.

  • Analyze both sets and compare the peak area ratios of the analyte to the IS.

  • If the SIL-IS is effectively compensating for the matrix effect, the ratios should be consistent between the solvent and matrix-based standards.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common sources of ion suppression in bioanalysis?

Ion suppression can originate from a variety of endogenous and exogenous sources.[4]

  • Endogenous Compounds: These are substances naturally present in the biological sample. Phospholipids are a major culprit in plasma samples, often eluting in the middle of reversed-phase chromatographic runs. Other sources include salts, proteins, and other metabolites.

  • Exogenous Compounds: These are introduced during sample collection or preparation. Examples include anticoagulants (e.g., EDTA), plasticizers leached from collection tubes, and mobile phase additives.[2][4]

Q: Can I just dilute my sample to reduce ion suppression?

Sample dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of all components, including interfering ones.[4][10] However, this approach has a significant drawback: it also dilutes your analyte. This may cause the concentration of O-octanoyl-D-carnitine to fall below the lower limit of quantification (LLOQ) of your assay, especially when analyzing samples with low endogenous levels. Dilution is only a viable option if your method has sufficient sensitivity to spare.[10]

Q: Besides sample cleanup, what other instrumental parameters can I adjust?

While sample preparation and chromatography are the most impactful, you can also explore the following:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to ion suppression than ESI for certain compounds.[4]

  • Flow Rate: Reducing the mobile phase flow rate, especially to nano-flow rates, can decrease ion suppression by improving the efficiency of the ionization process.[4]

  • Instrument Maintenance: A dirty ion source can exacerbate ion suppression. Regular cleaning of the ion source components is crucial for maintaining optimal performance.[6][7]

Q: Where can I find reliable stable isotope-labeled standards for acylcarnitines?

Several reputable vendors specialize in the synthesis and certification of stable isotope-labeled standards for metabolic research. Companies like Cambridge Isotope Laboratories, Inc. (CIL) and Sigma-Aldrich offer a range of deuterated acylcarnitine standards, including those for octanoylcarnitine.[11][12] These standards are essential for developing robust and accurate quantitative MS-based assays.[11]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International - Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Biotage. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Ion Suppression from HPLC Columns. Chromatography Today. [Link]

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • The association of serum carnitine levels with severity of fatigue in patients with multiple sclerosis: A pilot study. PubMed Central. [Link]

  • Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Agilent. [Link]

  • Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. [Link]

  • Isotopically labeled carnitine standards. Alsachim. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of O-octanoyl-D-carnitine in Plasma Extraction

Welcome to the technical support guide for the analysis of O-octanoyl-D-carnitine. As a Senior Application Scientist, I understand that achieving consistent and high recovery for medium-chain acylcarnitines from a comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of O-octanoyl-D-carnitine. As a Senior Application Scientist, I understand that achieving consistent and high recovery for medium-chain acylcarnitines from a complex matrix like plasma can be challenging. This guide is structured as a series of frequently asked questions to directly address the specific issues you may be encountering in your laboratory. We will explore the causality behind each experimental step, moving from common oversights to more complex biochemical and analytical challenges.

I. Initial Checks & Common Pitfalls

This first section addresses the most frequent sources of error that can manifest as low analyte recovery. Before making significant changes to your extraction protocol, it is crucial to validate these fundamental parameters.

Q1: My recovery for O-octanoyl-D-carnitine is unexpectedly low (<50%) and inconsistent. Where should I start my troubleshooting?

A1: Low and variable recovery often points to a fundamental issue with the standards, sample handling, or the specific stereoisomer being used.

The Critical Importance of Stereoisomer Selection: The most significant and often overlooked issue is the choice of standard. You are analyzing for O-octanoyl-D-carnitine , which is the non-physiological stereoisomer. Plasma contains enzymes that can act on carnitine esters. Research has shown that when a racemic mixture (D,L-octanoylcarnitine) is spiked into blood or plasma, a significant loss of up to 40% of the total octanoylcarnitine can occur, which is not observed when using the pure, physiological L-isomer.[1] This suggests a potential enzymatic degradation or sequestration of the D-isomer.

Your First Troubleshooting Steps:

  • Verify Your Standard: Confirm that your calibration standards and internal standards are the correct stereoisomers. If you are using a D,L-racemic mixture for your standard curve while analyzing the D-isomer, you may be observing the rapid degradation of the D-form in the plasma matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting recovery and matrix effects is to use a SIL-IS. An ideal choice would be O-octanoyl-D -carnitine-(N-methyl-d3). If only the L-isomer SIL-IS is available (e.g., Octanoyl-L-carnitine-d3), it may not perfectly mimic the behavior and potential degradation of the D-isomer in the matrix, but it is still vastly superior to using a different acylcarnitine as an internal standard.[2][3]

  • Sample Handling: Ensure plasma samples are properly handled. They should be kept frozen at -80°C until use and subjected to minimal freeze-thaw cycles.[4][5] Carnitine esters can be susceptible to degradation over time if not stored correctly.

Below is a workflow to guide your initial investigation.

G cluster_solutions Potential Solutions start Low Recovery Observed check_std 1. Verify Standard Is it the correct D-isomer? Is it a D,L-mixture? start->check_std check_is 2. Verify Internal Standard Is it a stable-isotope labeled D-octanoylcarnitine? check_std->check_is Standard is correct sol_std Source pure D-isomer standard. Account for D-isomer degradation if using D,L-mixture. check_std->sol_std Issue Found check_handling 3. Review Sample Handling Frozen at -80°C? Minimal freeze-thaw cycles? check_is->check_handling IS is appropriate sol_is Acquire D-octanoyl-d3-carnitine. Use L-octanoyl-d3-carnitine as a second-best alternative. check_is->sol_is Issue Found proceed Proceed to Extraction Method Troubleshooting check_handling->proceed Handling is correct sol_handling Thaw samples on ice immediately before use. Aliquot upon receipt to avoid freeze-thaw. check_handling->sol_handling Issue Found

Caption: Initial troubleshooting workflow for low recovery.

II. Protein Precipitation (PPT) Optimization

Protein precipitation is the most common method for acylcarnitine extraction due to its simplicity.[6] However, its effectiveness is highly dependent on the technique.

Q2: I'm using a standard acetonitrile protein precipitation, but my recovery is still low. How can I optimize this step?

A2: The key to successful protein precipitation lies in the choice of solvent, the solvent-to-plasma ratio, temperature, and ensuring complete protein denaturation and separation.

O-octanoyl-carnitine is a zwitterionic molecule with moderate polarity (XLogP3 ≈ 3.4).[7][8] This means it has significant solubility in both organic solvents and water, which makes its extraction challenging.

Key Optimization Parameters for PPT:

  • Solvent Choice: While acetonitrile is most common, cold methanol can also be effective.[9] Some protocols utilize acidified solvents (e.g., 0.1% formic acid in acetonitrile) to improve the recovery of polar analytes by keeping them in a charged state and enhancing protein precipitation.[10]

  • Solvent-to-Plasma Ratio: A ratio of 3:1 (solvent:plasma) is a standard starting point.[11] If recovery is low, increasing this to 4:1 or even 5:1 can improve the completeness of protein removal, releasing more of the protein-bound or trapped analyte.

  • Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) is critical. This minimizes enzymatic activity that could degrade your D-isomer standard and promotes a cleaner, more complete protein crash.

  • Vortexing and Incubation: Do not underestimate the importance of vigorous mixing. Vortex thoroughly for at least 30-60 seconds to ensure the solvent has intimate contact with the entire sample. Following this with a short incubation period (10-20 minutes) at -20°C can further enhance protein precipitation.

ParameterStandard ProtocolOptimization StrategyRationale
Solvent Acetonitrile (ACN)Cold Methanol or Acidified ACN (e.g., 0.1% Formic Acid)Methanol can be more efficient for polar analytes. Acid maintains the analyte's charge, reducing adsorption to plasticware and improving solubility.
Ratio (Solvent:Plasma) 3:1Increase to 4:1 or 5:1Ensures a more complete denaturation and precipitation of plasma proteins, releasing trapped analytes.
Temperature Room Temperature4°C or on iceReduces residual enzymatic activity and improves the formation of a compact protein pellet.
Mixing Brief vortexVigorous vortex (1 min) + Incubation (-20°C for 20 min)Maximizes solvent-protein interaction for a complete crash and enhances the precipitation process.
Q3: I suspect my analyte is getting trapped in the protein pellet after centrifugation. How can I confirm and prevent this?

A3: This is a very common problem, especially for analytes that may be bound to plasma proteins like albumin. The precipitated protein can act like a sponge, trapping a significant portion of your analyte.

Diagnosis and Solution:

  • Pellet Re-extraction: After your initial supernatant collection, add another volume of fresh, cold precipitation solvent to the protein pellet. Vortex vigorously, centrifuge again, and collect the second supernatant. Analyze this second extract separately. If you detect a significant amount of O-octanoyl-D-carnitine, it confirms that analyte trapping is occurring. You can then combine the two supernatants for subsequent steps.

  • Pellet Washing (with caution): An older but relevant study on acylcarnitine extraction highlighted that washing the protein pellet is crucial but must be done correctly.[12] Washing with water can inadvertently remove longer-chain acylcarnitines that are loosely associated with the pellet. However, washing with a dilute acid solution (like the perchloric acid used in the study, or more commonly today, a dilute formic acid solution) can effectively remove trapped, water-soluble interferences while leaving the analyte of interest behind.[12] For O-octanoyl-carnitine, which is of intermediate chain length, a re-extraction (step 1) is generally a safer and more effective strategy than washing.

G start Plasma Sample + Internal Standard add_solvent 1. Add 3-4 volumes of cold Acetonitrile start->add_solvent vortex 2. Vortex vigorously (1 minute) add_solvent->vortex incubate 3. Incubate at -20°C (20 minutes) vortex->incubate centrifuge 4. Centrifuge at high speed (>10,000 x g, 10 min, 4°C) incubate->centrifuge supernatant1 5. Collect Supernatant 1 centrifuge->supernatant1 reextract 6. (Optional Re-extraction) Add 1-2 volumes of fresh solvent to pellet, vortex, and centrifuge again. supernatant1->reextract combine 8. Combine Supernatants supernatant1->combine If not re-extracting supernatant2 7. Collect Supernatant 2 reextract->supernatant2 supernatant2->combine drydown 9. Evaporate to dryness (Nitrogen stream or vacuum) combine->drydown reconstitute 10. Reconstitute in LC mobile phase drydown->reconstitute

Caption: Optimized protein precipitation workflow with re-extraction.

III. Solid-Phase Extraction (SPE) Considerations

If protein precipitation fails to yield adequate recovery or if your sample requires further cleanup, Solid-Phase Extraction (SPE) is the next logical step.

Q4: Would switching to Solid-Phase Extraction (SPE) improve my recovery of O-octanoyl-D-carnitine?

A4: Yes, SPE can significantly improve both recovery and sample cleanliness, but it requires more careful method development. For a zwitterionic compound like O-octanoyl-D-carnitine, a mixed-mode or ion-exchange sorbent is typically the best choice.

Mechanism of Action:

  • Mixed-Mode Cation Exchange SPE: This is the ideal choice. The sorbent has both a reversed-phase component (like C8 or C18) to retain the octanoyl chain and an ion-exchange component (like a sulfonic acid group) to retain the positively charged quaternary amine.

  • Workflow:

    • Load: The sample is loaded under conditions where the analyte will bind (typically acidic pH to ensure the carboxyl group is neutral and the amine is charged).

    • Wash: A weak organic solvent (e.g., methanol) is used to wash away neutral, hydrophobic interferences. A second wash with an acidic buffer can remove hydrophilic interferences.

    • Elute: The analyte is eluted using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the ion-exchange interaction, releasing the analyte.

G cluster_spe SPE Cartridge start Pre-treated Plasma (e.g., diluted with acid) condition 1. Condition SPE Cartridge (Methanol then Water/Buffer) load 2. Load Sample condition->load wash1 3. Wash 1 (e.g., 5% Methanol in Water) Removes polar impurities load->wash1 waste1 Waste load->waste1 Flow-through wash2 4. Wash 2 (e.g., Acetonitrile) Removes non-polar impurities wash1->wash2 waste2 Waste wash1->waste2 Wash elute 5. Elute Analyte (e.g., 5% NH4OH in Methanol) Disrupts ionic interaction wash2->elute waste3 Waste wash2->waste3 Wash collection Collect Eluate elute->collection

Caption: General workflow for Mixed-Mode Cation Exchange SPE.

IV. LC-MS/MS Analysis & Detection

Sometimes, the problem isn't the extraction itself, but rather what happens during the final analysis.

Q5: How can I determine if my low signal is due to poor extraction recovery or a problem during LC-MS/MS analysis, like ion suppression?

A5: This is a critical diagnostic question. You can isolate the source of the problem by performing a post-extraction spike experiment.

Experimental Protocol:

  • Prepare Two Samples:

    • Sample A (Pre-extraction Spike): Take a blank plasma sample, spike it with a known amount of O-octanoyl-D-carnitine, and then perform your entire extraction procedure.

    • Sample B (Post-extraction Spike): Take the same blank plasma, perform the extraction procedure on it first, and then spike the final, clean, reconstituted extract with the same known amount of O-octanoyl-D-carnitine.

  • Analyze and Compare:

    • Analyze both samples by LC-MS/MS.

    • The peak area from Sample B represents your 100% analytical response, accounting for any ion suppression from co-eluting matrix components that were not removed by the extraction.

    • The peak area from Sample A represents the combined effects of extraction recovery AND ion suppression.

  • Calculate Recovery and Matrix Effect:

    • Extraction Recovery (%) = (Peak Area of Sample A / Peak Area of Sample B) * 100

    • Matrix Effect (%) = ( (Peak Area of Sample B / Peak Area of Analyte in Pure Solvent) - 1 ) * 100. A negative value indicates ion suppression.

If your Extraction Recovery is low, your extraction protocol needs optimization. If the recovery is high but the signal in both A and B is much lower than your pure standard, you have a significant ion suppression problem that needs to be addressed through better chromatography or more effective sample cleanup (like SPE).[13]

Detailed Experimental Protocols

Protocol 1: Optimized Protein Precipitation with Re-extraction
  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of your internal standard solution (e.g., O-octanoyl-D-carnitine-d3).

  • Place the tube in an ice bath.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete mixing.

  • Incubate the tube at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Add an additional 200 µL of the cold acetonitrile/formic acid solution to the remaining protein pellet.

  • Vortex for 30 seconds and centrifuge again under the same conditions.

  • Combine the second supernatant with the first.

  • Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. Available at: [Link]

  • Labcorp. (n.d.). Acylcarnitine Profile, Quantitative, Plasma. Retrieved from [Link]

  • Schymanski, E. et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 55(5), 959-966. Available at: [Link]

  • Marconi, C. et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta, 359(1-2), 121-127. Available at: [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

  • Li, Y. et al. (2013). Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler. Journal of Mass Spectrometry, 48(1), 93-101. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439824, O-octanoyl-D-carnitine. Retrieved from [Link]

  • Chace, D. H. et al. (2001). Errors Caused by the Use of D,L-Octanoylcarnitine for Blood-Spot Calibrators. Clinical Chemistry, 47(4), 757-758. Available at: [Link]

  • Vernez, L. et al. (2008). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry, 54(9), 1451-1462. Available at: [Link]

  • Gillingham, M. B. et al. (2019). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. Available at: [Link]

  • Zhang, J. et al. (2024). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Pharmaceutical Analysis, 14(1), 140-148. Available at: [Link]

  • Jemal, M. et al. (2005). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 19(13), 1853-1861. Available at: [Link]

  • Merritt, J. L., & Chang, I. J. (2023). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. Available at: [Link]

  • Jones, B. R. et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Retrieved from [Link]

  • Fishlock, R. C., Bieber, L. L., & Snoswell, A. M. (1984). Sources of error in determinations of carnitine and acylcarnitine in plasma. Clinical Chemistry, 30(2), 316-318. Available at: [Link]

  • Minkler, P. E. et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(3), 39. Available at: [Link]

  • Derks, B. C. et al. (2022). Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study. Journal of Inherited Metabolic Disease, 45(6), 1126-1136. Available at: [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • La Marca, G. et al. (2010). Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 625-632. Available at: [Link]

  • Longo, A. et al. (1995). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after precolumn derivatization with 1-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 672(2), 235-242. Available at: [Link]

  • Gillingham, M. B. et al. (2016). Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD, and LCHADD/TFPD. Molecular Genetics and Metabolism, 118(1), 22-31. Available at: [Link]

  • Adeva-Andany, M. M. et al. (2017). Carnitine Deficiency. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Treem, W. R. et al. (1991). Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation. Journal of Inherited Metabolic Disease, 14(5), 677-688. Available at: [Link]

  • Johnson, D. W. (2003). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(1), 17-22. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123701, Octanoylcarnitine. Retrieved from [Link]

Sources

Optimization

Preventing D-carnitine depletion of intracellular L-carnitine pools

Welcome to the technical support center for researchers investigating the dynamics of D-carnitine and L-carnitine. This resource is designed to provide in-depth guidance on preventing the depletion of intracellular L-car...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the dynamics of D-carnitine and L-carnitine. This resource is designed to provide in-depth guidance on preventing the depletion of intracellular L-carnitine pools by its isomer, D-carnitine. Here, you will find scientifically grounded answers to common experimental questions, detailed protocols, and troubleshooting guides to support your research in cellular metabolism and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between L-carnitine and D-carnitine, and why is this significant for my experiments?

A1: L-carnitine and D-carnitine are stereoisomers, meaning they are mirror images of each other. However, in biological systems, this structural difference is critical. Only L-carnitine is biologically active and essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production. D-carnitine, on the other hand, is not biologically active and can be toxic by competitively inhibiting the uptake and function of L-carnitine. Therefore, when designing experiments, it is crucial to use only the L-isomer of carnitine unless the specific aim is to study the inhibitory effects of the D-isomer. Using a racemic mixture of DL-carnitine can lead to misleading results, including apparent L-carnitine deficiency.

Q2: What is the primary mechanism by which D-carnitine depletes intracellular L-carnitine?

A2: The primary mechanism is competitive inhibition of the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. OCTN2 is a high-affinity, sodium-dependent transporter responsible for the uptake of L-carnitine from the bloodstream into cells and for its reabsorption in the kidneys. D-carnitine competes with L-carnitine for the same binding site on the OCTN2 transporter. Due to this competition, the presence of D-carnitine reduces the rate of L-carnitine transport into cells, leading to a depletion of the intracellular L-carnitine pool. This depletion can impair fatty acid metabolism and cellular energy production.

Understanding the Mechanism: D-Carnitine's Competitive Inhibition of L-Carnitine Transport

The following diagram illustrates the competitive inhibition of the OCTN2 transporter by D-carnitine, leading to reduced intracellular L-carnitine levels.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Carnitine_ext L-Carnitine OCTN2 OCTN2 Transporter L-Carnitine_ext->OCTN2 Binds & Transported D-Carnitine_ext D-Carnitine D-Carnitine_ext->OCTN2 Binds & Competes L-Carnitine_int L-Carnitine Pool OCTN2->L-Carnitine_int Transport Mitochondrion Mitochondrion (Fatty Acid Oxidation) L-Carnitine_int->Mitochondrion Essential for FAO

Caption: Competitive inhibition of the OCTN2 transporter by D-carnitine.

Troubleshooting Guide: Experimental Challenges

Q3: My cells are showing signs of metabolic stress and reduced viability after treatment with a compound that may contain D-carnitine. How can I confirm if L-carnitine depletion is the cause?

A3: This is a common issue when working with compounds that are synthesized as racemic mixtures. To determine if L-carnitine depletion is the underlying cause of the observed cytotoxicity, a systematic approach is required:

Step 1: Quantify Intracellular L-Carnitine Levels. The most direct way to assess L-carnitine depletion is to measure its intracellular concentration. The gold-standard method for this is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is highly sensitive and specific for L-carnitine and its acylated forms.

Step 2: Perform a Rescue Experiment. A rescue experiment can provide strong evidence for L-carnitine depletion-induced toxicity. This involves co-treating your cells with the suspect compound and a high concentration of L-carnitine. If the addition of L-carnitine alleviates the metabolic stress and improves cell viability, it strongly suggests that the compound's toxicity is mediated through L-carnitine depletion.

Step 3: Assess Mitochondrial Function. Since L-carnitine is crucial for fatty acid oxidation (FAO), its depletion will impair mitochondrial respiration when fatty acids are the primary energy source. You can assess this using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of your cells in the presence of a long-chain fatty acid like palmitate. A decrease in FAO-dependent OCR in the presence of your compound, which is rescued by L-carnitine supplementation, would be a key indicator.

Q4: I am trying to measure intracellular L-carnitine, but my results are inconsistent. What are the common pitfalls in sample preparation and analysis?

A4: Inconsistent results in L-carnitine quantification often stem from pre-analytical and analytical variables. Here are some common issues and their solutions:

Problem Potential Cause Recommended Solution
High Variability Between Replicates Incomplete or inconsistent cell lysis.Use a robust lysis buffer containing a detergent (e.g., RIPA buffer) and ensure complete cell disruption through sonication or repeated freeze-thaw cycles.
Artificially Low L-Carnitine Levels Inefficient extraction of L-carnitine from the cell lysate.A common and effective method is protein precipitation with a cold organic solvent like acetonitrile or methanol. Ensure the solvent-to-sample ratio is sufficient to precipitate the majority of proteins.
Overestimation of Free L-Carnitine Hydrolysis of acylcarnitines back to free L-carnitine during sample processing.Avoid acidic conditions and high temperatures during sample preparation. Process samples on ice and store them at -80°C.
Poor Chromatographic Peak Shape Suboptimal mobile phase or column chemistry for a polar molecule like L-carnitine.Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds. Ensure the mobile phase has the appropriate pH and organic solvent composition.

Experimental Protocols

Protocol 1: Quantification of Intracellular L-Carnitine by HPLC-MS/MS

This protocol provides a general framework for the analysis of intracellular L-carnitine. Optimization may be required for specific cell types and instrumentation.

1. Cell Culture and Treatment:

  • Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.

  • Treat cells with D-carnitine, your test compound, and/or L-carnitine for the desired duration.

2. Cell Harvesting and Lysis:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

3. Sample Preparation:

  • Vortex the cell lysate vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis:

  • Column: A HILIC column (e.g., Agilent ZORBAX RRHD HILIC Plus) is recommended.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A to elute L-carnitine.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transition for L-carnitine is typically m/z 162.1 -> 103.1.

5. Data Analysis:

  • Quantify L-carnitine concentration by comparing the peak area to a standard curve generated with known concentrations of L-carnitine.

  • Normalize the L-carnitine concentration to the protein content of the cell lysate, determined by a BCA assay.

Protocol 2: Assessment of Fatty Acid Oxidation with a Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Palmitate-BSA FAO Substrate to measure the effect of D-carnitine on fatty acid oxidation.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

2. Pre-incubation:

  • One hour before the assay, replace the growth medium with Seahorse XF DMEM medium supplemented with 1 mM glutamine, 10 mM glucose, and 1 mM pyruvate.

  • Incubate the cells at 37°C in a non-CO2 incubator.

3. Assay Setup:

  • Prepare the assay medium containing the Seahorse XF Palmitate-BSA FAO Substrate.

  • In separate wells, include control groups (no treatment), D-carnitine treatment, and D-carnitine + L-carnitine co-treatment.

  • Load the Seahorse XF cartridge with compounds to be injected during the assay, such as oligomycin, FCCP, and rotenone/antimycin A, to assess mitochondrial function.

4. Seahorse XF Assay:

  • Place the cell culture microplate in the Seahorse XF Analyzer and run the assay.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time.

5. Data Interpretation:

  • A decrease in OCR after the addition of palmitate in D-carnitine treated cells compared to control cells indicates impaired fatty acid oxidation.

  • A restoration of OCR in the D-carnitine + L-carnitine co-treated cells would confirm that the impairment is due to L-carnitine depletion.

Experimental Workflow: Investigating D-Carnitine Effects

The following workflow provides a logical sequence of experiments to characterize the impact of D-carnitine on your cellular model.

Start Hypothesis: Compound X (containing D-carnitine) causes cellular toxicity. Toxicity_Assay Step 1: Confirm Cytotoxicity (e.g., MTT, LDH assay) Start->Toxicity_Assay L_Carnitine_Quant Step 2: Measure Intracellular L-Carnitine (HPLC-MS/MS) Toxicity_Assay->L_Carnitine_Quant If cytotoxic Rescue_Experiment Step 3: L-Carnitine Rescue Experiment (Co-treat with L-carnitine) L_Carnitine_Quant->Rescue_Experiment If L-carnitine is depleted FAO_Assay Step 4: Assess Fatty Acid Oxidation (Seahorse XF Analyzer) Rescue_Experiment->FAO_Assay If toxicity is rescued Conclusion Conclusion: Toxicity is mediated by D-carnitine induced L-carnitine depletion. FAO_Assay->Conclusion If FAO is impaired and rescued

Caption: A stepwise experimental workflow to investigate D-carnitine-induced cellular toxicity.

References

  • Tsoko, M., Beauseigneur, F., Gresti, J., et al. (1995). Enhancement of activities relative to fatty acid oxidation in the liver of rats depleted of L-carnitine by D-carnitine and a gamma-butyrobetaine hydroxylase inhibitor. Biochemical Pharmacology, 49(10), 1403-10. [Link]

  • Wu, X., Huang, W., Prasad, P. D., et al. (1999). Functional characteristics and tissue distribution pattern of organic cation transporter 2 (OCTN2), an organic cation/carnitine transporter. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1482-92. [Link]

  • Kato, Y., Sugiura, M., Sugiura, T., et al. (2006). Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse. Molecular Pharmacology, 70(3), 829-37. [Link]

  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30-41. [Link]

  • Li, X., Li, Y., & Qin, C. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition, 122(10), 1135-1145. [Link]

  • Bremer, J. (1983). Carnitine--metabolism and functions. Physiological Reviews, 63(4), 1420-80. [Link]

  • WebMD. (n.d.). Acetyl-L-Carnitine. Retrieved from [Link]

  • BioIVT. (n.d.). OCTN2 Transporter Assay. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit. Retrieved from [Link]

  • El-Hattab, A. W., & Almannai, M. (2012). Primary Carnitine Deficiency. In M. P. Adam et al. (Eds.), GeneReviews®. University of Washington, Seattle. [Link]

  • Linus Pauling Institute. (2019). L-Carnitine. Oregon State University. [Link]

  • Solvo Biotechnology. (n.d.). OCTN2 - Transporters. Retrieved from [Link]

  • Hannuniemi, R., & Kontro, P. (1988). L-carnitine uptake by mouse brain synaptosomal preparations: competitive inhibition by GABA. Neurochemical Research, 13(4), 317-23. [Link]

  • Adeva-Andany, M. M., Carneiro-Freire, N., Seco-Filgueira, M., Fernández-Fernández, C., & Mouriño-Bayolo, D. (2019). Mitochondrial β-oxidation of saturated fatty acids in humans. Mitochondrion, 46, 73-90. [Link]

  • Hu, C., et al. (2012). Inhibition of OCTN2-mediated transport of carnitine by etoposide. Molecular Pharmaceutics, 9(4), 921-9. [Link]

  • SOLVO Biotechnology. (n.d.). OCTN2. Retrieved from [Link]

Troubleshooting

Optimizing mobile phase pH for D-octanoylcarnitine retention

Optimizing Mobile Phase pH for D-Octanoylcarnitine Retention in Reversed-Phase Liquid Chromatography (RPLC) This technical guide provides in-depth troubleshooting advice and experimental protocols for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Mobile Phase pH for D-Octanoylcarnitine Retention in Reversed-Phase Liquid Chromatography (RPLC)

This technical guide provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working on the chromatographic analysis of D-octanoylcarnitine. The focus is on leveraging mobile phase pH as a powerful tool to control retention, improve peak shape, and achieve robust, reproducible separations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and foundational questions encountered during method development for D-octanoylcarnitine.

Section 1.1: Fundamental Concepts

Question: Why is mobile phase pH so critical for the retention of D-octanoylcarnitine?

Answer: D-octanoylcarnitine is a zwitterionic molecule. It contains two key functional groups that are influenced by pH:

  • A quaternary ammonium group : This group carries a permanent positive charge, regardless of the mobile phase pH.

  • A carboxylic acid group : This group's charge is pH-dependent. It has an acidic dissociation constant (pKa) of approximately 3.6 - 4.2.[1][2]

In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The polarity of an analyte is heavily influenced by its ionization state; ionized (charged) forms are more polar and therefore exhibit weaker retention (elute earlier)[3].

By manipulating the mobile phase pH relative to the pKa of the carboxylic acid group, you can control the overall charge and polarity of the D-octanoylcarnitine molecule, thereby directly controlling its retention time.[3][4]

dot

Caption: Ionization state of D-octanoylcarnitine vs. pH.

Question: What is the expected retention behavior of D-octanoylcarnitine as I change the mobile phase pH from 3 to 7?

Answer: Based on the principles of ion-suppression chromatography, you should observe the following trend:

  • At low pH (e.g., 2.5 - 3.0): The mobile phase pH is well below the pKa of the carboxylic acid group. This "suppresses" the ionization of the carboxyl group, meaning it will be predominantly in its neutral, protonated form (-COOH). The molecule will have a net positive charge due to the quaternary amine. This form is more hydrophobic than the zwitterionic form, leading to stronger retention on a C18 column.[3][4] Many established LC-MS/MS methods for acylcarnitines capitalize on this by using mobile phases containing 0.1% formic acid.[5]

  • As pH approaches the pKa (pH 3.6 - 4.2): A mixture of the protonated (-COOH) and deprotonated (-COO⁻) forms will exist. This typically results in poor peak shapes (broadening or splitting) because the two forms may have different retention times. It is a best practice to set the mobile phase pH at least one to two units away from the analyte's pKa for robust and reproducible results.[4]

  • At higher pH (e.g., > 5.2): The carboxylic acid group will be fully deprotonated (-COO⁻). The molecule now exists as a zwitterion, with both a positive and a negative charge. While the net charge is zero, the presence of two charged groups makes the molecule highly polar, leading to weaker retention compared to the ion-suppressed state at low pH.[6]

Mobile Phase pHCarboxyl Group StateNet Charge of AnalyteExpected PolarityExpected RPLC Retention
pH < 2.6 Predominantly -COOHCationic (+)Less PolarMaximum
pH ≈ 3.6 Mixture of -COOH & -COO⁻MixtureVariablePoor Peak Shape
pH > 5.2 Predominantly -COO⁻Zwitterionic (0)More PolarMinimum
Section 1.2: Troubleshooting Common Issues

Question: I am seeing very little or no retention of D-octanoylcarnitine on my C18 column. What is the most likely cause?

Answer: The most common cause of poor retention for carnitine-based molecules is a mobile phase pH that is too high.[7] If your mobile phase is unbuffered water/acetonitrile (typically pH 6-7), the D-octanoylcarnitine will be in its highly polar zwitterionic form, leading to minimal interaction with the stationary phase.

Troubleshooting Steps:

  • Verify Mobile Phase pH: Ensure your aqueous mobile phase is acidified. The simplest and most common approach is to add 0.1% formic acid (v/v), which will bring the pH to approximately 2.7.

  • Check Organic Modifier Content: While pH is key, ensure your starting gradient conditions do not contain an excessively high percentage of organic solvent (e.g., acetonitrile or methanol), as this will also weaken retention.

  • Consider an Alternative Stationary Phase: If retention is still insufficient even at low pH, consider a column with a different chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed to retain highly polar compounds.[8]

Question: My peak shape for D-octanoylcarnitine is broad and asymmetrical. How can I improve it?

Answer: Poor peak shape for ionizable compounds is often related to either secondary interactions with the stationary phase or operating too close to the analyte's pKa.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: As mentioned, operating near the pKa (~3.6) can cause peak broadening. Ensure your mobile phase pH is either ≤ 2.8 or ≥ 5.5. For RPLC, a low pH is almost always preferable for good retention.

  • Check for Silanol Interactions: The permanent positive charge on D-octanoylcarnitine can interact with deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary ionic interaction can lead to peak tailing.

    • Solution: Working at a low pH (e.g., 2.7 with formic acid) neutralizes most of these silanol groups (Si-OH), minimizing these unwanted interactions.[4]

  • Use a Modern, End-capped Column: High-purity, modern C18 columns are extensively end-capped to minimize the number of free silanol groups, making them much more suitable for analyzing basic/cationic compounds.

Question: Is an ion-pairing agent necessary for D-octanoylcarnitine analysis?

Answer: Generally, no. For most modern LC-MS applications, ion-pairing agents are avoided because they are non-volatile and can cause significant ion suppression in the mass spectrometer source. The ion-suppression method (using a low pH mobile phase) is far more common and effective.

However, for UV-based detection where MS compatibility is not a concern, an ion-pairing agent like sodium 1-heptanesulfonate can be used.[9] The agent pairs with the cationic quaternary amine, forming a neutral, more hydrophobic complex that enhances retention. This approach is typically considered a secondary strategy if ion suppression fails to provide adequate results.[7]

Part 2: Experimental Protocol for pH Optimization

This section provides a systematic workflow for determining the optimal mobile phase pH for D-octanoylcarnitine retention.

Objective:

To evaluate the effect of mobile phase pH on the retention time and peak shape of D-octanoylcarnitine and identify the optimal pH for a robust RPLC method.

Materials:
  • D-octanoylcarnitine standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), ~99% purity

  • Ammonium formate

  • Ammonium acetate

  • Calibrated pH meter

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

dot

G cluster_prep Mobile Phase Preparation cluster_exp Chromatographic Runs start Start: Prepare D-octanoylcarnitine Stock Solution prep_A1 Buffer A1: 0.1% Formic Acid in Water (pH ≈ 2.7) start->prep_A1 prep_B Buffer B: 0.1% Formic Acid in ACN run1 Run 1: Isocratic Elution with Buffer A1/B (e.g., 80:20 v/v) prep_A1->run1 prep_A2 Buffer A2: 10 mM Ammonium Formate in Water, pH 4.0 run2 Run 2: Isocratic Elution with Buffer A2/B (e.g., 80:20 v/v) prep_A2->run2 prep_A3 Buffer A3: 10 mM Ammonium Acetate in Water, pH 6.0 run3 Run 3: Isocratic Elution with Buffer A3/B (e.g., 80:20 v/v) prep_A3->run3 analysis Data Analysis: Compare Retention Time (RT), Peak Asymmetry, and Efficiency run1->analysis run2->analysis run3->analysis decision Optimal pH Found? analysis->decision end End: Method Finalized decision->end Yes refine Refine: Test intermediate pH values or adjust gradient decision->refine No refine->run1

Caption: Workflow for a systematic pH scouting experiment.

Step-by-Step Methodology:
  • Prepare Analyte Stock: Prepare a 1 mg/mL stock solution of D-octanoylcarnitine in 50:50 water:acetonitrile. Create a working standard at 10 µg/mL by diluting the stock in the same solvent.

  • Prepare Aqueous Mobile Phases (Buffer A):

    • Condition 1 (Low pH): Mobile Phase A1: Add 1 mL of formic acid to 999 mL of HPLC-grade water (0.1% FA). The final pH should be ~2.7. No adjustment is needed.

    • Condition 2 (Mid pH): Mobile Phase A2: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 4.0 using formic acid.

    • Condition 3 (Higher pH): Mobile Phase A3: Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.0 using acetic acid.

  • Prepare Organic Mobile Phase (Buffer B):

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile (0.1% FA in ACN). Using the same additive in both mobile phases helps to maintain a stable baseline during gradient elution.

  • Set Up Chromatographic System:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Column Temperature: 40 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Detection: Mass Spectrometer (or UV at 210 nm)

    • Initial Method: Start with a simple 5-minute isocratic hold at 20% B to quickly assess retention.

  • Execute the pH Scouting Runs:

    • Equilibrate the column for at least 15 minutes with the initial mobile phase composition (e.g., 80% A1 / 20% B).

    • Inject the working standard and record the chromatogram.

    • Flush the system thoroughly and repeat the equilibration and injection for Mobile Phase A2 and then A3.

  • Analyze the Results:

    • Retention Time (RT): Compare the RT of D-octanoylcarnitine under the three pH conditions. You should observe the longest RT at pH 2.7.

    • Peak Asymmetry: Calculate the asymmetry factor (As) for each peak. An ideal peak has As = 1.0. Values between 0.9 and 1.5 are generally acceptable.

    • Efficiency: Observe the theoretical plates (N) or peak width. The optimal pH will yield a sharp, narrow peak.

    • Based on the data, the low pH condition (0.1% Formic Acid) will almost certainly provide the best combination of retention and peak shape.

    • Once the optimal pH is confirmed, you can proceed to develop a gradient elution method to separate D-octanoylcarnitine from other analytes in your sample.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123701, Octanoylcarnitine. PubChem. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound L-Octanoylcarnitine (FDB022246). FooDB. Retrieved from [Link]

  • Khedr, A., & Darwish, I. (2015). Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. ResearchGate. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]

  • Vernez, L., et al. (2005). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. Retrieved from [Link]

  • Kazoka, H. (2018). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: O-Octanoyl-D-Carnitine Stability Guide

Executive Summary & Core Stability Directive O-Octanoyl-D-carnitine is the non-physiological enantiomer of the medium-chain acylcarnitine, octanoylcarnitine. While chemically similar to the biological L-isomer, its stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Directive

O-Octanoyl-D-carnitine is the non-physiological enantiomer of the medium-chain acylcarnitine, octanoylcarnitine. While chemically similar to the biological L-isomer, its stability profile is governed by two distinct factors: chemical ester hydrolysis (primary risk) and enzymatic resistance (secondary advantage).

The Golden Rule:

Do NOT exceed 3 freeze-thaw cycles. While O-octanoyl-D-carnitine exhibits resistance to specific mitochondrial transferases (unlike its L-isomer counterpart), the ester bond linking the octanoyl group to the carnitine backbone is thermodynamically unstable in aqueous environments. Repeated phase transitions (freezing/thawing) accelerate hydrolysis by concentrating solutes and changing pH in the micro-environment of the sample.

Critical Stability FAQ

Q1: Does the D-isomer degrade differently than the L-isomer?

A: Chemically, no ; Biologically, yes .

  • Chemical Hydrolysis: Both enantiomers share the same ester bond susceptibility. In aqueous buffers or improperly stored solvents, water attacks the carbonyl carbon, cleaving the octanoyl group. This reaction is pH- and temperature-dependent.

  • Enzymatic Stability: The D-isomer is generally more stable in biological matrices (plasma/tissue homogenates) because it is not a substrate for stereoselective enzymes like Carnitine Palmitoyltransferase (CPT) or Carnitine Octanoyltransferase (CROT), which rapidly metabolize the L-form. However, non-specific plasma esterases may still degrade it.

Q2: What is the maximum safe number of freeze-thaw cycles?

A: Three (3) cycles is the validated limit for quantitative recovery (>95%). Data indicates that medium-chain acylcarnitines (C6-C10) hydrolyze at a rate of approximately 17% under high-stress conditions (e.g., acidic derivatization at high heat), and repeated freeze-thaw cycles in aqueous matrices mimic this stress by creating "freeze-concentration" zones where acidity spikes, catalyzing hydrolysis.

Q3: Can I store stock solutions in water?

A: Absolutely not. Water is the reactant that drives degradation.

  • Correct Storage: Methanol (MeOH) or Acetonitrile (ACN) at -20°C or -80°C.

  • Incorrect Storage: Aqueous buffers (PBS, Saline) or water at 4°C.

  • Why? In water, the half-life of the ester bond is significantly reduced. In 100% Methanol, the compound is stable for >1 year at -20°C.

Troubleshooting Guide: Diagnosing Instability

Use this guide if you observe unexpected data in your LC-MS/MS or HPLC assays.

SymptomProbable CauseVerification StepCorrective Action
Rising C0 Signal (Free Carnitine)Hydrolysis of the octanoyl ester bond.Check for a corresponding increase in Octanoic Acid (m/z 143 in neg mode) or loss of C8 parent peak.Prepare fresh stock in 100% MeOH. Avoid aqueous dilution until immediately before analysis.
Non-Linear Standard Curve Adsorption to plasticware or precipitation.Compare signal in glass vs. polypropylene vials.Use silanized glass vials for low-concentration standards to prevent non-specific binding.
Retention Time Shift pH fluctuation in mobile phase.Check LC mobile phase pH; Acylcarnitines are zwitterionic and sensitive to pH.Ensure mobile phase contains 0.1% Formic Acid or Ammonium Formate to stabilize ionization state.
Signal Loss after Thawing Precipitation or Cold-Denaturation .Vortex sample for 30s after thaw; inspect for turbidity.Sonicate for 5 mins after thawing to redissolve micro-precipitates.

Mechanism of Degradation (Visualized)

The primary threat to O-octanoyl-D-carnitine is Ester Hydrolysis . This pathway is irreversible and results in the loss of the octanoyl chain.

G cluster_0 Degradation Pathway C8 O-Octanoyl-D-Carnitine (Intact Standard) Transition Freeze-Thaw Stress (pH spikes, Ice Crystal formation) C8->Transition Sample Thawed Water H2O (Moisture/Aqueous Buffer) Water->Transition Reactant C0 D-Carnitine (Free Carnitine) Transition->C0 Hydrolysis (Degradation) FA Octanoic Acid (Fatty Acid) Transition->FA Cleavage

Figure 1: The hydrolysis pathway of O-octanoyl-D-carnitine accelerated by freeze-thaw stress.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a master stock that remains stable for >12 months.

  • Weighing: Weigh O-octanoyl-D-carnitine powder into a glass vial (avoid plastic to prevent static/sticking).

  • Solvent Addition: Dissolve in 100% Methanol (LC-MS Grade) .

    • Target Concentration: 1 mg/mL or 10 mM.

    • Note: Do not use DMSO if not necessary; Methanol is easier to evaporate and less hygroscopic.

  • Aliquot: Immediately divide into small aliquots (e.g., 50 µL) in screw-cap cryovials.

    • Reason: This enforces a "Single-Use" policy, eliminating freeze-thaw cycles entirely for the stock.

  • Storage: Store at -80°C .

Protocol B: Freeze-Thaw Stability Validation

Purpose: To verify if your specific biological matrix (plasma, tissue) affects stability.

G cluster_cycles Cycling Process Start Spike Matrix (Plasma/Buffer) with O-Octanoyl-D-Carnitine Split Split into 4 Aliquots Start->Split Cycle0 Aliquot 1: Analyze Immediately (Control) Split->Cycle0 Cycle1 Aliquot 2: Freeze -80°C / Thaw RT (1 Cycle) Split->Cycle1 Cycle2 Aliquot 3: Freeze -80°C / Thaw RT (2 Cycles) Split->Cycle2 Cycle3 Aliquot 4: Freeze -80°C / Thaw RT (3 Cycles) Split->Cycle3 Analysis LC-MS/MS Quantification Cycle0->Analysis Cycle1->Analysis Cycle2->Analysis Cycle3->Analysis Decision Compare Area Ratio vs Control Analysis->Decision

Figure 2: Experimental workflow for validating freeze-thaw stability in your specific matrix.

Step-by-Step:

  • Spike: Add O-octanoyl-D-carnitine to your matrix (e.g., plasma) at a relevant concentration (e.g., 1 µM).

  • Aliquot: Split into 4 tubes.

  • Cycle:

    • Tube 1: Analyze immediately (0 Cycles).

    • Tube 2: Freeze at -80°C for >1 hour, thaw at Room Temp (RT) (1 Cycle).

    • Tube 3: Repeat freeze/thaw 2x.

    • Tube 4: Repeat freeze/thaw 3x.

  • Analyze: Run all samples in a single LC-MS/MS batch.

  • Criteria: If the signal of Tube 4 is <90% of Tube 1, your matrix is incompatible with multiple cycles.

References

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[1][2][3][4] Link

  • Fingerhut, R., et al. (2014). Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry.[1][5][6][7] Link

  • Kato, T., et al. (2020). Functional differences between L- and D-carnitine in metabolic regulation.[8][9] British Journal of Nutrition. Link

  • Johnson, D. W. (1999). Altered acylcarnitine profile in dried blood spots of patients with MCAD deficiency. Journal of Inherited Metabolic Disease. Link

Sources

Troubleshooting

Removing D-octanoylcarnitine contamination from biological samples

Welcome to the technical support center for managing D-octanoylcarnitine contamination in biological samples. This guide is designed for researchers, scientists, and professionals in drug development who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing D-octanoylcarnitine contamination in biological samples. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific contaminant. Here, we provide in-depth, field-proven insights and validated protocols to help you identify, troubleshoot, and effectively remove D-octanoylcarnitine, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is D-octanoylcarnitine and why is it a concern in my samples?

D-octanoylcarnitine (C8) is a medium-chain acylcarnitine, an ester of carnitine and octanoic acid. In clinical and research settings, it is a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] However, its presence as a contaminant can be a significant problem for several reasons:

  • Signal Interference: It can create a high background signal in analytical techniques like mass spectrometry (MS), potentially masking the signal of your target analytes, especially if they have a similar mass-to-charge ratio (m/z).[3]

  • Isobaric Interference: D-octanoylcarnitine can be isobaric (having the same nominal mass) with other important biological molecules or drug metabolites, leading to misidentification or inaccurate quantification. The inability to distinguish between key isobaric species is a known limitation of methods like flow-injection tandem mass spectrometry.[4]

  • Ion Suppression: As a highly ionizable compound, it can suppress the ionization of co-eluting target analytes in the MS source, leading to reduced sensitivity and inaccurate quantification.[3]

Q2: What are the most common sources of D-octanoylcarnitine contamination?

Identifying the source of contamination is the first critical step in remediation. Common sources include:

  • Cross-Contamination: The most frequent source is cross-contamination from positive controls or previously analyzed samples with high concentrations of acylcarnitines.

  • Reagents and Solvents: While less common, impurities can exist in solvents, buffers, or derivatization reagents. It is recommended to evaluate the quality of solvents, as different vendors may have varying levels of purity.[5]

  • Laboratory Equipment: Pipette tips, collection tubes, and well plates can sometimes be a source of leachable contaminants, although this is less specific to octanoylcarnitine.

  • Sample Handling: Improper sample handling procedures can introduce contaminants from various surfaces or instruments within the lab.

Q3: How can I confirm that D-octanoylcarnitine is the contaminant affecting my analysis?

If you observe an unexpectedly high or noisy baseline, or a consistent interfering peak at the m/z of octanoylcarnitine, you should perform the following diagnostic checks:

  • Analyze a Method Blank: Prepare and analyze a blank sample (e.g., HPLC-grade water or your sample matrix surrogate) using the exact same procedure, reagents, and vials as your experimental samples. If the interfering peak is present in the blank, the contamination source is likely within your reagents, solvents, or system.[6]

  • System Flush: Thoroughly flush your LC-MS system with a strong solvent solution (e.g., a high percentage of isopropanol or acetonitrile) to remove accumulated contaminants.[5]

  • Source Cleaning: If the background remains high after flushing, it may indicate contamination of the MS ion source. Cleaning the ion source components like the cone, needle, and transfer tube can often resolve this issue.[7]

  • High-Resolution MS: If available, use a high-resolution mass spectrometer to obtain an accurate mass measurement of the contaminant. This can help confirm its elemental formula and distinguish it from other potential isobaric interferences.[5]

Troubleshooting Guides & Removal Protocols

Issue 1: Persistent High Background Signal Attributed to D-octanoylcarnitine

A high background signal from D-octanoylcarnitine contamination can severely impact the limit of detection (LOD) and limit of quantification (LOQ) for your analytes of interest.[6] The primary goal is to remove the contaminant from the sample matrix before injection into the LC-MS system.

SPE is a highly effective technique for sample cleanup that separates compounds based on their physical and chemical properties.[8] For D-octanoylcarnitine, which possesses a permanent positive charge from its quaternary amine and a hydrophobic C8 acyl chain, a mixed-mode or cation-exchange sorbent is ideal.[9]

Workflow Diagram: SPE Cleanup for Contaminant Removal

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Pretreat Pre-treat Sample (e.g., Acidify) Sample->Pretreat Load Load Sample Pretreat->Load Introduce to SPE Condition Condition SPE Cartridge Condition->Load Wash Wash (Remove Impurities) Load->Wash Elute Elute (Collect Analyte) Wash->Elute Contaminant remains bound Dry Evaporate & Reconstitute Elute->Dry Clean Fraction Analyze LC-MS Analysis Dry->Analyze

Caption: SPE workflow for removing polar contaminants.

Detailed Protocol: Mixed-Mode Cation Exchange SPE

This protocol is designed to retain D-octanoylcarnitine on the sorbent while allowing less polar or neutral analytes to be eluted.

  • Principle: Mixed-mode SPE cartridges (e.g., Waters Oasis MCX) utilize both reversed-phase and strong cation-exchange retention mechanisms. By carefully selecting pH and solvent strength for the loading, washing, and elution steps, we can achieve selective separation.[9]

  • Step-by-Step Methodology:

    • Cartridge Conditioning: Condition an Oasis MCX (30 mg, 1 mL) cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not let the sorbent bed go dry.[8]

    • Sample Pre-treatment: Precipitate proteins from your plasma or serum sample by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging at 10,000 x g for 10 minutes.[10] Dilute the supernatant 1:1 with 4% phosphoric acid in water. This ensures the quaternary amine of the carnitine is positively charged.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 drop/second).

    • Wash Step 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 0.1 M HCl. This will disrupt weak ionic interactions without eluting the strongly-bound carnitine.

    • Wash Step 2 (Remove Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. This step removes non-polar compounds that are retained by the reversed-phase mechanism. Your analyte of interest might elute here if it is neutral or weakly retained. Crucially, collect this fraction if your target analyte is expected to be less polar than octanoylcarnitine.

    • Elution (Discard Contaminant): The D-octanoylcarnitine remains bound to the sorbent. It can be eluted and discarded using 1 mL of 5% ammonium hydroxide in methanol. This strong base neutralizes the cation-exchange sites, releasing the contaminant.

    • Analysis: Dry down the collected fraction from Step 5, reconstitute in an appropriate solvent, and proceed with LC-MS analysis.

  • Self-Validation: Always process a negative control (blank matrix) and a positive control (blank matrix spiked with your analyte and a known amount of D-octanoylcarnitine) in parallel. This will confirm that the method is effectively removing the contaminant while achieving good recovery of your target analyte.[11]

If sample preparation methods are insufficient or undesirable, optimizing the chromatographic separation can resolve the contaminant from your analyte of interest.[12]

Troubleshooting Decision Tree: Chromatographic Optimization

Chromatography_Troubleshooting Start Co-elution of Analyte and Contaminant Q_Column Is column chemistry optimal for separation? Start->Q_Column ChangeColumn Switch Column Type (e.g., HILIC, Mixed-Mode) Q_Column->ChangeColumn No Q_Gradient Is the gradient slope adequate? Q_Column->Q_Gradient Yes ChangeColumn_Desc HILIC separates based on polarity. Mixed-mode offers dual retention. ChangeColumn->ChangeColumn_Desc ChangeColumn->Q_Gradient ModifyGradient Decrease Gradient Slope (Increase run time) Q_Gradient->ModifyGradient No Q_MobilePhase Can mobile phase be modified? Q_Gradient->Q_MobilePhase Yes ModifyGradient_Desc A shallower gradient increases resolution between peaks. ModifyGradient->ModifyGradient_Desc ModifyGradient->Q_MobilePhase ModifyMobilePhase Adjust pH or Ion-Pairing Reagent Q_MobilePhase->ModifyMobilePhase Yes Success Successful Separation Q_MobilePhase->Success No ModifyMobilePhase_Desc Affects analyte/contaminant ionization and retention. ModifyMobilePhase->ModifyMobilePhase_Desc ModifyMobilePhase->Success

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Evaluating Anti-L-Carnitine Antibody Specificity &amp; D-Isomer Cross-Reactivity

Executive Summary: The Stereospecificity Challenge In metabolic research and pharmacokinetic (PK) profiling, the distinction between L-carnitine (the biologically active enantiomer) and D-carnitine (the biologically inac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereospecificity Challenge

In metabolic research and pharmacokinetic (PK) profiling, the distinction between L-carnitine (the biologically active enantiomer) and D-carnitine (the biologically inactive, potentially toxic impurity) is non-negotiable. While L-carnitine transports long-chain fatty acids into the mitochondria for


-oxidation, D-carnitine acts as a competitive antagonist, depleting tissue L-carnitine pools and inhibiting carnitine acyltransferases.

For researchers utilizing immunoassays (ELISA, IHC, Western Blot), the cross-reactivity of anti-carnitine antibodies with the D-isomer represents a critical failure mode. An antibody that cannot distinguish between the two enantiomers will yield falsely elevated L-carnitine readings, masking potential D-carnitine contamination or toxicity.

This guide objectively compares the performance of high-specificity Monoclonal Anti-L-Carnitine Antibodies against polyclonal alternatives and enzymatic methods. It provides a validated experimental framework to quantify cross-reactivity, ensuring data integrity in high-stakes studies.

Scientific Context: Mechanism of Interference[1][2][3]

The structural difference between L- and D-carnitine lies solely in the orientation of the hydroxyl group at the chiral carbon (C3). Standard polyclonal antibodies often recognize the trimethylammonium tail or the carboxylate head—features identical in both isomers—leading to high cross-reactivity.

  • L-Carnitine: Binding site accessible to specific monoclonal epitopes (e.g., spatial conformation of the 3-OH group).

  • D-Carnitine: Steric hindrance prevents binding if the antibody is paratope-optimized for the L-configuration.

Why It Matters
FeatureL-CarnitineD-CarnitineImpact of Cross-Reactivity
Biological Role Fatty acid transport (Active)Competitive Antagonist (Inactive/Toxic)False estimation of metabolic flux.
Origin Endogenous / DietarySynthetic impurityUndetected impurities in drug formulations.
Regulatory Status FDA Approved SupplementRestricted ImpurityCompliance failure in QC release testing.

Comparative Analysis: Antibody Performance vs. Alternatives

The following table synthesizes performance metrics for the three primary detection methodologies. Data is derived from comparative validation studies of commercial reagents.

Table 1: Specificity & Performance Comparison
FeatureMonoclonal Anti-L-Carnitine (Rec.) Polyclonal Anti-Carnitine Enzymatic Assay (L-Carnitine Dehydrogenase)
D-Isomer Cross-Reactivity < 1% (Clone Dependent)5% - 15% (High Risk)~0% (Stereospecific Enzyme)
Sensitivity (LOD) High (ng/mL range)Medium (µg/mL range)Medium (µg/mL range)
Throughput High (96/384-well ELISA)High (ELISA)Medium (Spectrophotometric)
Matrix Tolerance Excellent (Serum, Plasma, Tissue)Good, but prone to backgroundLow (Sensitive to pH/Salts)
Primary Use Case PK Studies, Trace Detection, IHCGeneral Screening (Qualitative)Bulk Quantification, QC

Expert Insight: While enzymatic assays (using L-carnitine dehydrogenase) offer near-perfect specificity, they lack the sensitivity required for trace analysis in complex biological matrices. A validated monoclonal antibody bridges this gap, offering ELISA-level sensitivity with specificity approaching that of enzymatic methods.

Experimental Protocol: Validating Cross-Reactivity

To trust your immunoassay data, you must empirically determine the Cross-Reactivity (CR) of your specific antibody lot. Do not rely solely on the manufacturer's datasheet.

Method: Competitive ELISA for D-Isomer Interference

This protocol calculates the


 shift between the analyte (L-carnitine) and the interferent (D-carnitine).
Reagents Required:
  • Capture Antigen: L-Carnitine-BSA conjugate (coated on plate).

  • Primary Antibody: Anti-L-Carnitine Monoclonal Antibody (Test Subject).

  • Competitors:

    • Standard: Pure L-Carnitine (Series A).

    • Interferent: Pure D-Carnitine (Series B).

Step-by-Step Workflow:
  • Plate Coating: Coat 96-well microplate with L-Carnitine-BSA (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 3% BSA in PBS for 2 hours at RT to prevent non-specific binding.

  • Competition Step (Critical):

    • Prepare serial dilutions of L-Carnitine (0.01 to 1000 µg/mL).

    • Prepare serial dilutions of D-Carnitine (0.01 to 1000 µg/mL).

    • Mix antibody (fixed concentration, e.g., 1:1000 dilution) with each competitor dilution 1:1.

    • Incubate mixtures for 1 hour at RT (Pre-incubation allows equilibrium binding).

  • Incubation: Transfer pre-incubated mixtures to the coated plate. Incubate 1 hour at RT.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Wash 5x.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure OD450.

Data Analysis & Calculation:

Plot the Optical Density (OD) vs. Log[Concentration] for both isomers. Determine the concentration required to inhibit 50% of the maximum signal (


).


  • Pass Criteria: CR < 1.0% (for high-specificity applications).

  • Fail Criteria: CR > 5.0% (Antibody cannot distinguish isomers reliably).

Visualizations

Diagram 1: Competitive ELISA Workflow for Specificity Testing

This diagram illustrates the logical flow of the validation protocol described above.

ELISA_Workflow cluster_prep 1. Competitor Preparation Start Start: Antibody Validation L_Series L-Carnitine Dilutions (Analyte) Start->L_Series D_Series D-Carnitine Dilutions (Interferent) Start->D_Series Mix Mix with Fixed [Antibody] L_Series->Mix D_Series->Mix Equilibrium Liquid Phase Equilibrium (1 hr Pre-incubation) Mix->Equilibrium Plate Transfer to Coated Plate (L-Carnitine-BSA) Equilibrium->Plate Wash Wash & Detect (HRP-Secondary) Plate->Wash Calc Calculate IC50 & %CR Wash->Calc

Caption: Workflow for determining the Cross-Reactivity (CR) of anti-carnitine antibodies using a competitive inhibition ELISA format.

Diagram 2: Decision Matrix for Method Selection

When should you use an antibody versus an enzymatic assay?

Method_Selection Start Select Detection Method Q1 Is D-Carnitine differentiation CRITICAL? Start->Q1 Q2 Sample Matrix Type? Q1->Q2 Yes pAb Polyclonal Antibody (General Screening) Q1->pAb No Branch_Yes Yes Branch_No No (Total Carnitine) Enzymatic Enzymatic Assay (L-Carnitine Dehydrogenase) Q2->Enzymatic Simple LCMS LC-MS/MS (Gold Standard) Q2->LCMS Complex (Absolute Specificity) mAb Validated Monoclonal Ab (ELISA/IHC) Q2->mAb Complex (High Sensitivity) Simple Simple (Buffer/Drug Formulation) Complex Complex (Serum/Tissue/Cells)

Caption: Decision tree for selecting the optimal carnitine detection method based on specificity requirements and sample matrix complexity.

References

  • Marini, S., et al. (1996).[1] "Production and Characterization of Monoclonal Antibodies Against L-carnitine." Clinica Chimica Acta. Link

  • Sanchez-Hernandez, L., et al. (2010). "Sensitive determination of D-carnitine as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry." Journal of Chromatography A. Link

  • Kou, L., et al. (2017). "Dual targeting of l-carnitine-conjugated nanoparticles to OCTN2 and ATB0,+ to deliver chemotherapeutic agents for colon cancer therapy." Drug Delivery. Link

  • Tate, S., & Ward, G. (2004). "Interferences in Immunoassay." Clinical Biochemist Reviews. Link

  • Woolf, D. A., et al. (2020). "Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine." Journal of AOAC International. Link

Sources

Comparative

A Comparative Guide to the Cytotoxicity of D-Octanoylcarnitine versus L-Octanoylcarnitine for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cytotoxic profiles of D-octanoylcarnitine and L-octanoylcarnitine. Synthesizing established biochemical principles with field-proven experimental methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cytotoxic profiles of D-octanoylcarnitine and L-octanoylcarnitine. Synthesizing established biochemical principles with field-proven experimental methodologies, this document is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to understand the differential cellular impacts of these stereoisomers.

Introduction: The Significance of Stereochemistry in Acylcarnitine Function and Toxicity

L-carnitine and its acyl esters are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The stereoisomeric form of carnitine is critical, as the enzymatic machinery of the cell is exquisitely selective for the L-isomer.[3] The D-isomer of carnitine is not biologically active and can act as an antagonist to L-carnitine, leading to detrimental cellular effects.[3] This guide will explore the ramifications of this stereoselectivity in the context of octanoylcarnitine, a medium-chain acylcarnitine.

The Biochemical Basis for Differential Cytotoxicity: Enantioselectivity of Carnitine Acyltransferases

The differential cytotoxicity of D- and L-octanoylcarnitine is rooted in the stereospecificity of the carnitine acyltransferase enzyme family. These enzymes, including carnitine octanoyltransferase (CROT) and carnitine palmitoyltransferases (CPTs), are responsible for the reversible transfer of acyl groups between carnitine and Coenzyme A (CoA).[4]

L-Octanoylcarnitine is a natural substrate for these enzymes.[5] It is recognized by carnitine acyltransferases and can be converted to octanoyl-CoA within the mitochondrial matrix or peroxisomes, thereby participating in cellular metabolic pathways.[6][7]

D-Octanoylcarnitine , on the other hand, is poorly recognized by these enzymes. Its presence can competitively inhibit the transport and metabolism of the essential L-acylcarnitines.[3] This inhibition can lead to a state of functional L-carnitine deficiency, disrupting fatty acid oxidation and leading to the accumulation of toxic lipid intermediates.[8][9]

This disruption of cellular metabolism by the D-isomer is a primary driver of its cytotoxic effects. Studies in animal models have demonstrated that administration of D-carnitine can induce lipotoxicity, hepatic inflammation, oxidative stress, and apoptosis.[8][9]

Experimental Framework for Comparative Cytotoxicity Analysis

To empirically assess the comparative cytotoxicity of D- and L-octanoylcarnitine, a series of well-established in vitro assays can be employed. The following sections outline a robust experimental design and present illustrative data based on the expected outcomes derived from the biochemical principles discussed above.

Cell Line Selection

A human hepatoma cell line, such as HepG2, is a relevant model for these studies due to the liver's central role in fatty acid metabolism and detoxification.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of D- and L-octanoylcarnitine.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed HepG2 cells in 96-well plates treat Treat cells with varying concentrations of D-octanoylcarnitine and L-octanoylcarnitine start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Assay (Apoptosis) treat->annexin jc1 JC-1 Assay (Mitochondrial Membrane Potential) treat->jc1 analyze Analyze and compare IC50 values, apoptosis rates, and mitochondrial depolarization mtt->analyze annexin->analyze jc1->analyze

Caption: Experimental workflow for comparative cytotoxicity analysis.

Quantitative Data Summary: Illustrative Results

The following tables summarize the expected quantitative outcomes from the comparative cytotoxicity assays. These are illustrative data, reflecting the anticipated higher toxicity of the D-isomer.

Table 1: Cell Viability (MTT Assay) - IC50 Values

CompoundIC50 (µM) after 48h exposure
L-Octanoylcarnitine > 500
D-Octanoylcarnitine 150

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction (Annexin V/PI Staining)

Treatment (200 µM for 24h)% Apoptotic Cells (Annexin V positive)
Control (Untreated) 5%
L-Octanoylcarnitine 8%
D-Octanoylcarnitine 45%

Table 3: Mitochondrial Membrane Potential (JC-1 Assay)

Treatment (200 µM for 24h)% Cells with Depolarized Mitochondria (Green Fluorescence)
Control (Untreated) 4%
L-Octanoylcarnitine 7%
D-Octanoylcarnitine 55%

Mechanistic Insights: Signaling Pathways

The cytotoxic effects of D-octanoylcarnitine are likely mediated through the induction of cellular stress pathways culminating in apoptosis. The disruption of mitochondrial function is a key initiating event.

G D_Oct D-Octanoylcarnitine CPT_inhibit Inhibition of Carnitine Acyltransferases D_Oct->CPT_inhibit FAO_disrupt Disrupted Fatty Acid Oxidation CPT_inhibit->FAO_disrupt Mito_dys Mitochondrial Dysfunction FAO_disrupt->Mito_dys ROS Increased ROS Production Mito_dys->ROS MMP_loss Loss of Mitochondrial Membrane Potential Mito_dys->MMP_loss Apoptosis Apoptosis ROS->Apoptosis MMP_loss->Apoptosis

Caption: Proposed signaling pathway for D-octanoylcarnitine-induced cytotoxicity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay[10][11][12][13]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of D-octanoylcarnitine or L-octanoylcarnitine. Include untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay[14][15][16][17][18]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat HepG2 cells with D- and L-octanoylcarnitine as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

JC-1 Mitochondrial Membrane Potential Assay[19][20][21][22][23]

This assay uses the fluorescent probe JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.

  • Cell Culture and Treatment: Culture and treat HepG2 cells with D- and L-octanoylcarnitine.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove excess JC-1.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

    • Healthy cells (high mitochondrial membrane potential): JC-1 forms aggregates that emit red fluorescence.

    • Apoptotic cells (low mitochondrial membrane potential): JC-1 remains in its monomeric form and emits green fluorescence.

  • Data Analysis: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Conclusion

References

  • National Center for Biotechnology Information. Gene: CROT carnitine O-octanoyltransferase (human). Available from: [Link]

  • Okui et al. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids. Frontiers in Cardiovascular Medicine. 2024.
  • Wikipedia. Carnitine O-octanoyltransferase. Available from: [Link]

  • Simeng et al. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. 2021.
  • ResearchGate. Changes in carnitine octanoyltransferase activity induce alteration in fatty acid metabolism. Available from: [Link]

  • Loo et al. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry. 2018.
  • Ramsay RR, Gandour RD, van der Leij FR. Carnitine acyltransferases and their influence on CoA pools in health and disease. Molecular Aspects of Medicine. 2004.
  • McCullough et al. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. American Journal of Physiology-Endocrinology and Metabolism. 2011.
  • Zierz S, Engel AG. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A.
  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. Available from: [Link]

  • Jogl G, Tong L. Structure and Function of Carnitine Acyltransferases. Annals of the New York Academy of Sciences. 2004.
  • Gross CJ, Henderson LM, Savaiano DA. Uptake of L-carnitine, D-carnitine and acetyl-L-carnitine by isolated guinea-pig enterocytes. Biochimica et Biophysica Acta. 1986.
  • Didenko VV. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse. International Journal of Molecular Sciences. 2021.
  • Du K, Ramachandran A, Jaeschke H. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans. Metabolites. 2016.
  • Zierz S, Engel AG. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle. Biochemical Journal. 1987.
  • Li et al. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition. 2019.
  • ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

  • National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Wu JW, et al. Structure and function of carnitine acyltransferases. Journal of Biological Chemistry. 2003.
  • Jones LL, et al. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine.
  • Vernez et al. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. 2016.
  • Chase JF, Tubbs PK. The substrate specificity of carnitine acetyltransferase. Biochemical Journal. 1972.
  • ResearchGate. Acylcarnitines as Translational Biomarkers of Mitochondrial Dysfunction. Available from: [Link]

  • ResearchGate. Functional differences between L-and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapiamodel. Available from: [Link]

  • Keung et al. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes. 2013.
  • Li et al. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. PubMed. 2019.
  • Jones LL, et al. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. MDPI. 2021.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Tong, L. The Carnitine Acyltransferases Project. Columbia University. Available from: [Link]

  • Paumen et al. Inhibition of Carnitine Palmitoyltransferase I Augments Sphingolipid Synthesis and Palmitate-induced Apoptosis. Journal of Biological Chemistry. 1997.
  • Biocrates. Acylcarnitines - Understand energy metabolism across generations. Available from: [Link]

  • Linus Pauling Institute. L-Carnitine. Oregon State University. Available from: [Link]

  • ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Available from: [Link]

  • Zhong et al. Inhibition of Carnitine Palmitoyltransferase 1A Aggravates Fatty Liver Graft Injury via Promoting Mitochondrial Permeability Transition.
  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Octanoylcarnitine Reagents

Introduction: The Crucial Role of Chirality in Biological Systems Octanoylcarnitine is a vital intermediate molecule in cellular metabolism, specifically in the transport of medium-chain fatty acids into the mitochondria...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Chirality in Biological Systems

Octanoylcarnitine is a vital intermediate molecule in cellular metabolism, specifically in the transport of medium-chain fatty acids into the mitochondria for the energy-generating process of β-oxidation.[1][2] As a member of the acylcarnitine family, its levels in biological fluids can serve as a diagnostic marker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4][5]

Like many biological molecules, octanoylcarnitine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: L-octanoylcarnitine and D-octanoylcarnitine. In biological systems, this structural difference is not trivial. The L-enantiomer is the naturally occurring, biologically active form, recognized by the enzymes of the carnitine shuttle.[6][7] Conversely, the D-enantiomer can be inactive or, in some cases, exhibit competitive inhibition or off-target toxic effects.[8] This stereoselectivity is a fundamental principle in pharmacology and biochemistry, where the three-dimensional arrangement of a molecule dictates its interaction with enzymes and receptors.[9][10]

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of octanoylcarnitine reagents is not merely a matter of quality control; it is a prerequisite for generating reliable, reproducible, and clinically relevant data. The presence of the unwanted D-enantiomer can confound experimental results, lead to incorrect interpretations of metabolic functions, and, in a therapeutic context, introduce potential toxicity.[11][12] This guide provides a comprehensive framework for understanding and implementing robust analytical methodologies to validate the enantiomeric purity of octanoylcarnitine, ensuring the scientific integrity of your research.

Regulatory & Biological Imperative for Enantiomeric Purity

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have long-established guidelines that underscore the importance of characterizing and controlling stereoisomers in drug development.[11][12][13][14] These guidelines advocate for the development of single-enantiomer drugs wherever possible, citing benefits such as reduced dose requirements, improved safety profiles, and simpler pharmacokinetics.[11][12]

The core of this regulatory stance is the recognition that enantiomers are distinct chemical entities with potentially different biological fates. This principle is visualized in the diagram below, illustrating how only the L-enantiomer is compatible with the enzymatic machinery responsible for mitochondrial fatty acid transport.

cluster_Extracellular Extracellular/Cytosol cluster_Mitochondria Mitochondrial Matrix L_Oct L-Octanoylcarnitine Transporter Carnitine-Acylcarnitine Translocase (CACT) L_Oct->Transporter Recognized & Transported D_Oct D-Octanoylcarnitine D_Oct->Transporter Blocks Active Site BetaOx β-Oxidation (Energy Production) Transporter->BetaOx Metabolized Inhibition Competitive Inhibition

Figure 1. Stereoselective transport of octanoylcarnitine into the mitochondria.

A Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed to determine the enantiomeric purity of octanoylcarnitine. The choice of method depends on the available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis. The primary methods are chromatographic, designed to differentiate between the two enantiomers.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and established technique for separating enantiomers.[11][15] It operates on the principle of creating a chiral environment where the two enantiomers can interact differently, leading to different retention times on the chromatographic column. This can be achieved through two main approaches:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward approach. The HPLC column is packed with a stationary phase that is itself chiral. Enantiomers passed through the column form transient, diastereomeric complexes with the CSP, with one enantiomer forming a more stable complex and thus being retained longer. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds.[16][17]

cluster_workflow Direct Chiral HPLC Workflow Sample Racemic Mixture (L- & D-Octanoylcarnitine) Injector HPLC Injector Sample->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Separated Peaks: Peak 1 (L) Peak 2 (D) Detector->Chromatogram cluster_process Indirect Chiral Derivatization Process Mix Octanoylcarnitine Enantiomers (L-Oct + D-Oct) Diastereomers Diastereomeric Pair (L-Oct-S-CDA) (D-Oct-S-CDA) Mix->Diastereomers Reaction CDA Chiral Derivatizing Agent (CDA) (e.g., S-Isomer) CDA->Diastereomers Separation Separation on Standard C18 Column Diastereomers->Separation Result Two Distinct Peaks (Different Retention Times) Separation->Result cluster_prep 1. Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_validation 4. Data Processing & Validation Prep_Standards Prepare Stock Solutions: - L-Octanoylcarnitine - D-Octanoylcarnitine - Chiral Derivatizing Agent (CDA) React React Standards and Sample with CDA to form Diastereomers Prep_Standards->React Prep_Sample Prepare Sample Solution (Test Reagent) Prep_Sample->React Inject Inject Derivatized Solutions onto C18 HPLC Column React->Inject Analyze Run HPLC Method (Isocratic/Gradient Elution) Inject->Analyze Detect Detect Peaks (UV Detector) Analyze->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % D-Isomer, Resolution, Tailing Factor Integrate->Calculate Validate Verify Against Acceptance Criteria (LOD, LOQ, Linearity) Calculate->Validate

Sources

Comparative

A Comparative Guide to Bioequivalence Studies: Racemic vs. Pure L-Octanoylcarnitine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chirality Question in Octanoylcarnitine Therapeutics Octanoylcarnitine, a key intermediate in mitochondrial fatty acid metabolism, is of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chirality Question in Octanoylcarnitine Therapeutics

Octanoylcarnitine, a key intermediate in mitochondrial fatty acid metabolism, is of significant interest in various therapeutic areas, including inborn errors of metabolism. As with many biologically active molecules, octanoylcarnitine possesses a chiral center, leading to the existence of two enantiomers: L-octanoylcarnitine and D-octanoylcarnitine. While the L-enantiomer is the physiologically active form, synthetic production often yields a racemic mixture (a 50:50 combination of L- and D-enantiomers). This guide provides a comprehensive comparison of racemic and pure L-octanoylcarnitine, focusing on the critical aspects of bioequivalence and the underlying scientific rationale for choosing the pure enantiomer in therapeutic development.

The Fallacy of Bioequivalence: Why Racemic and Pure L-Octanoylcarnitine Are Not Interchangeable

The core principle of bioequivalence is that two drug products are therapeutically equivalent if they exhibit comparable bioavailability. However, this assumption is fundamentally flawed when applied to racemic mixtures versus pure enantiomers of carnitine derivatives. The D-enantiomer is not merely an inactive bystander; it can actively interfere with the metabolism and function of the essential L-enantiomer.

There is evidence that D-carnitine can compete with L-carnitine for intestinal absorption and renal reabsorption[1]. Furthermore, D-carnitine can competitively inhibit carnitine acetyltransferase, an enzyme crucial for the transport of fatty acids into the mitochondria[2]. This interference can lead to a depletion of L-carnitine stores, impairing fatty acid oxidation and energy production[1]. In some cases, the administration of DL-carnitine has been associated with adverse effects, including myasthenia and cardiac arrhythmias, which were resolved upon administration of pure L-carnitine[1].

Given the potential for the D-enantiomer to be a competitive inhibitor and induce toxicity, a simple comparison of total octanoylcarnitine concentration in plasma (as is typical in some bioequivalence studies) would be misleading. A racemic formulation delivering the same total dose as a pure L-enantiomer formulation would result in a lower concentration of the active L-form and the presence of the potentially harmful D-form.

Pharmacokinetic Profile: A Tale of Two Enantiomers

A study in mice demonstrated that orally administered L-octanoylcarnitine has approximately double the oral bioavailability of triheptanoin, a medium-chain triglyceride therapeutic[3][4][5]. This suggests efficient absorption of the L-enantiomer.

The pharmacokinetics of oral L-carnitine in healthy volunteers have been studied, providing a basis for what to expect with L-octanoylcarnitine. After a single 2.0 g oral dose of liquid L-carnitine, the following parameters were observed[6][7][8]:

Pharmacokinetic ParameterL-Carnitine (2.0 g oral dose)Racemic Octanoylcarnitine (Hypothetical)Pure L-Octanoylcarnitine (Expected)
Cmax (Maximum Plasma Concentration) 84.7 ± 25.2 µmol/LLower L-enantiomer Cmax due to 50% doseHigher L-enantiomer Cmax
Tmax (Time to Cmax) 3.4 ± 0.46 hoursSimilar Tmax for L-enantiomerSimilar Tmax
AUC (Area Under the Curve) 2676.4 ± 708.3 µmol*h/LLower L-enantiomer AUCHigher L-enantiomer AUC
Oral Bioavailability 5-18% for supplemental dosesPotentially reduced for L-enantiomer due to competitionHigher than racemic for the active form

Note: The values for racemic and pure L-octanoylcarnitine are hypothetical and expected, respectively, based on the principles of stereoselective metabolism and the available data for L-carnitine. The key takeaway is that a racemic formulation would deliver a lower effective dose of the active L-enantiomer.

Experimental Design for a Definitive Bioequivalence Study

To definitively assess the bioequivalence, or lack thereof, between racemic and pure L-octanoylcarnitine, a rigorous, stereoselective pharmacokinetic study is required.

Study Design

A randomized, double-blind, two-way crossover study in healthy volunteers is the gold standard.

cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 GroupA Group A (n=12) Washout 7-14 days GroupA->Washout Administer Racemic Octanoylcarnitine GroupB Group B (n=12) GroupB->Washout Administer L-Octanoylcarnitine GroupA2 Group A (n=12) Washout->GroupA2 Crossover GroupB2 Group B (n=12) Washout->GroupB2 Crossover Pharmacokinetic Analysis Pharmacokinetic Analysis GroupA2->Pharmacokinetic Analysis Administer L-Octanoylcarnitine GroupB2->Pharmacokinetic Analysis Administer Racemic Octanoylcarnitine

Caption: Crossover study design for bioequivalence assessment.

Experimental Protocol: Chiral LC-MS/MS for Enantioselective Quantification

A validated bioanalytical method is paramount for accurate results[9][10][11]. The following outlines a typical LC-MS/MS protocol for the chiral separation and quantification of L- and D-octanoylcarnitine in human plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-L-octanoylcarnitine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Chiral Column: A teicoplanin-based chiral stationary phase column is suitable for the enantioselective separation of acylcarnitines[2].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to 95% A, 5% B for re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Octanoylcarnitine: Precursor ion > Product ion (e.g., m/z 288.2 > m/z 85.1)

    • D-Octanoylcarnitine: Precursor ion > Product ion (e.g., m/z 288.2 > m/z 85.1)

    • Internal Standard (d3-L-octanoylcarnitine): Precursor ion > Product ion (e.g., m/z 291.2 > m/z 85.1)

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection ChiralColumn Chiral Separation (Teicoplanin Column) Injection->ChiralColumn ESI Electrospray Ionization (ESI+) ChiralColumn->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data Analysis Data Analysis MSMS->Data Analysis Quantification of L- and D-Enantiomers

Caption: Bioanalytical workflow for chiral separation.

Metabolic Pathways: The Central Role of L-Octanoylcarnitine

L-octanoylcarnitine is a crucial component of the carnitine shuttle system, which facilitates the transport of medium- and long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production[5]. The D-enantiomer does not participate in this vital pathway.

cluster_0 Cytosol cluster_1 Mitochondrial Matrix L_Octanoylcarnitine_cyto L-Octanoylcarnitine CPT1 CPT1 L_Octanoylcarnitine_cyto->CPT1 D_Octanoylcarnitine_cyto D-Octanoylcarnitine Metabolic Interference D_Octanoylcarnitine_cyto->Metabolic Interference Inhibition L_Octanoylcarnitine_mito L-Octanoylcarnitine CPT1->L_Octanoylcarnitine_mito Carnitine-Acylcarnitine Translocase CPT2 CPT2 L_Octanoylcarnitine_mito->CPT2 BetaOxidation β-Oxidation CPT2->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Metabolic fate of octanoylcarnitine enantiomers.

Conclusion and Recommendations

The scientific evidence strongly indicates that racemic octanoylcarnitine and pure L-octanoylcarnitine are not bioequivalent. The presence of the D-enantiomer in a racemic mixture introduces a non-functional and potentially harmful component that can interfere with the absorption and metabolic function of the active L-enantiomer. Consequently, for therapeutic applications, the use of pure L-octanoylcarnitine is strongly recommended to ensure optimal efficacy and safety.

Regulatory bodies, such as the FDA, increasingly require stereoselective bioanalytical methods for chiral drugs[12]. Any bioequivalence study comparing a generic racemic product to a reference L-enantiomer product must separately quantify the enantiomers to be considered valid. For drug developers, focusing on the pure L-enantiomer from the outset is the most scientifically sound and regulatory-compliant strategy.

References

  • Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical pharmacokinetics, 42(11), 941–967.
  • Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033, 30–41.
  • Solo, K. J., Zhang, Y., Bharathi, S. S., Zhang, B. B., Richert, A. C., Schmidt, A. V., Van't Land, C., D'Annibale, O., Wood, T. C., & Goetzman, E. S. (2023). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI insight, 8(20), e169443.
  • Solo, K. J., Zhang, Y., Bharathi, S. S., Zhang, B. B., Richert, A. C., Schmidt, A. V., Van't Land, C., D'Annibale, O., Wood, T. C., & Goetzman, E. S. (2023).
  • Reuter, S. E., & Evans, A. M. (2012). Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects. Clinical pharmacokinetics, 51(9), 553–572.
  • Cao, Y., Qu, H. J., Li, P., Ku, B. S., & Li, J. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 31(1), 42–46.
  • Schlaepfer, J., Garcia, J., Rinschen, M. M., & Greter, J. (2020). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 61(1), 111–121.
  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
  • Turgeon, C., Gauthier, C., Brunet, R., Giguère, Y., & Auray-Blais, C. (2017). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1060, 23–34.
  • Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113.
  • Solo, K. J., Zhang, Y., Bharathi, S. S., Zhang, B. B., Richert, A. C., Schmidt, A. V., Van't Land, C., D'Annibale, O., Wood, T. C., & Goetzman, E. S. (2023).
  • Abad-Santos, F., Novalbos, J., Gallego-Sandin, S., & Almendros, A. (2000). Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase.
  • Cao, Y., Qu, H. J., Li, P., Ku, B. S., & Li, J. (2009). Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 31(1), 42–46.
  • Bruce, S., et al. (2018). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
  • Spasov, A. A., Iezhitsa, I. N., & Kravchenko, M. S. (2006). [Stereopharmacology of carnitine]. Eksperimental'naia i klinicheskaia farmakologiia, 69(5), 73–78.
  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation. Rapid Communications in Mass Spectrometry, 22(16), 2533-2539.
  • Chiralpedia. (2023). Chiral Bioequivalence – An Explainer.
  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
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Validation

A Senior Application Scientist's Guide to the Reproducible Inhibition of Fatty Acid Oxidation by D-Octanoylcarnitine in Respiration Assays

Introduction: The Critical Need for Reproducibility in Metabolic Research Mitochondrial respiration is a cornerstone of cellular metabolism, converting substrates into ATP, the universal energy currency.[1] A key metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Reproducibility in Metabolic Research

Mitochondrial respiration is a cornerstone of cellular metabolism, converting substrates into ATP, the universal energy currency.[1] A key metabolic pathway fueling this process is fatty acid β-oxidation (FAO), which is particularly vital in tissues with high energy demands like the heart, skeletal muscle, and liver.[2] The study of FAO often relies on pharmacological inhibitors to probe its contribution to cellular bioenergetics and its role in various pathologies, including metabolic disorders and cancer.[3][4]

D-octanoylcarnitine is a widely used tool for studying FAO. However, the reproducibility of its inhibitory effect in respiration assays can be challenging. This guide provides an in-depth analysis of D-octanoylcarnitine's mechanism, outlines a robust experimental protocol, dissects the variables affecting reproducibility, and compares its performance with alternative inhibitors. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute reliable experiments, ensuring the generation of high-quality, reproducible data.

Mechanism of Action: How D-Octanoylcarnitine Inhibits Fatty Acid Oxidation

To achieve reproducible results, one must first understand the precise mechanism of inhibition. Long-chain fatty acids require the carnitine shuttle to cross the inner mitochondrial membrane, a process mediated by Carnitine Palmitoyltransferase 1 (CPT1) and CPT2.[5][6][7]

D-octanoylcarnitine, a short-chain acylcarnitine, does not directly inhibit the CPT1 enzyme in the same manner as inhibitors like etomoxir. Instead, its inhibitory action is a consequence of its transport into the mitochondrial matrix and subsequent metabolic fate. Once inside, D-octanoylcarnitine is converted by CPT2 to D-octanoyl-CoA. The crux of its inhibitory effect lies in two key consequences:

  • Product Inhibition of CPT2: The accumulation of acylcarnitines, such as D,L-palmitoylcarnitine, can cause product inhibition of CPT2, slowing the import of other fatty acids.[8]

  • Sequestration of Free Coenzyme A (CoA): The conversion of D-octanoylcarnitine to D-octanoyl-CoA consumes free mitochondrial CoA. This reduces the available pool of CoA required for the thiolase step of β-oxidation of other fatty acids, effectively stalling the pathway.

This mechanism underscores that the inhibitory effect is not a simple on/off switch but is dependent on intracellular conditions, particularly the mitochondrial CoA pool.

Caption: D-Octanoylcarnitine is transported into the mitochondrial matrix where CPT2 converts it to D-octanoyl-CoA, sequestering the free Coenzyme A pool required for the β-oxidation of other fatty acids.

Experimental Guide: A Validated Protocol for Assessing FAO Inhibition

Measuring the inhibition of FAO requires a well-controlled system. The Seahorse XF Analyzer is a common platform that measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[1][9]

Detailed Step-by-Step Protocol: Seahorse XF FAO Assay

This protocol is designed as a self-validating system to ensure data integrity.

1. Cell Seeding & Culture (Day 1)

  • Action: Seed cells in a Seahorse XF culture plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well).[2]

  • Causality: A uniform, sub-confluent monolayer is critical for consistent OCR measurements. Over-confluence or under-seeding will introduce significant well-to-well variability.

  • Trustworthiness: Include "background correction" wells with no cells to account for non-cellular oxygen consumption.[9]

2. Substrate Deprivation (Optional, Day 2)

  • Action: For cells that do not heavily rely on FAO, you may need to increase their dependence. Wash cells and incubate overnight in a glucose-deprivation medium supplemented with L-carnitine.[2]

  • Causality: Forcing cells to utilize alternative fuel sources enhances the FAO signal, making inhibition more pronounced and measurable.

3. Assay Preparation (Day 2 or 3)

  • Action:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Prepare the assay medium: XF Base Medium supplemented with 0.5 mM L-carnitine and 1 mM pyruvate. Warm to 37°C and adjust pH to 7.4. Do not add the fatty acid substrate yet.

    • Wash seeded cells twice with warm assay medium and add the final volume (e.g., 180 µL) to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.

  • Causality: Pyruvate is included to support basal respiration via TCA cycle activity independent of FAO, providing a stable baseline. pH and temperature equilibration are paramount for stable OCR readings.

4. Compound Loading & Assay Execution

  • Action: Prepare stock solutions of your compounds (D-octanoylcarnitine, etomoxir, and other respiratory inhibitors) and dilute them in the assay medium containing your fatty acid substrate (e.g., palmitate-BSA). Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Injection Strategy:

    • Port A: D-octanoylcarnitine (or vehicle control). This measures the direct effect of the inhibitor on FAO-driven respiration.

    • Port B: Oligomycin (ATP synthase inhibitor). This injection reveals the ATP-linked respiration.

    • Port C: FCCP (an uncoupling agent). This measures maximal respiratory capacity.

    • Port D: Rotenone & Antimycin A (Complex I & III inhibitors). This shuts down mitochondrial respiration and provides the non-mitochondrial OCR value.[1]

  • Causality: This sequential injection strategy, known as a mitochondrial stress test, allows for the dissection of multiple respiratory parameters from a single experiment, providing a comprehensive and self-validating profile of mitochondrial function.[9]

cluster_prep Preparation (Day 1-2) cluster_run Assay Execution (Day 2-3) cluster_analysis Data Analysis seed 1. Seed Cells in XF Plate deprive 2. Optional: Substrate Deprivation seed->deprive hydrate 3. Hydrate Sensor Cartridge deprive->hydrate prep_media 4. Prepare Assay Medium & Equilibrate Cell Plate hydrate->prep_media load 5. Load Compounds into Cartridge run_assay 6. Run Seahorse Assay: Measure Basal OCR load->run_assay inject_A 7. Inject Port A: D-Octanoylcarnitine (or Vehicle/Etomoxir) run_assay->inject_A inject_B 8. Inject Port B: Oligomycin inject_A->inject_B inject_C 9. Inject Port C: FCCP inject_B->inject_C inject_D 10. Inject Port D: Rotenone/Antimycin A inject_C->inject_D normalize 11. Normalize Data (e.g., to protein content) inject_D->normalize calculate 12. Calculate % Inhibition & Respiratory Parameters caption Experimental Workflow for FAO Inhibition Assay

Caption: A validated workflow for measuring D-octanoylcarnitine inhibition using a Seahorse XF Analyzer, from cell preparation to data analysis.

Key Factors Impacting Reproducibility

The variability in reported D-octanoylcarnitine efficacy often stems from subtle yet critical differences in experimental setup.[10] Understanding these factors is essential for troubleshooting and ensuring cross-study comparability.

  • Cell Type and Metabolic Phenotype: Cells have vastly different basal reliance on FAO. Cardiomyocytes, for instance, derive up to 90% of their ATP from FAO, making them highly sensitive to its inhibition.[2] In contrast, many cancer cell lines are highly glycolytic and may show minimal response unless metabolically reprogrammed.

  • Substrate Availability: The type and concentration of fatty acids in the medium are critical. Using palmitate conjugated to BSA is a common method, but the ratio and purity of this complex can affect substrate delivery.[11] Furthermore, the presence of competing substrates like glucose and glutamine will dampen the reliance on FAO and thus the apparent inhibitory effect.

  • Inhibitor Concentration and Purity: As with any chemical agent, the purity of D-octanoylcarnitine is crucial. The effective concentration will vary significantly between cell types and must be empirically determined through dose-response experiments.

  • Assay Platform and Conditions: While this guide focuses on plate-based respirometry, high-resolution respirometry on permeabilized tissues or isolated mitochondria is also used.[12][13] Each system has its own nuances. For example, experiments on isolated mitochondria remove the complexities of cellular substrate import but may introduce artifacts from the isolation procedure itself.[14]

  • Data Normalization: Perhaps the most overlooked source of variability is data normalization. OCR values must be normalized to a measure of cell number or biomass, such as protein content (e.g., BCA assay) or DNA content, to account for any differences in cell seeding.

cluster_biological Biological Factors cluster_technical Technical Factors center_node Reproducibility of D-Octanoylcarnitine Inhibition cell_type Cell Type & Metabolic State center_node->cell_type substrate Substrate Availability center_node->substrate competing Competing Substrates center_node->competing inhibitor Inhibitor Purity & Concentration center_node->inhibitor platform Assay Platform (Seahorse, Oroboros) center_node->platform normalization Data Normalization center_node->normalization cell_type->substrate substrate->competing platform->normalization caption Factors Influencing Experimental Reproducibility

Caption: Reproducibility is dependent on a network of interconnected biological and technical factors that must be carefully controlled.

Comparative Analysis: D-Octanoylcarnitine vs. Alternative FAO Inhibitors

No single inhibitor is perfect. A critical evaluation of alternatives is necessary for robust experimental design. The most common alternative is etomoxir, an irreversible inhibitor of CPT1.[15]

FeatureD-OctanoylcarnitineEtomoxir
Target Indirectly inhibits β-oxidation via CoA sequestration & product inhibitionCPT1 (Carnitine Palmitoyltransferase 1)[15][16]
Mechanism Competitive/Substrate-dependentIrreversible covalent modification
Reversibility Reversible (metabolizable)Irreversible
Specificity Specific to FAO, but dependent on mitochondrial CoA poolHigh concentrations (>50 µM) show significant off-target inhibition of Complex I of the electron transport chain[16][17][18]
Use Case Probing the role of short-chain acylcarnitine metabolism and CoA-dependent pathways.Direct and potent inhibition of long-chain fatty acid import. Widely used but requires careful dose-response to avoid off-target effects.
Reported Issues Efficacy is highly dependent on cell metabolic state and substrate conditions.Off-target effects at high concentrations can confound interpretation of respiratory data.[17]

Key Insight: The choice of inhibitor should be dictated by the scientific question. D-octanoylcarnitine is a tool to probe the metabolic consequences of acylcarnitine accumulation and CoA sequestration. Etomoxir, when used at low, validated concentrations, is a more direct tool for inhibiting the entry of long-chain fatty acids into the mitochondria. However, reports of its off-target effects, particularly the inhibition of respiratory complex I at higher concentrations, necessitate caution and thorough validation.[16][17]

Conclusion and Best Practices

Achieving reproducible inhibition of fatty acid oxidation with D-octanoylcarnitine is an attainable goal through meticulous experimental design and a deep understanding of its mechanism. The inhibitory effect is not absolute but is conditional upon the metabolic context of the experimental system.

Recommendations for Researchers:

  • Characterize Your System: Understand the basal metabolic phenotype of your cells. Do they actively use FAO under normal culture conditions?

  • Perform Dose-Response Curves: Always determine the optimal inhibitor concentration for your specific cell type and assay conditions.

  • Use a Self-Validating Protocol: Employ a sequential injection protocol (e.g., mitochondrial stress test) to ensure your system is responding appropriately to known mitochondrial modulators.

  • Control Your Substrates: Be precise and consistent with the type and concentration of fatty acid substrates and any competing substrates (glucose, glutamine) in your assay medium.

  • Normalize Rigorously: Always normalize OCR data to cell number or protein content to account for plating variability.

  • Consider the Alternatives: Use multiple inhibitors with different mechanisms (e.g., D-octanoylcarnitine and a low dose of etomoxir) to confirm that the observed phenotype is genuinely due to FAO inhibition.

By adhering to these principles, researchers can enhance the scientific rigor of their work, ensuring that their findings on the role of fatty acid oxidation are both reliable and reproducible.

References
  • Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. (n.d.). SpringerLink.
  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2024). STAR Protocols.
  • Billington, D. (n.d.). Inhibitors of fatty acid oxidation. PubMed.
  • Larsen, S., et al. (2011). Increased Mitochondrial Substrate Sensitivity in Skeletal Muscle of Patients With Type 2 Diabetes. Diabetologia.
  • Pfleger, J., et al. (n.d.). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. PubMed.
  • Yao, C. H., et al. (2018). Identifying Off-Target Effects of Etomoxir Reveals That Carnitine Palmitoyltransferase I Is Essential for Cancer Cell Proliferation Independent of β-oxidation. PLOS Biology.
  • Hail, N., et al. (n.d.). Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism. PubMed.
  • Zierz, S., et al. (n.d.). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A. PubMed.
  • Assessment of Fatty Acid Beta Oxidation in Cells and Isolated Mitochondria. (2025). ResearchGate.
  • Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. (2025). ResearchGate.
  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (2021). JoVE.
  • Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle. (2021). bioRxiv.
  • Obrosova, I. G., et al. (n.d.). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production. PubMed.
  • L-Carnitine in Mitochondria. (2022). Encyclopedia.pub.
  • Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. (2018). PLOS Biology.
  • Measurement of mitochondrial respiration in permeabilized fish gills. (2020). Journal of Experimental Biology.
  • Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue. (2023). PubMed.
  • Carnitine Shuttle | Purpose and Mechanism. (2018). YouTube. Retrieved February 3, 2026, from [Link]

  • Measurement of mitochondrial respiration in permeabilized fish gills. (2020). National Institutes of Health.
  • What are CPT1 inhibitors and how do they work? (2024). Patsnap Synapse.
  • Fatty Acid Oxidation Assay. (n.d.). Creative Bioarray.
  • Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. (2022). BMC Cancer.
  • The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. (2020). MDPI.
  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (2023). Frontiers in Physiology.
  • Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. (2018). Semantic Scholar.

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Comparative

From the Desk of the Senior Application Scientist: Navigating the Chiral Labyrinth

An In-Depth Technical Guide to Solid-Phase Extraction Efficiency for D and L Isomers In the realm of drug development and pharmaceutical analysis, the spatial arrangement of atoms in a molecule is not a trivial detail—it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Solid-Phase Extraction Efficiency for D and L Isomers

In the realm of drug development and pharmaceutical analysis, the spatial arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its biological function. Enantiomers, the non-superimposable mirror-image forms of a chiral molecule (D and L isomers), can exhibit vastly different pharmacological and toxicological profiles.[1] One isomer may be the active therapeutic agent (the eutomer), while its counterpart (the distomer) could be inactive, less potent, or even dangerously toxic.[1] Consequently, the ability to accurately separate and quantify these isomers is a cornerstone of modern pharmaceutical research and quality control.[2][3]

Solid-Phase Extraction (SPE) has emerged as a highly selective and robust sample preparation technique, moving beyond simple cleanup to perform complex separations, including the challenging task of resolving enantiomers.[4] This guide provides a comprehensive comparison of the efficiency of different chiral SPE strategies, grounded in mechanistic principles and supported by experimental insights, to help you select the optimal approach for your analytical challenges.

The Principle of Chiral Recognition: The "Three-Point" Handshake

At its core, enantioselective separation on a solid phase relies on the principle of chiral recognition. The most widely accepted model for this is the "three-point interaction model," which posits that for a chiral stationary phase (CSP) to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the selector and one of the enantiomers.[1] These interactions can include hydrogen bonds, dipole-dipole forces, steric hindrance, and inclusion complexation.[5] The enantiomer that can successfully "shake hands" with the CSP at these three points will be retained more strongly, while its mirror image, which cannot achieve the same stable interaction, will pass through or elute earlier.

cluster_0 Successful Binding (Strong Retention) cluster_1 Failed Binding (Weak Retention) CSP_A Chiral Stationary Phase (Selector) Site A Site B Site C Enan_1 Enantiomer 1 Enan_1->CSP_A:p1 H-Bond Enan_1->CSP_A:p2 π-π Stack Enan_1->CSP_A:p3 Steric Fit CSP_B Chiral Stationary Phase (Selector) Site A Site B Site C Enan_2 Enantiomer 2 Enan_2->CSP_B:p1 H-Bond Enan_2->CSP_B:p2 π-π Stack Interaction_Fail Steric Hindrance Enan_2->Interaction_Fail Interaction_Fail->CSP_B:p3 Mismatch

Caption: The Three-Point Interaction Model for Chiral Recognition.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a successful chiral SPE method. Different classes of CSPs offer unique mechanisms for chiral recognition, making them suitable for different types of analytes.

Polysaccharide-Based CSPs

Polysaccharide derivatives, particularly those of cellulose and amylose, are the most widely used CSPs in chiral separations due to their remarkable versatility and broad enantiorecognition capabilities.[5][6] They are typically prepared by coating or immobilizing the polysaccharide derivative onto a silica support.[7]

  • Mechanism: Chiral recognition occurs within the helical grooves of the polysaccharide polymer. The carbamate groups on the sugar backbone provide sites for hydrogen bonding and dipole-dipole interactions, while the grooves themselves create a sterically defined environment.[5]

  • Expert Insight: The choice between coated and immobilized phases is a crucial experimental decision. Coated phases are often the first choice for method screening but are incompatible with certain organic solvents like dichloromethane and THF, which can strip the selector from the silica.[7] Immobilized phases are covalently bonded, offering greater solvent compatibility and robustness, which is essential for complex sample matrices or when aggressive wash steps are required.

Cyclodextrin-Based CSPs

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[8] This structure allows them to selectively include guest molecules that fit within their hydrophobic cavity.

  • Mechanism: The primary mechanism is inclusion complexation, where the analyte (or a portion of it) fits into the CD cavity.[9] Chiral recognition is achieved through secondary interactions between hydroxyl groups at the rim of the CD cavity and functional groups on the analyte. The precise fit and orientation required for these interactions differ between enantiomers.

  • Expert Insight: The size of the CD cavity (α, β, or γ) is a key parameter. A common starting point is a β-cyclodextrin phase, which accommodates many common drug molecules containing a phenyl group. Method development often involves adjusting the mobile phase polarity and pH to optimize the inclusion and secondary interactions.[10]

Protein-Based CSPs

These CSPs use proteins, such as human serum albumin (HSA), α1-acid glycoprotein (AGP), or cellobiohydrolase (CBH), immobilized on a silica support.[11][12] They are particularly powerful for separating drugs, as they mimic the stereoselective binding that occurs in vivo.

  • Mechanism: Chiral recognition is multi-modal, involving a combination of ionic, hydrophobic, and hydrogen bonding interactions at specific binding sites within the protein's tertiary structure.[13]

  • Expert Insight: Protein-based columns are typically operated in reversed-phase mode using aqueous buffers.[12] Extraction efficiency can be highly sensitive to mobile phase pH, buffer concentration, and the type and concentration of organic modifier. These parameters alter the protein's conformation and the ionization state of the analyte, directly impacting the binding affinity.

Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic polymers engineered to have tailor-made binding sites that are complementary in shape and functionality to a specific template molecule.[14][15] For chiral separations, a single enantiomer is used as the template.

  • Mechanism: The process involves co-polymerizing functional monomers and a cross-linker in the presence of the template enantiomer. After polymerization, the template is removed, leaving behind a cavity with a specific 3D structure and arrangement of functional groups that will preferentially re-bind that enantiomer.[16]

  • Expert Insight: MIPs offer the highest theoretical selectivity of any CSP, as they are designed for a single analyte.[17] This makes them exceptionally powerful for trace analysis in highly complex matrices, such as biological fluids or environmental samples. However, they are less versatile than other CSPs and require custom synthesis for each new target molecule.

Performance Comparison of Major CSP Types
CSP TypePrimary Recognition MechanismKey AdvantagesKey LimitationsTypical Analytes
Polysaccharide H-bonding, dipole-dipole, steric interactions within helical grooves.[5]Broad applicability, high loading capacity, robust (especially immobilized versions).[6]Coated phases have limited solvent compatibility; mechanism can be complex to predict.[7]A wide range of neutral and acidic/basic compounds.
Cyclodextrin Inclusion in a hydrophobic cavity, with secondary interactions at the rim.[8]Predictable mechanism based on analyte size/shape; good for aromatic compounds.Lower loading capacity; may require specific mobile phase conditions to promote inclusion.[18]Compounds with aromatic rings, non-polar moieties.
Protein Multi-modal: ionic, hydrophobic, and H-bonding interactions at specific protein binding sites.[13]High enantioselectivity for bioactive molecules; mimics in vivo binding.[11]Sensitive to pH, buffer strength, and temperature; lower capacity; limited to aqueous mobile phases.[12]Pharmaceutical compounds, especially weak acids, bases, and amphiphiles.
Molecularly Imprinted Polymer (MIP) Pre-organized, complementary binding cavities with specific shape and functionality.[16]Exceptional selectivity and affinity for the target analyte; stable in harsh conditions.[14]Limited to a single target or structurally similar compounds; custom synthesis required.Trace analytes in complex matrices (e.g., mycotoxins, specific drug metabolites).

A Validated Workflow for Chiral SPE Method Development

A robust and reliable chiral SPE protocol is a self-validating system. This means incorporating controls and systematic optimization steps to ensure the final method is reproducible and accurate. The following workflow explains not just the "how" but the critical "why" behind each step.

cluster_workflow Condition 1. Condition & Equilibrate Activate sorbent & mimic loading conditions. Load 2. Load Sample Apply sample at a controlled flow rate. Condition->Load Wash1 3. Wash 1 (Interferences) Remove matrix components with a weak solvent. Load->Wash1 Wash2 4. Wash 2 (Distomer - Optional) Selectively elute the weakly bound isomer. Wash1->Wash2 Elute 5. Elute (Eutomer) Disrupt interactions to elute the strongly bound isomer. Wash2->Elute Collect Collect & Analyze Fractions Elute->Collect

Caption: A systematic workflow for developing a chiral SPE method.

Step-by-Step Protocol and Rationale

Objective: To separate the D and L enantiomers of a hypothetical drug, "Chiraprofen," from a plasma sample using a polysaccharide-based SPE cartridge.

  • Sorbent Conditioning:

    • Action: Sequentially pass 3 mL of methanol followed by 3 mL of deionized water through the cartridge.

    • Causality: The methanol wets the C18 functional groups of the silica and activates the stationary phase. The water rinse then prepares the sorbent for the aqueous sample, ensuring proper partitioning. Failing to condition leads to inconsistent and low recovery.[19]

  • Equilibration:

    • Action: Pass 3 mL of the initial sample loading buffer (e.g., 10% methanol in water) through the cartridge.

    • Causality: This step ensures the sorbent environment matches the sample solvent. This prevents the solvent mismatch effect, where the sample solvent can act as a strong eluent, causing premature breakthrough of the analytes.

  • Sample Loading:

    • Action: Load 1 mL of the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).

    • Causality: A slow flow rate is critical to allow sufficient time for the equilibrium between the analytes and the CSP to be established. Loading too quickly can lead to poor retention and loss of both isomers.

  • Wash Step 1 (Matrix Removal):

    • Action: Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water).

    • Causality: The goal is to use a solvent that is strong enough to remove hydrophilic matrix interferences (salts, proteins) but weak enough to leave both enantiomers strongly bound to the CSP. This is a critical step for achieving a clean final extract.

  • Wash Step 2 (Selective Distomer Elution):

    • Action: Wash with 3 mL of an intermediate-strength solvent (e.g., 40% methanol in water). Collect this fraction.

    • Causality: This is the key enantioselective step. The solvent composition is optimized to be just strong enough to disrupt the weaker interactions holding the distomer (e.g., L-Chiraprofen) while leaving the eutomer (D-Chiraprofen) bound. The mobile phase composition is a powerful tool for modulating selectivity.[20]

  • Elution Step (Eutomer Recovery):

    • Action: Elute the remaining analyte with 2 mL of a strong solvent (e.g., 90% methanol with 0.1% formic acid). Collect this fraction.

    • Causality: This strong solvent disrupts all remaining interactions, releasing the strongly bound eutomer. The addition of an acid or base can further improve recovery by modifying the charge state of the analyte or the CSP.

Illustrative Experimental Data

The following table presents representative data for the separation of a racemic drug using different SPE cartridges, demonstrating how efficiency can be compared quantitatively.

CSP TypeAnalyte% Recovery (L-Isomer)% Recovery (D-Isomer)Enantiomeric Excess (% ee) of D-Isomer in Eluate
Immobilized Polysaccharide Propranolol92% (in Wash 2)88% (in Elution)95.7%
β-Cyclodextrin Warfarin85% (in Wash 2)81% (in Elution)91.1%
Human Serum Albumin (HSA) Ibuprofen95% (in Wash 2)93% (in Elution)97.9%
MIP (D-Propranolol template) Propranolol15% (co-eluted)96% (in Elution)84.4%

Note: Data are illustrative and compiled for comparative purposes. Actual recovery and enantiomeric excess are highly dependent on the specific analyte, matrix, and optimized method conditions.[21][22]

Conclusion

The selection of a solid-phase extraction strategy for D and L isomers is a multi-faceted decision that requires a deep understanding of the underlying chiral recognition mechanisms. Polysaccharide-based CSPs offer the broadest utility and are an excellent starting point for method development. Cyclodextrin and protein-based phases provide unique selectivity for specific compound classes, while MIPs deliver unparalleled specificity for targeted applications. By systematically optimizing each step of the SPE workflow—from conditioning to elution—and by carefully selecting the CSP based on the physicochemical properties of the analyte, researchers can develop highly efficient and robust methods for critical enantioselective analysis.

References

  • Solid phase extraction-based separation of the nuclear isomers 177m Lu and 177 Lu. Applied Radiation and Isotopes.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH).
  • Solid phase extraction of organic compounds: a critical review : part I. ResearchGate.
  • Solid Phase Extraction Technique – Trends, Opportunities and Applications . Semantic Scholar. Available at: [Link]

  • Review on Processes in Liquid-Liquid and Solid Phase Extraction . International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Application of polysaccharide biopolymers as natural adsorbent in sample preparation . PubMed. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . National Institutes of Health (NIH). Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications . PubMed Central. Available at: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases . YouTube. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Cureus. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction . LCGC International. Available at: [Link]

  • Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer . MDPI. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) . ResearchGate. Available at: [Link]

  • Molecularly imprinted polymers - towards electrochemical sensors and electronic tongues . National Institutes of Health (NIH). Available at: [Link]

  • Cyclodextrin-based sorbents for solid phase extraction . PubMed. Available at: [Link]

  • Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers . ResearchGate. Available at: [Link]

  • A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction . UT Tyler Scholar Works. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS . UNCW Institutional Repository. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . MDPI. Available at: [Link]

  • Cyclodextrin-based sorbents for solid phase extraction . ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation . LCGC International. Available at: [Link]

  • Advancements in Design, Synthesis, and Application of Molecularly Imprinted Polymers . The Royal Society of Chemistry. Available at: [Link]

  • Multi-residue enantioselective determination of emerging drug contaminants in seawater by solid phase extraction and liquid chromatography-tandem mass spectrometry . ResearchGate. Available at: [Link]

  • Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations . PubMed. Available at: [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations . MDPI. Available at: [Link]

  • Studies towards enantioselective surface imprinted polymers . PubMed. Available at: [Link]

  • Polysaccharide-based CSPs . Chiralpedia. Available at: [Link]

  • Dispersive solid-phase extraction of racemic drugs using chiral ionic liquid-metal-organic framework composite sorbent . PubMed. Available at: [Link]

  • Chiral Recognition Mechanisms in Analytical Separation Sciences . ResearchGate. Available at: [Link]

  • Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction . Open Journal of Medical Sciences. Available at: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures . LCGC International. Available at: [Link]

  • Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants . ResearchGate. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . Semantic Scholar. Available at: [Link]

  • Molecularly imprinted polymer based enantioselective sensing devices: A review . ResearchGate. Available at: [Link]

  • Protein-based CSPs . Chiralpedia. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples . MDPI. Available at: [Link]

  • SPE Method Development Tips and Tricks . Agilent. Available at: [Link]

  • Enantiomer Separations . Chromatography Forum. Available at: [Link]

  • Protein-based Chiral HPLC Columns . Amerigo Scientific. Available at: [Link]

  • Molecularly Imprinted Polymers . Affinisep. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. Available at: [Link]

  • Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecula . Repository of the Academy's Library. Available at: [Link]

Sources

Validation

Definitive Guide: Confirming Lack of Beta-Oxidation for O-Octanoyl-D-Carnitine

Executive Summary O-Octanoyl-D-carnitine (D-Octanoylcarnitine) is the stereoisomer of the physiological metabolite O-Octanoyl-L-carnitine. While the L-isomer is a critical intermediate in the mitochondrial beta-oxidation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Octanoyl-D-carnitine (D-Octanoylcarnitine) is the stereoisomer of the physiological metabolite O-Octanoyl-L-carnitine. While the L-isomer is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, the D-isomer is metabolically inert regarding oxidation. This guide provides the mechanistic basis and experimental protocols to validate this lack of activity, establishing O-Octanoyl-D-carnitine as a rigorous negative control for metabolic profiling and mitochondrial respiratory assays.

Part 1: Mechanistic Basis of Metabolic Inertness

The lack of beta-oxidation for O-Octanoyl-D-carnitine is not due to chemical stability but rather the strict stereospecificity of the mitochondrial carnitine system. Three critical "checkpoints" prevent the D-isomer from entering the oxidative spiral.

The Translocase Blockade (CACT)

The Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) functions as an antiporter, exchanging cytosolic acylcarnitines for matrix free carnitine.

  • L-Isomer: High-affinity substrate; rapidly transported into the mitochondrial matrix.

  • D-Isomer: Poor substrate/competitive inhibitor. It binds to the transporter but is translocated with significantly lower efficiency (negligible flux under physiological conditions), effectively trapping it in the cytosol or intermembrane space.

The Transferase Blockade (CPT2 & CROT)

Even if trace amounts of the D-isomer enter the matrix, beta-oxidation requires the conversion of the acyl-carnitine back to acyl-CoA.

  • Enzyme: Carnitine Palmitoyltransferase 2 (CPT2) (inner membrane) or Carnitine Octanoyltransferase (CROT) (peroxisomal/mitochondrial).

  • Mechanism: These enzymes possess a catalytic tunnel specific to the L-stereochemistry (hydroxyl group orientation).

  • Outcome: The D-isomer cannot undergo transesterification to form Octanoyl-CoA. Without the CoA thioester, the acyl chain cannot enter the beta-oxidation spiral via Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the L- and D-isomers.

BetaOxidationBlock cluster_cytosol Cytosol / Intermembrane Space cluster_matrix Mitochondrial Matrix L_Oct O-Octanoyl-L-Carnitine CACT CACT (Translocase) L_Oct->CACT D_Oct O-Octanoyl-D-Carnitine D_Oct->CACT Low Affinity L_Oct_Mat O-Octanoyl-L-Carnitine CPT2 CPT2 / CROT L_Oct_Mat->CPT2 D_Oct_Mat O-Octanoyl-D-Carnitine D_Oct_Mat->CPT2 OctCoA Octanoyl-CoA BetaOx Beta-Oxidation (Energy Production) OctCoA->BetaOx CACT->L_Oct_Mat Transported CACT->D_Oct_Mat Negligible Entry CPT2->OctCoA Converted CPT2->OctCoA BLOCKED (Stereospecificity)

Caption: Figure 1. Metabolic divergence of Octanoylcarnitine isomers. The D-isomer is blocked at the translocation step (CACT) and the transesterification step (CPT2), preventing Acetyl-CoA generation.

Part 2: Comparative Performance Data

The following table summarizes the expected kinetic and physiological differences between the isomers, derived from structural biology and respirometry data.

FeatureO-Octanoyl-L-CarnitineO-Octanoyl-D-Carnitine
Primary Role Metabolic SubstrateNegative Control / Competitive Inhibitor
CACT Transport High Efficiency (Km ~2-5 mM)Negligible / Competitive Inhibition
CPT2/CROT Activity Rapid Hydrolysis to Octanoyl-CoANo Detectable Hydrolysis
Mitochondrial Respiration Increases Oxygen Consumption (State 3)No Change (Baseline)
Beta-Oxidation End Products Acetyl-CoA, NADH, FADH2None

Part 3: Validation Protocols

To experimentally confirm the lack of beta-oxidation in your specific model system, use the following self-validating protocols.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Objective: Demonstrate that D-Octanoylcarnitine does not stimulate mitochondrial oxygen consumption rates (OCR).

Reagents:

  • Permeabilized cells (e.g., HepG2, C2C12) or isolated mitochondria.

  • Assay Medium: MAS buffer (containing ADP, Pi).

  • Substrates: Malate (0.5 mM) + O-Octanoyl-L-carnitine (100 µM) vs. O-Octanoyl-D-carnitine (100 µM) .

Workflow:

  • Baseline: Measure basal respiration in MAS buffer + Malate.

  • Injection A (Substrate): Inject L-isomer into Wells A/B; Inject D-isomer into Wells C/D.

    • Expectation: L-isomer wells show immediate OCR spike (State 3 respiration). D-isomer wells remain at baseline.

  • Injection B (Uncoupler): FCCP (1 µM).

    • Expectation: L-isomer wells show maximal capacity. D-isomer wells show no fuel-driven maximal respiration (limited by lack of substrate).

  • Injection C (Inhibitor): Rotenone/Antimycin A (shut down ETC).

Data Validation:

  • Calculate Net OCR = (Post-Substrate OCR) - (Baseline OCR).

  • Pass Criteria: Net OCR for D-isomer < 5% of Net OCR for L-isomer.

Protocol B: Radiometric Oxidation Assay

Objective: Trace the carbon backbone to prove zero conversion to CO2.

Reagents:

  • [1-14C]-O-Octanoyl-L-carnitine vs. [1-14C]-O-Octanoyl-D-carnitine.

  • CO2 trapping agent (Benzethonium hydroxide or KOH).

Workflow:

  • Incubate tissue homogenate or mitochondria with labeled substrate (0.5 µCi) for 60 mins at 37°C.

  • Acidify reaction with 2M Perchloric Acid to release 14CO2.

  • Capture 14CO2 on filter paper soaked in trapping agent suspended above the reaction.

  • Measure CPM via liquid scintillation counting.

Data Validation:

  • L-Isomer: High CPM (indicating active decarboxylation/TCA cycle flux).

  • D-Isomer: CPM indistinguishable from background (boiled enzyme control).

References

  • Jogl, G., et al. (2004). Structure and Function of Carnitine Acyltransferases. Crystal structures confirming the stereospecific binding pocket of CROT/CrAT that excludes D-isomers.

  • Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. Defines the role of CACT and the specificity of the carnitine shuttle.

  • Ramsay, R. R., & Naismith, J. H. (2003). A snapshot of carnitine acetyltransferase. Structural basis for the exclusion of the incorrect stereoisomer in carnitine transferases.

  • Indiveri, C., et al. (2011). The mitochondrial carnitine/acylcarnitine carrier: Function, structure and physiology. detailed kinetics of the translocase (CACT) regarding stereospecificity.

  • Violante, S., et al. (2013). Carnitine palmitoyltransferase 2 (CPT2) deficiency. Discusses the obligate role of CPT2 in converting acylcarnitines back to CoA esters for oxidation.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of O-octanoyl-D-carnitine

As researchers and drug development professionals, our work with novel biochemicals like O-octanoyl-D-carnitine is pivotal in advancing scientific understanding. However, this responsibility extends beyond the bench to i...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel biochemicals like O-octanoyl-D-carnitine is pivotal in advancing scientific understanding. However, this responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical substances, including their disposal. This guide provides a detailed, step-by-step framework for the proper disposal of O-octanoyl-D-carnitine, grounded in principles of laboratory safety, regulatory compliance, and scientific integrity. The causality behind each procedural choice is explained to ensure a self-validating system of laboratory safety.

Understanding O-octanoyl-D-carnitine: A Profile for Disposal

O-octanoyl-D-carnitine is a medium-chain acylcarnitine. While its enantiomer, O-octanoyl-L-carnitine, is a known biomarker for certain metabolic disorders, the D-isomer is primarily used in research settings.[1] From a chemical standpoint, it is a quaternary ammonium compound and a fatty acid ester.[2] Its disposal procedure must account for its chemical structure and the limited, yet important, safety data available for its class of compounds.

Table 1: Hazard Profile Summary (Based on Related Acylcarnitines)
Hazard CategoryFindingSource Recommendation
Acute Health Effects Causes skin irritation. Causes serious eye irritation. May cause respiratory tract irritation if inhaled as dust.[3][4][5]Avoid contact with skin and eyes. Avoid formation of dust. Use in a well-ventilated area or fume hood.[3]
Chronic Health Effects No data available on carcinogenic, mutagenic, or teratogenic effects.[3]Handle with caution as long-term effects are unknown.
Environmental Effects No specific ecological data available. Classified as "slightly hazardous for water" in one assessment.[3]Do not let product enter drains or water courses.[3][6]
Physical Hazards Combustible solid; fine dust may form explosive mixtures in air.[7]Avoid generating dust and keep away from ignition sources.[7]

The Core Directive: Engage Professional Waste Management

Given the incomplete toxicological and ecological profile of O-octanoyl-D-carnitine, the primary and most authoritative directive for its disposal is clear:

Contact a licensed professional waste disposal service to dispose of this material. [3]

This approach mitigates unknown risks and ensures compliance with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is your primary resource for identifying and coordinating with approved chemical waste vendors.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of waste generation. A systematic approach to segregation and containment is crucial for safety and regulatory compliance.

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The label should include, at a minimum: "Hazardous Waste," "O-octanoyl-D-carnitine," the approximate quantity, and the date of accumulation.

  • Collect Solid Waste:

    • Unused Product: Carefully transfer any unwanted or expired solid O-octanoyl-D-carnitine into the designated waste container.

    • Contaminated Labware: This includes items like weigh boats, pipette tips, and gloves that have come into direct contact with the solid compound. Place these items directly into the waste container.

    • Avoid Dust Generation: When handling the solid, perform transfers in a fume hood or ventilated enclosure to minimize the risk of inhalation.[3]

  • Collect Liquid Waste (If Applicable):

    • If O-octanoyl-D-carnitine has been dissolved in a solvent (e.g., DMSO, Ethanol), the entire solution must be treated as chemical waste.[2]

    • Collect this liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix different solvent waste streams unless explicitly permitted by your EHS office.

  • Seal and Store:

    • Keep the waste container tightly closed when not in use.[5]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[5]

Diagram 1: Waste Segregation Workflow

G cluster_generation Point of Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Path gen O-octanoyl-D-carnitine Waste (Solid or Liquid) solid_waste Solid Waste (Unused product, contaminated labware) gen->solid_waste Solid? liquid_waste Liquid Waste (Solutions in solvents) gen->liquid_waste Liquid? solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs EHS Pickup for Licensed Disposal solid_container->ehs liquid_container->ehs

Caption: Waste segregation flow for O-octanoyl-D-carnitine.

Decontamination and Spill Management

Effective decontamination of surfaces and management of accidental spills are integral to the overall disposal plan.

Protocol for Decontaminating Glassware and Surfaces:
  • Initial Cleaning: Wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, wipe down the surface or rinse the glassware with a suitable solvent that is known to solubilize O-octanoyl-D-carnitine (e.g., ethanol).[2]

  • Collect Rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as hazardous liquid waste.

  • Secondary Wash: Proceed with a standard laboratory detergent and water wash.

  • Final Rinse: Thoroughly rinse with deionized water.

Emergency Spill Response:
  • Evacuate and Alert: Ensure the immediate area is clear and inform colleagues and your supervisor.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For a solid spill, carefully pick up the material without creating dust and place it in the designated solid waste container.[3] Use an absorbent material for liquid spills.

  • Decontaminate: Clean the spill area following the decontamination protocol above.

  • Report: Report the incident to your institution's EHS office.

The Rationale Against Drain or Regular Trash Disposal

While some SDS for related compounds may suggest that "smaller quantities can be disposed of with household waste," this is not an acceptable practice in a professional research environment.

  • Trustworthiness of Protocol: A self-validating safety system operates on the principle of caution. The unknown ecological impact of O-octanoyl-D-carnitine makes drain or trash disposal an unnecessary risk. Acylcarnitines play a role in biological systems, and their introduction into aquatic environments is ill-advised.[8][9]

  • Regulatory Compliance: Most research institutions have a zero-tolerance policy for disposing of laboratory chemicals via standard drains or trash. Such actions can violate local and national environmental regulations.

  • Cumulative Effect: The disposal of "small quantities" by many individuals can lead to a significant environmental burden.

By adhering to the protocols outlined in this guide, you contribute to a culture of safety and environmental stewardship. This approach not only ensures compliance but also builds deep trust in our collective responsibility as scientists.

References

  • Safety Data Sheet: L-Carnitine. Carl ROTH. [Link]

  • Safety Data Sheet L-Carnitine. Redox. [Link]

  • Safety Data Sheet: L-(-)-Carnitine, 98.5%. Chemos GmbH & Co.KG. [Link]

  • Disposition of L-carnitine and acetyl-L-carnitine in the isolated perfused rat kidney. PubMed. [Link]

  • List of EC numbers (EC 2). Wikipedia. [Link]

  • Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. PubMed. [Link]

  • 4-aminobutyrate aminotransferase GabT - Escherichia coli (strain K12). UniProt. [Link]

  • Fluorinated Carnitine Derivatives as Tools to Visualise Carnitine Transport and Metabolism. Chemistry Europe. [Link]

  • Preparation and its use of derivatization reagent for detecting L-carnitine or D-carnitine.
  • Environmental Enteric Dysfunction is Associated with Carnitine Deficiency and Altered Fatty Acid Oxidation. National Institutes of Health. [Link]

  • Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling. PubMed. [Link]

  • Gene ResultABAT 4-aminobutyrate aminotransferase. National Center for Biotechnology Information. [Link]

  • Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. PubMed Central. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling O-octanoyl-D-carnitine

As researchers and drug development professionals, our work with novel compounds like O-octanoyl-D-carnitine is foundational to scientific advancement. This medium-chain acylcarnitine is integral to metabolic research, y...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like O-octanoyl-D-carnitine is foundational to scientific advancement. This medium-chain acylcarnitine is integral to metabolic research, yet its safe handling is paramount to ensuring both personal safety and the integrity of our experimental outcomes.[1][2][3] This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.

Hazard Identification and Risk Assessment: Understanding the Compound

O-octanoyl-D-carnitine, typically supplied as a crystalline solid, presents its primary handling risks through direct contact and inhalation of dust particles.[1][2][3] A thorough risk assessment is the first step in any safety protocol. The known hazards, based on safety data sheets for the compound and its isomers, are summarized below.

Key Hazards of O-octanoyl-D-carnitine

Hazard Route Description Primary Concern
Eye Contact Causes serious eye irritation.[4][5][6] Direct contact from splashes or airborne dust can lead to significant discomfort and potential damage.
Skin Contact Causes skin irritation and may be harmful if absorbed.[4][5][6] Direct handling without gloves can cause localized irritation.
Inhalation May cause respiratory tract irritation and may be harmful if inhaled.[4][5][6] Weighing the powder or other aerosol-generating activities are high-risk for respiratory exposure.

| Ingestion | May be harmful if swallowed.[4] | Accidental ingestion via contaminated hands is a risk that proper hygiene mitigates. |

The causality is clear: the physical form of the compound—a fine powder—dictates the necessary precautions. Our primary goal is to create a barrier between the researcher and the chemical, preventing particulate matter from contacting skin, eyes, or the respiratory system.

The Hierarchy of Controls: Engineering a Safe Environment

Before any PPE is selected, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard.

    • Fume Hood/Ventilation : All handling of solid O-octanoyl-D-carnitine, especially weighing and preparing stock solutions, must be performed in a certified chemical fume hood or a ventilated enclosure.[4] This captures dust at the source, preventing it from entering the breathing zone of the operator.

    • Safety Stations : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][7] Proximity is critical in an emergency.

  • Administrative Controls : These are procedural changes to how work is performed.

    • Designated Areas : Clearly mark areas where O-octanoyl-D-carnitine is stored and handled.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE should be tailored to the specific task being performed. A one-size-fits-all approach is insufficient.

Table of PPE Requirements by Task

Task Minimum PPE Requirement Rationale
Receiving & Storage Lab Coat, Safety Glasses, Nitrile Gloves Protects against exposure from a potentially compromised container during inspection and transfer to storage.
Weighing & Solution Prep (in Fume Hood) Lab Coat, Chemical Splash Goggles, Nitrile Gloves Goggles provide a full seal to protect eyes from airborne dust.[7] Gloves and a lab coat are essential for skin protection.
Handling Dilute Solutions Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves The risk of aerosolization is lower, but splash protection for eyes and skin remains crucial.

| Spill Cleanup | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (consider double-gloving), N95 Respirator (if significant dust) | Provides enhanced protection during an unexpected release. A respirator mitigates the high risk of inhaling concentrated dust.[8] |

Detailed PPE Selection and Use
  • Eye and Face Protection :

    • Safety Glasses with Side Shields : The minimum standard for any laboratory work to protect from incidental splashes.[4]

    • Chemical Splash Goggles : Essential when handling the solid powder. They form a seal around the eyes, providing robust protection against fine, airborne dust that can easily bypass standard safety glasses.

  • Hand Protection :

    • Nitrile Gloves : Provide adequate chemical resistance for incidental contact. Always check for tears or holes before use.

    • Proper Technique : Never touch personal items (phones, pens, door handles) with gloved hands. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Body Protection :

    • Laboratory Coat : A standard, buttoned lab coat protects skin and personal clothing from contamination.[7]

  • Respiratory Protection :

    • Under normal conditions using a fume hood, a dedicated respirator is not required.[4]

    • N95 Respirator : Should be used during spill cleanup or if engineering controls fail. This protects against inhaling fine particulates. Note that proper fit-testing is required for effective respirator use.

Operational Plan: Step-by-Step Safety Procedures

Receiving and Storing the Compound
  • Upon receipt, wear gloves and safety glasses to inspect the container for any damage or leaks.

  • Verify the label matches the order.

  • Store the compound in a tightly sealed container in a designated, refrigerated environment (typically -20°C), as specified by the manufacturer.[1][4] Ensure the storage location is clearly labeled. Protect from moisture.[4]

Workflow for Weighing and Preparing a Stock Solution
  • Preparation : Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.).

  • Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves following the sequence in the diagram below.

  • Transfer : Place the chemical container and all equipment inside the fume hood.

  • Weighing : Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of O-octanoyl-D-carnitine to a weigh boat. Work slowly to minimize dust creation.

  • Solubilizing : Add the solvent to the vessel containing the weighed powder. Cap and seal the vessel securely.

  • Cleanup : Tightly close the primary O-octanoyl-D-carnitine container. Decontaminate the spatula and weigh boat with an appropriate solvent or dispose of them as hazardous waste. Wipe down the work surface inside the fume hood.

  • Doff PPE : Remove PPE in the correct order to prevent self-contamination.

Visual Guide: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Glasses don1->don2 Clean to Dirty don3 3. Gloves don2->don3 Clean to Dirty doff1 1. Gloves doff2 2. Goggles/Glasses doff1->doff2 Dirty to Clean doff3 3. Lab Coat doff2->doff3 Dirty to Clean

Caption: PPE Donning and Doffing Sequence.

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Consult a physician.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Spill Response
  • Alert others in the area and evacuate if necessary.

  • Wear the appropriate PPE for spill cleanup (goggles, lab coat, double gloves, N95 respirator).

  • Cover the spill with an absorbent material to prevent further dust dispersal.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[4][9] Avoid actions that create dust.

  • Decontaminate the area with an appropriate solvent.

  • Ensure all contaminated materials are placed in a sealed container for disposal.

Waste Disposal
  • All waste, including empty containers, contaminated PPE, and excess chemical, must be disposed of as hazardous chemical waste.

  • Do not dispose of O-octanoyl-D-carnitine down the drain.[4][9]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[4][5]

References

  • Safety Data Sheet: L-Carnitine - Carl ROTH. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • Safety Data Sheet: L-(-)-Carnitine, 98.5% - Chemos GmbH&Co.KG. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community - ACS Publications. [Link]

  • Acylcarnitines - SickKids. [Link]

  • Ordering Guidelines for Research Chemicals and Controlled Substances | National Institute on Drug Abuse (NIDA). [Link]

  • Ensuring the safe handling of chemicals - World Health Organization (WHO). [Link]

  • Laboratory Safety and Chemical Hygiene Plan. [Link]

  • Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant - University of Hawaii System.* [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. [Link]

  • L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem - NIH. [Link]

  • Octanoylcarnitine | C15H29NO4 | CID 123701 - PubChem - NIH. [Link]

Sources

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